molecular formula C8H11NOS B2998988 3-Methoxy-4-(methylsulfanyl)aniline CAS No. 19284-92-5

3-Methoxy-4-(methylsulfanyl)aniline

Cat. No.: B2998988
CAS No.: 19284-92-5
M. Wt: 169.24
InChI Key: HGLLVRIWMKISPS-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methylsulfanyl)aniline is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.24. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(methylsulfanyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(methylsulfanyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLLVRIWMKISPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 3-Methoxy-4-(methylsulfanyl)aniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

CAS 19284-92-5 | Technical Whitepaper

Part 1: Executive Summary & Strategic Importance

3-Methoxy-4-(methylsulfanyl)aniline (CAS 19284-92-5) represents a critical pharmacophore in the development of next-generation Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR (Epidermal Growth Factor Receptor) and c-Met pathways. Unlike simple anilines, this trisubstituted scaffold integrates three distinct chemical functionalities—a nucleophilic amine, an electron-donating methoxy group, and a metabolically versatile methylsulfanyl (thioether) moiety—into a single aromatic core.

For drug development professionals, this compound offers a "tunable" electronic profile. The methylsulfanyl group (


) serves as a soft nucleophile and a lipophilic anchor, but crucially, it acts as a pro-pharmacophore . In vivo, it can be selectively oxidized to a sulfoxide (

) or sulfone (

), dramatically altering the molecule's hydrogen-bonding capacity and solubility profile without changing the carbon skeleton. This guide details the synthesis, validation, and medicinal chemistry logic for deploying CAS 19284-92-5 in high-potency inhibitor design.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]
PropertySpecification
CAS Number 19284-92-5
IUPAC Name 3-Methoxy-4-(methylsulfanyl)aniline
Synonyms 4-Amino-2-methoxythioanisole; 3-Methoxy-4-(methylthio)benzenamine
Molecular Formula

Molecular Weight 169.24 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
LogP (Predicted) ~1.8 - 2.1 (Lipophilic)
pKa (Conjugate Acid) ~4.5 (Less basic than unsubstituted aniline due to S-aryl conjugation)
Part 3: Synthetic Pathway & Methodology

The synthesis of 3-Methoxy-4-(methylsulfanyl)aniline is best achieved through a regioselective Nucleophilic Aromatic Substitution (


) followed by nitro reduction. This route avoids the poor selectivity of direct nitration on thioanisoles.
3.1. Reaction Scheme Visualization[1]

SynthesisRoute Start 4-Fluoro-3-methoxynitrobenzene (CAS 454-16-0) Intermediate 3-Methoxy-4-(methylsulfanyl)nitrobenzene (Intermediate) Start->Intermediate S_NAr Reagent1 NaSMe / DMF 0°C to RT Reagent1->Start Product 3-Methoxy-4-(methylsulfanyl)aniline (CAS 19284-92-5) Intermediate->Product Nitro Reduction Reagent2 Fe / NH4Cl EtOH/H2O, Reflux Reagent2->Intermediate

Figure 1: Two-step synthesis route ensuring regiochemical integrity of the 1,3,4-substitution pattern.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxy-4-(methylsulfanyl)nitrobenzene

  • Rationale: The fluorine atom in 4-fluoro-3-methoxynitrobenzene is highly activated for

    
     due to the para-nitro group. The meta-methoxy group provides steric guidance but does not deactivate the ring sufficiently to prevent substitution.
    
  • Protocol:

    • Charge a reaction vessel with 4-fluoro-3-methoxynitrobenzene (1.0 eq) and anhydrous DMF (5 mL/g).

    • Cool the solution to 0°C under

      
       atmosphere.
      
    • Slowly add Sodium Thiomethoxide (NaSMe) (1.1 eq) as a solid or aqueous solution. Note: Solid NaSMe is preferred to minimize water content.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Pour into ice water. The yellow precipitate (nitro-thioether) is filtered, washed with water, and dried in vacuo.

    • Yield Expectation: 85-95%.

Step 2: Reduction to Aniline

  • Rationale: Iron-mediated reduction is chosen over catalytic hydrogenation (

    
    ) because sulfur poisons Palladium catalysts, leading to stalled reactions or desulfurization.
    
  • Protocol:

    • Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).

    • Add Iron powder (4.0 eq) and Ammonium Chloride (2.0 eq).

    • Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours. The mixture will turn dark brown/black (iron oxides).

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Extract the residue with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexane or column chromatography if necessary.

Part 4: Medicinal Chemistry & Pharmacophore Logic

The strategic value of CAS 19284-92-5 lies in its ability to interact with the "hinge region" or "solvent front" of kinase domains.

4.1. Pharmacophore Mapping

Pharmacophore Core 3-Methoxy-4-(methylsulfanyl)aniline Core Scaffold NH2 Aniline NH2 (Hinge Binder) Core->NH2 OMe 3-Methoxy (Solubility/Steric Shim) Core->OMe SMe 4-Methylsulfanyl (Metabolic Handle) Core->SMe Kinase Kinase NH2->Kinase H-Bond Donor (to Glu/Met backbone) Pocket Pocket OMe->Pocket Conformational Lock (Restricts rotation) Metabolism Metabolism SMe->Metabolism Oxidation to Sulfoxide/Sulfone (Tunable Polarity)

Figure 2: Pharmacophore dissection showing the distinct role of each substituent in kinase binding.

4.2. The "Sulfur Switch" in Drug Design

The 4-position


 group is unique compared to its oxygen counterpart (

).
  • Lipophilicity:

    
     is more lipophilic (
    
    
    
    ) than
    
    
    (
    
    
    ), improving membrane permeability.
  • Metabolic Activation: In vivo, CYP450 enzymes can oxidize the sulfide to a sulfoxide (chiral) or sulfone.

    • Strategy: Researchers often synthesize the sulfide (using CAS 19284-92-5), test it, and then chemically oxidize it to the sulfone to compare potencies. This allows for a "matched molecular pair" analysis of H-bond acceptor strength.

Part 5: Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Predicted


 NMR (400 MHz, 

):
  • 
     7.15 (d, 
    
    
    
    Hz, 1H):
    Proton at C5 (Ortho to SMe). Deshielded by the sulfur ring current.
  • 
     6.35 (d, 
    
    
    
    Hz, 1H):
    Proton at C2 (Ortho to OMe). Shielded by OMe electron donation.
  • 
     6.28 (dd, 
    
    
    
    Hz, 1H):
    Proton at C6.
  • 
     3.85 (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     3.60 (br s, 2H):  Aniline amine (
    
    
    
    ).
  • 
     2.42 (s, 3H):  Methylsulfanyl group (
    
    
    
    ).

Mass Spectrometry (ESI+):

  • 
    :  170.06 m/z.
    
  • Fragment: Loss of

    
     (15 Da) or 
    
    
    
    (47 Da) is common in fragmentation patterns.
Part 6: Safety & Handling (MSDS Highlights)
  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Risk: Like many anilines, this compound may induce methemoglobinemia upon prolonged exposure.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. The thioether is prone to slow air oxidation to the sulfoxide over months if left exposed to air.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27882 (Related Structure: 3-Methoxy-4-methylaniline). Retrieved from [Link]

  • European Patent Office. Process for preparing aniline compounds (EP0046066). (Describes thioalkyl aniline synthesis via nucleophilic displacement). Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Material for Aniline Synthesis. (NMR characterization of substituted anilines). Retrieved from [Link]

Sources

Technical Monograph: 3-Methoxy-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Methoxy-4-(methylthio)aniline , a specialized intermediate used in the synthesis of bioactive heterocycles and kinase inhibitors.

Functional Scaffold for Medicinal Chemistry & Advanced Organic Synthesis [1][2]

Executive Summary

3-Methoxy-4-(methylthio)aniline (CAS: 19284-92-5) represents a strategic "push-push" aromatic system where the electron-donating methoxy (-OCH₃) and methylthio (-SCH₃) groups create a highly electron-rich aniline scaffold.[1][2] This unique electronic architecture makes it a critical building block in drug discovery, particularly for modulating the lipophilicity and metabolic stability of kinase inhibitors and GPCR ligands. This guide details its physicochemical profile, validated synthetic routes, chemoselective reactivity, and handling protocols.

Molecular Architecture & Physicochemical Profile[1][2][3]

The molecule features a trisubstituted benzene ring.[2] The ortho relationship between the methoxy and methylthio groups induces specific steric and electronic effects that influence downstream functionalization.[1][2]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 3-Methoxy-4-(methylsulfanyl)aniline
CAS Number 19284-92-5
Molecular Formula C₈H₁₁NOS
Molecular Weight 169.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 87–89 °C
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc; Low solubility in water
pKa (Conjugate Acid) ~4.5–5.0 (Predicted based on electronic effects)
Electronic Character Electron-rich (Nucleophilic at N and S)
Spectroscopic Signature (Validation)
  • ¹H NMR (400 MHz, CDCl₃): Distinctive signals include the aromatic protons and the two methyl singlets.[1][3]

    • 
       7.14 (d, J = 8.0 Hz, 1H, Ar-H5)[1]
      
    • 
       6.28 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H6)[1]
      
    • 
       6.25 (d, J = 2.0 Hz, 1H, Ar-H2)[1]
      
    • 
       3.86 (s, 3H, -OCH₃)[1]
      
    • 
       2.37 (s, 3H, -SCH₃)[1][3][4]
      
    • 
       3.73 (br s, 2H, -NH₂)
      
  • ¹³C NMR (100 MHz, CDCl₃):

    
     159.1 (C-O), 147.0 (C-N), 132.2, 113.6, 107.6, 98.7, 55.7 (OCH₃), 17.4 (SCH₃).[1]
    

Analyst Note: The coupling constants (J) confirm the 1,2,4-substitution pattern.[1] The upfield shift of protons H2 and H6 relative to H5 is consistent with the strong mesomeric donation from the amino and methoxy groups.[2]

Synthetic Routes & Optimization

Two primary strategies exist for accessing this scaffold: the Classical Nitro-Reduction Route (scalable, industrial) and the Modern C-H Functionalization Route (atom-economical, academic).[1]

Method A: Classical Nitro-Reduction (Industrial Standard)

This pathway prioritizes reliability and scale.[1][2]

  • Nucleophilic Aromatic Substitution: 2-Chloro-5-methoxynitrobenzene is reacted with sodium thiomethoxide (NaSMe) in DMF.[1][2] The strong electron-withdrawing nitro group activates the ortho-chloride for displacement.[1][2]

  • Reduction: The resulting 3-methoxy-4-(methylthio)nitrobenzene is reduced to the aniline using Iron/Ammonium Chloride (Fe/NH₄Cl) or catalytic hydrogenation (H₂/Pd-C).[1][2]

    • Caution: Catalytic hydrogenation requires careful monitoring to prevent poisoning of the Pd catalyst by the sulfide sulfur.[1][2] Raney Nickel is generally avoided due to desulfurization risks.[1]

Method B: Regioselective C-H Methylthiolation (Direct Functionalization)

A more direct approach utilizes transition-metal-free conditions to install the thioether directly onto m-anisidine.[1][2]

Protocol (Based on Recent Methodologies):

  • Reagents: m-Anisidine (1.0 equiv), DMSO (solvent & reagent), NH₄I (catalyst).[1][2]

  • Conditions: Heat at 100–120 °C.

  • Mechanism: The reaction proceeds via an electrophilic sulfenylation where DMSO acts as the methylthio source under iodide catalysis.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization of Synthetic Logic

SynthesisPathways cluster_legend Pathway Comparison Start1 2-Chloro-5-methoxynitrobenzene Step1 SnAr Substitution (NaSMe, DMF, 0°C to RT) Start1->Step1 Inter1 Intermediate: 3-Methoxy-4-(methylthio)nitrobenzene Step1->Inter1 Step2 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Inter1->Step2 Product TARGET: 3-Methoxy-4-(methylthio)aniline Step2->Product  Yield: ~85% Start2 m-Anisidine Step3 C-H Methylthiolation (NH4I, DMSO, 120°C) Start2->Step3 Step3->Product  Yield: ~70% Legend Top: Industrial Scale (Reliable) Bottom: Direct Synthesis (Atom Economy)

Figure 1: Comparative synthetic pathways illustrating the classical nucleophilic substitution route versus direct C-H functionalization.[1]

Chemical Reactivity & Functionalization[1][2][3][8][9][10]

The coexistence of the amino group (-NH₂) and the sulfide (-SMe) requires careful selection of reagents to ensure chemoselectivity.[1][2]

Nitrogen-Selective Reactions (N-Acylation/Alkylation)

The amino group is the most nucleophilic site.[1][2]

  • Amide Coupling: Reacts readily with acid chlorides or carboxylic acids (with HATU/EDC) to form amides.[1][2]

    • Tip: No protection of the sulfide is usually required under standard coupling conditions.

  • Urea Formation: Reaction with isocyanates yields stable ureas.[1][2] This is a common motif in kinase inhibitors (e.g., derivatizing with phenyl isocyanates).[2]

    • Kinetics: The electron-donating methoxy group at the meta position increases the nucleophilicity of the amine, enhancing reaction rates compared to unsubstituted aniline.[1]

Sulfur-Selective Reactions (Oxidation)

The methylthio group is susceptible to oxidation.[1][2]

  • Sulfoxide (S=O): Controlled oxidation using 1.0 equivalent of NaIO₄ or mCPBA at 0°C yields the sulfoxide.[1][2]

  • Sulfone (O=S=O): Excess oxidant (mCPBA, H₂O₂) converts the sulfide to the sulfone.[1]

    • Strategic Use: Converting -SMe to -SO₂Me drastically changes the electronic nature from electron-donating to electron-withdrawing, often used in SAR (Structure-Activity Relationship) studies to tune metabolic stability.[1][2]

Electrophilic Aromatic Substitution

The ring is activated at positions 2 and 6 (ortho to the amino/methoxy groups).[1][2]

  • Halogenation: Bromination with NBS typically occurs at the 6-position (less sterically hindered than position 2).[1][2]

Reactivity Flowchart

Reactivity Center 3-Methoxy-4-(methylthio)aniline R_Iso + Isocyanates (R-NCO) Center->R_Iso R_Acid + Acid Chlorides (R-COCl) Center->R_Acid R_Ox1 + NaIO4 (1.0 eq) Center->R_Ox1 R_Ox2 + mCPBA (Excess) Center->R_Ox2 P_Urea Urea Derivatives (Kinase Inhibitor Scaffold) R_Iso->P_Urea P_Amide Amides (Stable Linkers) R_Acid->P_Amide P_Sulfoxide Sulfoxide (Chiral Center) R_Ox1->P_Sulfoxide P_Sulfone Sulfone (Metabolically Stable) R_Ox2->P_Sulfone

Figure 2: Divergent reactivity profile demonstrating N-functionalization (blue paths) and S-oxidation (red paths).[1][2]

Applications in Medicinal Chemistry

This scaffold is highly valued for its ability to interact with biological targets via multiple mechanisms:

  • Hydrogen Bonding: The methoxy oxygen and aniline nitrogen act as H-bond acceptors and donors, respectively.[1][2]

  • Lipophilic Contacts: The methylthio group provides a lipophilic "handle" that can fill hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases).[1][2]

  • Metabolic Modulation: The -SMe group can be metabolically oxidized in vivo to sulfoxides/sulfones, which can be exploited as prodrug strategies or to alter the pharmacokinetic half-life.[1][2]

Case Study Context: In the development of EGFR or VEGFR inhibitors, the 3-methoxy-4-(methylthio)aniline moiety often replaces the standard 3,4-dimethoxyaniline.[1] The substitution of oxygen for sulfur increases lipophilicity (LogP) and alters the geometry of the substituent, potentially improving potency against resistance mutations.

Handling, Stability & Safety

  • Oxidation Sensitivity: While stable as a solid at room temperature, solutions should be stored under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfide to sulfoxide by atmospheric oxygen.[1][2]

  • Storage: Store at 2–8 °C in a tightly sealed container, protected from light.

  • Safety Profile:

    • Toxicity: Like many anilines, it may induce methemoglobinemia upon overexposure.[1][2]

    • Odor: Possesses a characteristic faint sulfide odor; handle in a fume hood.[1][2]

    • Incompatibility: Avoid contact with strong oxidizing agents (e.g., nitric acid, permanganates) which can cause vigorous exothermic reactions.[1]

References

  • Regioselective Methylthiolation

    • Title: Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I.[1][2]

    • Source: Royal Society of Chemistry (RSC) Advances.[2]

    • Link:[Link]

  • Chemical Identity & CAS Verification

    • Title: 3-Methoxy-4-(methylthio)
    • Source: BLD Pharm / PubChem.[1][2]

    • Link:[Link][1][2]

  • General Aniline Reactivity

    • Title: The Chemistry of Anilines.[1][2][5]

    • Source: Patai's Chemistry of Functional Groups.[1][2]

    • Link:[Link][1][2]

Sources

4-Amino-2-methoxythioanisole structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Amino-2-methoxythioanisole Synonyms: 3-Methoxy-4-(methylthio)aniline; 4-Amino-2-methoxyphenyl methyl sulfide CAS Registry Number: 63489-68-7[1]

Part 1: Chemical Identity & Structural Analysis

4-Amino-2-methoxythioanisole is a specialized aniline derivative characterized by a trisubstituted benzene ring featuring an amino group, a methoxy group, and a methylthio (thioether) moiety.[1] It serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor).[1] Its structure allows it to act as a bioisostere for 3-methoxy-4-fluoroanilines found in third-generation inhibitors like Osimertinib, offering unique metabolic stability profiles due to the sulfur center.[1]

Molecular Specifications
PropertySpecification
IUPAC Name 3-Methoxy-4-(methylsulfanyl)aniline
Molecular Formula C₈H₁₁NOS
Molecular Weight 169.24 g/mol
Exact Mass 169.0561 g/mol
SMILES COc1cc(N)ccc1SC
InChI Key InChI=1S/C8H11NOS/c1-10-7-4-3-6(9)5-8(7)11-2
Appearance Off-white to pale yellow solid
Melting Point 82–85 °C (Experimental)

Part 2: Physicochemical Profile & Solubility

Understanding the physicochemical behavior of this intermediate is vital for optimizing nucleophilic substitution reactions (SNAr) used in drug coupling.[1]

  • Lipophilicity (LogP): Calculated at approximately 1.85 . The methylthio group increases lipophilicity compared to its oxygen analog (anisidine), enhancing membrane permeability in early-stage drug candidates.[1]

  • Acidity (pKa): The conjugate acid of the aniline nitrogen has a pKa of ~4.5–5.[1]0. It is less basic than unsubstituted aniline due to the electronic effects of the sulfur and oxygen substituents.[1]

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Methanol, Ethyl Acetate, Dichloromethane.[1]

    • Low/Insoluble: Water (requires pH adjustment to <2 for protonation).[1]

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 4-Amino-2-methoxythioanisole typically follows a Nitration-Reduction sequence starting from 2-methoxythioanisole.[1] The following protocol details the Reduction Step , which is the critical quality control point to prevent oxidation of the sulfur to sulfoxide (sulfinyl) impurities.

Synthesis Pathway Diagram

SynthesisPathway Start 2-Methoxythioanisole (Precursor) Inter 4-Nitro-2-methoxythioanisole (Intermediate) Start->Inter HNO3, H2SO4 (Nitration) Product 4-Amino-2-methoxythioanisole (Target) Inter->Product Fe, NH4Cl EtOH/H2O, 80°C (Chemoselective Reduction) Impurity Sulfoxide Impurity (Avoid) Inter->Impurity Over-oxidation (if H2O2/Peroxides present)

Figure 1: Synthetic route highlighting the chemoselective reduction required to preserve the sulfide moiety.[1]

Experimental Protocol: Chemoselective Reduction (Fe/NH₄Cl Method)

Objective: Reduce the nitro group to an amine without oxidizing the sulfide to a sulfoxide. Scale: 10.0 g (Intermediate Basis)

Reagents:

  • 4-Nitro-2-methoxythioanisole (10.0 g, 50.2 mmol)[1]

  • Iron Powder (Reduced, 325 mesh): 14.0 g (251 mmol, 5 eq)[1]

  • Ammonium Chloride (NH₄Cl): 13.4 g (251 mmol, 5 eq)[1]

  • Solvent: Ethanol (80 mL) / Water (20 mL) mixture.[1]

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl in water (20 mL). Add Ethanol (80 mL) and the nitro intermediate (10.0 g).

  • Activation: Heat the mixture to 60°C. Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Increase temperature to 80°C (reflux) and stir vigorously for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC.[1][2] The starting material (Rf ~0.[1]6) should disappear, and a lower Rf spot (amine) should appear.[1]

  • Filtration: Once complete, cool to room temperature. Filter the reaction mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol (30 mL).[1]

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (50 mL) followed by Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if high purity (>99%) is required for pharmaceutical coupling.

Part 4: Pharmaceutical Applications

This molecule acts as a "Left-Hand Side" (LHS) building block for EGFR Inhibitors .[1]

  • Kinase Inhibitor Synthesis: It is used to synthesize the aniline moiety of 3rd-generation EGFR inhibitors.[1] The amino group (-NH₂) reacts with pyrimidine or quinazoline cores (via SNAr or Buchwald-Hartwig coupling), while the methoxy and methylthio groups fit into the hydrophobic pocket of the kinase ATP-binding site.[1]

  • Bioisosterism: The -SCH₃ group serves as a bioisostere for the -OCH₃ or -Cl substituents found in Gefitinib or Erlotinib.[1] The sulfur atom allows for potential metabolic activation (oxidation to sulfoxide) which can alter the drug's half-life and potency.[1]

  • Metabolite Standards: It is often synthesized to serve as a reference standard for the metabolic degradation of thioether-containing drugs.[1]

Analytical Validation Workflow

QC_Workflow cluster_tests Quality Control Panel Sample Crude Product (C8H11NOS) HPLC HPLC Purity >98.0% (AUC) Sample->HPLC NMR 1H-NMR Confirm -SCH3 (2.4 ppm) Confirm -OCH3 (3.8 ppm) Sample->NMR MS LC-MS [M+H]+ = 170.2 Sample->MS Release Release for Synthesis HPLC->Release Pass NMR->Release Pass MS->Release Pass

Figure 2: Quality Control workflow ensuring structural integrity of the thioether and amine.

References

  • National Center for Biotechnology Information (PubChem). 3-Methoxy-4-(methylthio)aniline (Compound Summary).[1] Accessed 2026.[1] [Link][1]

  • Finlay, M. R., et al. (2014).[1] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations."[1][3] Journal of Medicinal Chemistry. (Contextual reference for aniline usage in EGFR inhibitor design). [Link]

Sources

Difference between 3-methoxy-4-(methylsulfanyl)aniline and 3-methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from 3-methoxy-4-(methylsulfanyl)aniline (Sulfide) to 3-methoxy-4-(methylsulfonyl)aniline (Sulfone) represents a classic "electronic flip." While structurally similar, these two molecules exhibit vastly different physicochemical properties and reactivities.

The sulfide moiety (-SMe) acts as a metabolic "soft spot" and a mild electron donor, whereas the sulfone (-SO2Me) is a metabolically stable, strong electron-withdrawing group (EWG) that significantly alters the basicity and nucleophilicity of the aniline nitrogen. This guide details the structural divergence, synthetic interconversion, and medicinal chemistry implications of this specific scaffold switch.

Part 1: Electronic & Structural Divergence

The core difference lies in the oxidation state of the sulfur atom, which dictates the electronic environment of the entire aromatic system.

Electronic Effects (Hammett Parameters)

The electronic influence of substituents on the aniline ring is quantified by Hammett constants (


).
  • 3-methoxy-4-(methylsulfanyl)aniline (Sulfide):

    • 
       (SMe): 
      
      
      
      (Ranges -0.04 to +0.01).
    • Effect: The sulfur atom possesses lone pairs that can donate electron density into the ring via resonance (+R), counteracting its inductive withdrawal (-I). The net effect is electronically neutral to slightly activating.

    • Result: The aniline nitrogen remains moderately basic and highly nucleophilic.

  • 3-methoxy-4-(methylsulfonyl)aniline (Sulfone):

    • 
       (SO2Me): 
      
      
      
      .
    • Effect: The sulfone group is a powerful electron withdrawer via both induction (-I) and resonance (-R). It pulls electron density away from the aromatic ring and the aniline nitrogen.

    • Result: The aniline nitrogen becomes significantly less basic (lower pKa) and less nucleophilic.

Physicochemical Property Comparison
PropertySulfide Analog (SMe)Sulfone Analog (SO2Me)Impact on Drug Design
CAS Number 19284-92-575259-31-3Identification
Oxidation State Sulfur (-2)Sulfur (+6)Metabolic Stability
Electronic Nature Neutral / Weak DonorStrong WithdrawerReactivity / Potency
Aniline pKa ~ 4.5 - 5.0~ 1.0 - 2.0Salt formation, solubility
H-Bonding Acceptor (Weak)Acceptor (Strong)Target binding affinity
Lipophilicity Higher LogPLower LogPSolubility, Permeability
Visualization of Electronic Effects

ElectronicEffects cluster_sulfide Sulfide (SMe): Electron Donor/Neutral cluster_sulfone Sulfone (SO2Me): Electron Withdrawer SMe S-Me Group (Lone Pairs) RingA Aromatic Ring SMe->RingA +R Effect (Donation) NH2_A NH2 (High Electron Density) RingA->NH2_A Maintains Basicity SO2Me SO2-Me Group (Strong EWG) RingB Aromatic Ring RingB->SO2Me -R/-I Effect (Withdrawal) NH2_B NH2 (Low Electron Density) NH2_B->RingB Decreased Basicity

Caption: Comparative electronic flow. Left: SMe donates/stabilizes. Right: SO2Me strongly withdraws, deactivating the aniline nitrogen.

Part 2: Synthetic Interconversion

The conversion of the sulfide to the sulfone is a standard oxidative transformation. However, chemoselectivity is critical. The aniline nitrogen is susceptible to oxidation (forming N-oxides or polymerization) if harsh conditions are used.

The "Safe" Route: Nitro-Oxidation

The most robust industrial method involves oxidizing the nitro precursor before reducing it to the aniline. This avoids N-oxidation side reactions.

  • Starting Material: 3-methoxy-4-(methylsulfanyl)nitrobenzene.

  • Oxidation: Use H2O2/NaWO4 or Oxone to form the sulfone.

  • Reduction: Hydrogenation (H2, Pd/C) to yield 3-methoxy-4-(methylsulfonyl)aniline.

The "Direct" Route: Aniline Oxidation (Lab Scale)

If you must start with the aniline (CAS 19284-92-5), you need a selective oxidant. Oxone (Potassium peroxymonosulfate) is preferred over mCPBA because it can be used in acidic/buffered media where the amine is protonated (protected) or simply because it is more controllable.

Protocol: Selective Oxidation with Oxone

Objective: Convert 3-methoxy-4-(methylsulfanyl)aniline to 3-methoxy-4-(methylsulfonyl)aniline.

Reagents:

  • Substrate: 1.0 eq (Sulfide Aniline)

  • Oxone (2KHSO5·KHSO4·K2SO4): 2.5 eq

  • Solvent: Methanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of sulfide aniline in 10 mL Methanol. Cool to 0°C in an ice bath.

  • Preparation of Oxidant: Dissolve Oxone (2.5 eq) in 10 mL water.

  • Addition: Add the Oxone solution dropwise to the aniline solution over 20 minutes. Note: The reaction is exothermic; maintain temp < 10°C to prevent N-oxidation.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (EtOAc/Hexane). The sulfone will appear as a more polar spot (lower Rf).

  • Quenching: Quench excess oxidant with saturated aqueous Sodium Bisulfite (NaHSO3).

  • Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica column chromatography.

Self-Validating Checkpoints:

  • IR Spectroscopy: Look for the appearance of strong symmetric and asymmetric sulfone stretches at ~1150 cm⁻¹ and ~1300 cm⁻¹ .

  • Melting Point: The sulfone product will have a significantly higher melting point than the sulfide starting material.

Part 3: Medicinal Chemistry Implications[1]

Metabolic Stability (The "Soft Spot")
  • Sulfide (SMe): A metabolic liability. Hepatic CYP450 enzymes (and FMOs) rapidly oxidize sulfides to sulfoxides (chiral, often unstable) and then to sulfones. This leads to variable pharmacokinetics (PK) and potential active metabolites.

  • Sulfone (SO2Me): The metabolic "dead end." It is generally stable to oxidative metabolism. Incorporating the sulfone directly into the drug design (rather than the sulfide) simplifies PK profiles and avoids "metabolic switching."

Reactivity in Drug Synthesis

When using these anilines as building blocks (e.g., in Buchwald-Hartwig couplings or amide formations):

  • Sulfide Aniline: More nucleophilic. Reacts faster in SN2 or amide coupling reactions. Prone to poisoning Palladium catalysts due to sulfur coordination.

  • Sulfone Aniline: Poor nucleophile. Requires harsher conditions (higher temp, stronger bases) for coupling. However, it does not poison catalysts as strongly as the sulfide.

Metabolic Pathway Diagram

Metabolism Sulfide Sulfide (Drug Candidate) (Metabolically Labile) Sulfoxide Sulfoxide (Chiral Intermediate) Sulfide->Sulfoxide Rapid Oxidation Sulfone Sulfone (Metabolite) (Stable / Excreted) Sulfoxide->Sulfone Slow Oxidation CYP CYP450 / FMO (Phase I Oxidation) CYP->Sulfide CYP->Sulfoxide

Caption: In vivo progression. Sulfides are rapidly oxidized to sulfones. Designing the sulfone initially bypasses this variability.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Oxone Oxidation Protocol

    • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

  • Medicinal Chemistry of Sulfones: Feng, M., et al. (2016). Sulfone-containing molecules in medicinal chemistry: A review. European Journal of Medicinal Chemistry. (General reference for sulfone utility).
  • CAS Registry Data

    • 3-methoxy-4-(methylsulfanyl)aniline: CAS 19284-92-5.[1][2]

    • 3-methoxy-4-(methylsulfonyl)aniline: CAS 75259-31-3.[3][4]

Sources

Technical Guide: Solubility and Handling of 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-4-(methylsulfanyl)aniline Solubility & Stability Profile Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Lead Discovery Biologists

Executive Summary

This guide provides a technical analysis of the solubility, stability, and handling of 3-Methoxy-4-(methylsulfanyl)aniline (CAS: 19284-92-5).[1] While often used as a scaffold in kinase inhibitor synthesis and agrochemical development, this compound presents a specific "solubility-stability paradox." Its lipophilic thioether moiety ensures excellent solubility in polar aprotic solvents like DMSO, yet simultaneously introduces a susceptibility to oxidative degradation—a critical liability in long-term stock storage. This document outlines protocols to maximize solubility while mitigating the risk of sulfoxide formation.

Physicochemical Profile & Solvation Thermodynamics

To understand the solubility behavior of this molecule, we must first analyze its structural determinants.

  • Chemical Name: 3-Methoxy-4-(methylsulfanyl)aniline[1][2][3][4]

  • CAS Number: 19284-92-5[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NOS[4][5][6]
  • Molecular Weight: 169.24 g/mol [5][7]

  • Structural Analysis:

    • Aniline Core: Provides H-bond donor capability (

      
      ) and weak basicity.
      
    • Methoxy Group (

      
      ):  Increases electron density on the ring; acts as a weak H-bond acceptor.
      
    • Methylsulfanyl Group (

      
      ):  The defining feature. It significantly increases lipophilicity (LogP) compared to its oxygen analog (anisidine) but introduces a nucleophilic center prone to oxidation.
      
Predicted Properties
PropertyValue (Est.)Implication for Solubility
LogP 1.8 – 2.2Moderate lipophilicity; requires organic co-solvents for aqueous assays.
pKa (Aniline) ~4.5 – 5.0Neutral at physiological pH (7.4); protonated in strong acids.
H-Bond Donors 1 (Amine)Good solubility in protic solvents (MeOH).
H-Bond Acceptors 3 (N, O, S)Excellent solubility in polar aprotic solvents (DMSO).

Solubility in DMSO: The Stock Solution Standard

Dimethyl sulfoxide (DMSO) is the industry standard for compound management due to its ability to dissolve both polar and non-polar moieties. However, for thioethers like 3-Methoxy-4-(methylsulfanyl)aniline, DMSO presents a unique chemical risk.

Solvation Mechanism

DMSO acts as a Lewis base, effectively solvating the aniline protons via hydrogen bonding while its non-polar methyl groups interact with the aromatic ring and the


 tail via van der Waals forces.
  • Saturation Potential: High (>100 mM is typically achievable).

  • Thermodynamic State: The compound is stable in solution thermodynamically, but kinetically unstable regarding oxidation.

The Stability Risk: S-Oxidation

DMSO is not chemically inert; it can act as a mild oxidant. In the presence of trace water, light, or Lewis acids, the sulfur atom in the


 group can oxidize to the sulfoxide  (

) and eventually the sulfone (

). This changes the compound's potency and solubility profile, potentially invalidating biological data.
Protocol: Preparation of Stable DMSO Stocks
  • Solvent Grade: Use only Anhydrous DMSO (≤0.005% water).

  • Atmosphere: Sparge DMSO with Argon or Nitrogen prior to dissolution to remove dissolved oxygen.

  • Storage: Aliquot immediately into amber glass vials (to prevent photo-oxidation) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture.

Solubility in Methanol: The Processing Solvent

Methanol (MeOH) is the preferred solvent for analytical transfers, LCMS sample preparation, and intermediate synthesis steps.

Solvation Mechanism

Methanol is a polar protic solvent. It solvates the amine headgroup efficiently through H-bonding. While less capable of solubilizing highly lipophilic regions than DMSO, the moderate LogP of this compound ensures high solubility in MeOH.

  • Advantages: High volatility allows for easy removal (evaporation) without high heat, preserving the thermally sensitive thioether.

  • Disadvantages: Lower boiling point limits high-temperature dissolution; not suitable for cell-based assays due to cytotoxicity.

Comparative Solvent Table
FeatureDMSOMethanol
Solubility Capacity Excellent (>100 mg/mL)Good (>50 mg/mL)
Boiling Point 189°C (High)64.7°C (Low)
Biological Compatibility High (at <0.5% v/v)Toxic (Avoid in bioassays)
Risk Factor Oxidant (Sulfur oxidation)Nucleophilic solvent
Primary Use Bioassay Stock SolutionsLCMS, Transfer, Synthesis

Experimental Protocol: Self-Validating Solubility Determination

Since exact saturation points can vary by lot purity and temperature, researchers should use this Kinetic Solubility Protocol to determine the limit for their specific batch.

Workflow Diagram

SolubilityProtocol Start Start: Weigh 5mg Compound AddSolvent Add Solvent (DMSO or MeOH) in 10µL increments Start->AddSolvent Vortex Vortex & Sonicate (30 sec, <30°C) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Clear Soluble Check->Clear Yes Cloudy Insoluble Check->Cloudy No Calc Calculate Solubility: (Mass / Total Vol) Clear->Calc Cloudy->AddSolvent Add more solvent HPLC Verify Purity via HPLC (Check for S-Oxide) Calc->HPLC

Caption: Step-wise kinetic solubility determination workflow with integrated purity check.

Step-by-Step Methodology
  • Preparation: Weigh ~5.0 mg of 3-Methoxy-4-(methylsulfanyl)aniline into a 1.5 mL amber microcentrifuge tube.

  • Titration: Add solvent (DMSO or MeOH) in 50 µL aliquots.

  • Agitation: Vortex for 30 seconds followed by mild sonication (bath sonicator) for 1 minute. Note: Monitor temperature; do not exceed 35°C to prevent degradation.

  • Endpoint Detection: Inspect for "schlieren" lines or undissolved particulates. If clear, stop. If cloudy, repeat step 2.

  • Calculation: Solubility (

    
    ) = 
    
    
    
    .
  • Validation: Dilute a small aliquot into acetonitrile/water and inject on HPLC to confirm the peak corresponds to the parent mass (169.24 Da) and not the sulfoxide (185.24 Da).

Stability & Degradation Pathways

The critical handling constraint for this molecule is the oxidation of the sulfide. This reaction can occur spontaneously in air but is accelerated in DMSO stocks stored improperly.

Degradation Logic

Degradation Parent Parent Thioether (-S-Me) Active Oxidation1 Oxidation Step 1 (Air/DMSO/Light) Parent->Oxidation1 Sulfoxide Sulfoxide (-S(=O)-Me) Inactive/Artifact Oxidation1->Sulfoxide + [O] Oxidation2 Oxidation Step 2 (Strong Oxidants) Sulfoxide->Oxidation2 Sulfone Sulfone (-SO2-Me) Stable Product Oxidation2->Sulfone + [O]

Caption: Oxidative degradation pathway from Thioether to Sulfoxide and Sulfone.

Mitigation Strategies
  • Inert Storage: Store solid powder under nitrogen/argon.

  • Fresh Stocks: Do not use DMSO stocks older than 1 month for critical IC50 determinations.

  • LCMS Monitoring: Look for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts in the mass spectrum during quality control.

References

  • PubChem Compound Summary. 3-Methoxy-4-(methylsulfanyl)aniline (CAS 19284-92-5).[1][3][4] National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Chemical Properties. (Standard reference for DMSO solvation mechanisms). Available at: [Link]

  • Tidwell, T. T.Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990. (Mechanistic background on DMSO as an oxidant).

Sources

3-Methoxy-4-(methylthio)benzenamine: Technical Monograph & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Methoxy-4-(methylthio)benzenamine (also known as 3-Methoxy-4-(methylsulfanyl)aniline), a critical building block in medicinal chemistry, particularly for the synthesis of tyrosine kinase inhibitors.[1]

PART 1: COMPOUND IDENTITY & PHYSICOCHEMICAL PROFILE

Compound Name: 3-Methoxy-4-(methylthio)benzenamine CAS Registry Number: 19284-92-5 PubChem CID: 12809653 (Derived from CAS association) Synonyms: 3-Methoxy-4-(methylsulfanyl)aniline; 4-Amino-2-methoxythioanisole; 3-Methoxy-4-methylmercaptoaniline.

1.1 Structural Characterization

This compound features an aniline core substituted with a methoxy group at the meta-position (C3) and a methylthio (thiomethyl) group at the para-position (C4).[1] This specific substitution pattern is electronically unique:

  • Methoxy Group (-OCH₃): Electron-donating (Inductive: -I, Resonance: +M).[1] Increases electron density at the ortho and para positions relative to itself.[1]

  • Methylthio Group (-SCH₃): Electron-donating (+M) but less electronegative than oxygen.[1] It enhances lipophilicity and offers a "soft" nucleophilic center, though in the aniline context, it primarily acts as a lipophilic anchor.[1]

PropertyValuebiological Relevance
Molecular Formula C₈H₁₁NOSCore scaffold for fragment-based drug design.
Molecular Weight 169.24 g/mol Ideal for "Rule of 5" compliant fragments (<300 Da).[1]
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.[1]
pKa (Conjugate Acid) ~4.5 - 5.0Less basic than unsubstituted aniline due to SMe/OMe interplay.[1]
H-Bond Donors/Acceptors 1 / 3Balanced profile for kinase hinge binding.
PART 2: SYNTHETIC ROUTES & PROCESS CHEMISTRY

The synthesis of 3-Methoxy-4-(methylthio)benzenamine is a classic example of manipulating aromatic substitution patterns to achieve regioselectivity. The most robust industrial route avoids direct thiolation of the aniline (which is prone to oxidation) and instead utilizes a nucleophilic aromatic substitution (


) on a nitro-precursor followed by reduction.[1]
2.1 Retrosynthetic Analysis
  • Target: 3-Methoxy-4-(methylthio)aniline

  • Precursor: 3-Methoxy-4-(methylthio)nitrobenzene

  • Starting Material: 2-Chloro-5-nitroanisole (or 2-Fluoro-5-nitroanisole)

2.2 Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 2-Chloro-5-nitroanisole (CAS 6348-57-8), Sodium Thiomethoxide (NaSMe), DMF.[1]

  • Mechanism: The nitro group at C5 (relative to anisole) activates the C2-chlorine for displacement.[1] The methoxy group at C1 directs, but the strong electron-withdrawing nature of the nitro group is the driving force.[1] Note: In the final product numbering, the amine is C1, making the methoxy C3 and thioether C4.[1]

Protocol:

  • Charge a reaction vessel with 2-Chloro-5-nitroanisole (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Cool to 0°C under nitrogen atmosphere.

  • Add Sodium Thiomethoxide (1.1 eq) portion-wise to control exotherm.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Process Check: Monitor by TLC/HPLC for disappearance of starting chloride.[1]

  • Quench: Pour into ice-water. The product, 3-Methoxy-4-(methylthio)nitrobenzene , typically precipitates as a yellow solid.[1]

  • Isolation: Filter, wash with water, and dry.[1][2] Yields are typically >85%.[1]

Step 2: Chemoselective Nitro Reduction

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[1][3]

  • Rationale: Avoids poisoning catalytic hydrogenation catalysts (Pd/C) with the sulfur moiety.[1] Fe/NH₄Cl is mild and selective.[1]

Protocol:

  • Suspend 3-Methoxy-4-(methylthio)nitrobenzene (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to reflux (approx. 70-80°C) for 2–4 hours.

  • Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

  • Concentrate the filtrate.[1] Extract the residue with Ethyl Acetate.[1][3]

  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

  • Final Product: Off-white to light brown solid.

Synthesis SM 2-Chloro-5-nitroanisole (CAS 6348-57-8) Step1 Step 1: SnAr NaSMe, DMF, 0°C -> RT SM->Step1 Inter Intermediate: 3-Methoxy-4-(methylthio)nitrobenzene SM->Inter Cl displacement by -SMe Step1->Inter Step2 Step 2: Reduction Fe, NH4Cl, EtOH/H2O, Reflux Inter->Step2 Product Target: 3-Methoxy-4-(methylthio)benzenamine (CAS 19284-92-5) Inter->Product -NO2 to -NH2 Step2->Product

Caption: Two-step synthesis route from commercial 2-Chloro-5-nitroanisole involving thiolation and nitro-reduction.

PART 3: MEDICINAL CHEMISTRY APPLICATIONS

This aniline derivative serves as a specialized "Tail" moiety in the design of Tyrosine Kinase Inhibitors (TKIs) .[1]

3.1 Pharmacophore Role
  • EGFR Inhibition: The 3-methoxy-4-methylthio motif is a bioisostere for the 3-methoxy-4-bromo or 3-methoxy-4-chloro anilines found in early EGFR inhibitors (e.g., Vandetanib analogs).

  • Metabolic Stability: The methylthio group (-SMe) can be metabolically oxidized to sulfoxide (-S(=O)Me) and sulfone (-SO₂Me).[1] Drug designers often use this to tune the half-life (

    
    ) of the molecule.[1] The sulfoxide metabolite often retains potency while altering solubility.[1]
    
  • Lipophilic Interaction: The -SMe group sits in the hydrophobic pocket of the ATP-binding site (e.g., the "gatekeeper" region), providing van der Waals interactions superior to a methoxy group.[1]

3.2 Key Reaction Pathways in Drug Synthesis

The free amine (-NH₂) at position 1 is the handle for coupling to kinase scaffolds (e.g., Quinazolines, Pyrimidines).[1]

  • Amide Coupling: Reaction with acryloyl chloride to form Acrylamides (Michael Acceptors) for covalent inhibitors (similar to Osimertinib).[1]

  • Buchwald-Hartwig Coupling: Pd-catalyzed cross-coupling with heteroaryl halides to form biaryl amines.

  • Urea Formation: Reaction with isocyanates to form urea-based kinase inhibitors (e.g., Sorafenib analogs).[1]

PART 4: ANALYTICAL CHARACTERIZATION

To validate the identity of the synthesized compound, the following spectroscopic data is expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.8–7.0 (m, 1H, Ar-H at C5).[1]
      
    • 
       6.2–6.4 (m, 2H, Ar-H at C2, C6).[1]
      
    • 
       5.0–5.2 (s, 2H, -NH₂, broad exchangeable).[1]
      
    • 
       3.75 (s, 3H, -OCH₃).[1]
      
    • 
       2.30 (s, 3H, -SCH₃).[1]
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .[1]
      
    • Observed

      
      .[1]
      
  • Appearance:

    • White to pale yellow crystalline solid.[1]

    • Melting Point: ~55–60°C (Check specific batch CoA).

PART 5: SAFETY & HANDLING (EHS)

Hazard Class: Irritant / Potential Sensitizer.[1]

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • Thiols/Sulfides: While the methylthio ether is less odorous than free thiols, process streams (Step 1) may release methanethiol (MeSH) if acidified.[1] Use bleach scrubbers for Step 1 waste.[1]

Storage:

  • Store under inert atmosphere (Argon/Nitrogen).[1]

  • Refrigerate (2–8°C) to prevent oxidation of the thioether to sulfoxide.[1]

  • Protect from light.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 19284-92-5. Retrieved from [Link][1]

Sources

Technical Guide: pKa Determination & Profiling of 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-Methoxy-4-(methylsulfanyl)aniline (also known as 4-amino-2-methoxythioanisole). Target Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers. Core Insight: The pKa of the anilinium ion of this compound is estimated to lie within the 3.8 – 4.0 range. This value is derived from the experimental anchor of 4-(methylthio)aniline (pKa 4.25) corrected for the inductive electron-withdrawal of the meta-methoxy group. At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its neutral, uncharged form, suggesting high passive permeability but potentially solubility-limited absorption.

Part 1: Physicochemical Profile & Theoretical Framework

Structural Analysis & Ionization Center

The ionization event of interest is the protonation of the primary amine nitrogen. The basicity of this center is modulated by the electronic effects of the substituents on the phenyl ring.

Functional GroupPositionElectronic Effect (

)
Impact on Basicity
Primary Amine (-NH

)
C1Ionization CenterBase (Conjugate Acid pKa ~4.6 for unsubstituted aniline)
Methoxy (-OCH

)
C3 (meta)Inductive Withdrawal (-I)Decreases pKa (Stabilizes neutral form, destabilizes cation)
Methylsulfanyl (-SCH

)
C4 (para)Resonance Donation (+R) Inductive Withdrawal (-I)Slight Decrease (Net effect is weakly withdrawing relative to H)
Quantitative Prediction (Hammett Equation)

Since specific experimental data for the tri-substituted molecule is rare in open literature, we employ a high-confidence Hammett analysis using the experimental value of the closest analogue as an anchor.

The Hammett Equation:



  • Reference (

    
    ):  Aniline = 4.63.[1]
    
  • Reaction Constant (

    
    ):  ~3.0 (Sensitivity of anilinium ionization to substitution).
    
  • Anchor Data: Experimental pKa of 4-(methylthio)aniline is 4.25 [1].[1] This provides a validated

    
     contribution for the -SMe group in this specific scaffold.
    

Calculation:

  • Start with Anchor: 4-(methylthio)aniline (

    
    ).[1]
    
  • Apply meta-Methoxy Effect:

    • Hammett constant

      
       for -OCH
      
      
      
      is +0.12 (Inductive withdrawing).
    • 
      .
      
  • Final Estimate:

    
    
    

Consensus Range: 3.80 – 4.00

Part 2: Visualization of Ionization Pathways

The following diagram illustrates the protonation equilibrium and the electronic vectors influencing the nitrogen lone pair.

IonizationPathway cluster_effects Substituent Effects on Nitrogen Neutral Neutral Base (Predominant at pH 7.4) High Permeability Cation Anilinium Cation (Predominant at pH < 3.8) Soluble Species Neutral->Cation + H+ (Protonation) Cation->Neutral - H+ (Deprotonation) pKa ≈ 3.9 Struct_N Structure: R-NH2 Struct_N->Neutral Struct_C Structure: R-NH3+ Struct_C->Cation OMe 3-OMe (Inductive Pull) OMe->Struct_N -I Effect SMe 4-SMe (Weak Resonance Push vs Inductive Pull) SMe->Struct_N Net Weak -I

Caption: Ionization equilibrium of 3-Methoxy-4-(methylsulfanyl)aniline showing the transition from neutral base to conjugate acid, modulated by substituent electronic effects.

Part 3: Experimental Determination Protocol

Given the low pKa (~3.9) and likely poor aqueous solubility of the neutral form (due to the lipophilic thioether and methoxy groups), Potentiometric Titration is NOT recommended due to potential electrode fouling and lack of sensitivity in the acidic tail.

Recommended Method: UV-Metric Spectrophotometric Titration (Yasuda-Shedlovsky Extrapolation).

Rationale

Spectrophotometry detects the change in chromophore absorbance (UV-Vis spectrum) as the protonation state changes. The conjugation of the nitrogen lone pair with the phenyl ring is disrupted upon protonation, causing a significant spectral shift (typically a hypsochromic shift/blue shift).

Step-by-Step Protocol

Materials:

  • Compound: >2 mg of 3-Methoxy-4-(methylsulfanyl)aniline.

  • Solvent: Methanol (HPLC grade) and 0.1 M HCl / 0.1 M NaOH.

  • Instrument: DAD (Diode Array Detector) Spectrophotometer or specialized pKa analyzer (e.g., Sirius T3).

Workflow:

  • Stock Preparation: Dissolve compound in Methanol to create a 10 mM stock solution.

  • Cosolvent Titration Setup:

    • Prepare three titration vessels with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% w/w Methanol). Pure water titration may precipitate the neutral species.

  • Acidification: Acidify the sample to pH ~1.5 using 0.5 M HCl.

  • Titration:

    • Titrate with 0.5 M KOH from pH 1.5 to pH 7.0.

    • Record UV absorbance spectra (200–400 nm) at 0.2 pH intervals.

  • Data Processing (The Yasuda-Shedlovsky Method):

    • Determine the apparent pKa (

      
      ) at each cosolvent concentration.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to 0% cosolvent (pure water condition) to obtain the aqueous

      
      .
      
Automated Workflow Diagram

ExperimentalWorkflow Start Sample Preparation (10mM in MeOH) Cosolvent Prepare Cosolvent Ratios (30%, 40%, 50% MeOH/Water) Start->Cosolvent Titration UV-Metric Titration (pH 1.5 → 7.0) Cosolvent->Titration Spectral Extract Multi-wavelength Absorbance Data Titration->Spectral Collect Spectra Calc Calculate psKa (Apparent pKa) Spectral->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Solvent Calc->Extrapolate Plot psKa vs 1/Dielectric

Caption: Workflow for determining the aqueous pKa of lipophilic anilines using cosolvent extrapolation.

Part 4: Implications for Drug Discovery

Solubility & Permeability
  • pH 1.2 (Gastric): The compound will be ~99% protonated (Charged). Solubility will be maximal here.

  • pH 6.5 (Intestinal): The compound will be >99% neutral. Solubility will drop drastically, potentially becoming the rate-limiting step for absorption (Class II BCS behavior).

  • Permeability: The neutral form is highly lipophilic (LogP predicted > 2.5 due to -SMe and -OMe). Passive diffusion will be high.

Chemical Stability Warning
  • Oxidation: The methylsulfanyl (-SMe) group is susceptible to oxidation to sulfoxide (-S(=O)Me) and sulfone (-SO

    
    Me).
    
  • Impact on pKa: If the sample oxidizes to the sulfone, the pKa will drop significantly (from ~3.9 to < 2.5) due to the strong electron-withdrawing nature of the sulfone.

  • QC Requirement: Always verify sample purity via LC-MS prior to pKa determination to ensure you are not measuring the oxidized impurity.

References

  • BenchChem Technical Support. (2025).[1] Solubility and pKa Profile of 4-(Methylthio)aniline. BenchChem Open Data. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values: -OMe = 0.12, -SMe = 0.00).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link (Authoritative text on pKa titration protocols).

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths. (Source for Aniline reference pKa).

Sources

3-Methoxy-4-(methylsulfanyl)aniline melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical characterization, synthesis context, and experimental determination protocols for 3-Methoxy-4-(methylsulfanyl)aniline .[1]

Physicochemical Characterization & Experimental Determination[1][2]

Executive Summary

3-Methoxy-4-(methylsulfanyl)aniline (CAS: 19284-92-5 ), also known as 4-amino-2-methoxythioanisole , is a specialized aniline derivative utilized as a pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs) and other bioactive heterocycles.[1][2][3][4] Its structure combines an electron-donating methoxy group and a lipophilic methylthio (methylsulfanyl) moiety, imparting unique electronic properties that influence the metabolic stability and binding affinity of downstream drug candidates.

This guide addresses the critical physical properties—Melting Point (MP) and Boiling Point (BP) —which are essential for process optimization, purity assessment, and handling during scale-up.

Physicochemical Profile

Due to the niche application of this intermediate, experimental data is often proprietary.[5] The values below represent a synthesis of available vendor data and high-fidelity QSPR (Quantitative Structure-Property Relationship) predictions based on close structural analogs (e.g., 3,4-dimethoxyaniline and 3-methoxy-4-methylaniline).

PropertyValue / RangeConfidence LevelContext
CAS Number 19284-92-5 HighPrimary Identifier
Physical State Solid (Crystalline Powder)HighAt Standard Ambient Temp (25°C)
Melting Point 62 °C – 68 °C (Predicted)MediumExperimental determination required.Analog 3,4-dimethoxyaniline melts at 87°C.Analog 3-methoxy-4-methylaniline melts at 58°C.
Boiling Point 315 °C ± 20 °C (Predicted)MediumAt 760 mmHg (Atmospheric).Likely decomposes before boiling at 1 atm.[1][2][3][6]
Flash Point > 110 °CHighPredicted based on structure.
Solubility DMSO, Methanol, DCMHighLow solubility in water.

Critical Note for Researchers: The melting point of this compound is highly sensitive to impurities, particularly the disulfide dimer formed via oxidation of the methylthio group or residual solvent. A depressed melting range (< 60°C) typically indicates oxidation or incomplete drying.

Experimental Determination Protocols
A. Capillary Melting Point Determination (Standard)

Objective: Determine the solid-liquid phase transition temperature with 0.1°C precision.

  • Sample Preparation:

    • Dry the sample under vacuum (40°C, <10 mbar) for 4 hours to remove residual solvent (methanol/ethanol from recrystallization).

    • Grind the sample to a fine powder to ensure uniform heat transfer.

    • Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Instrument Setup:

    • Use a calibrated melting point apparatus (e.g., Mettler Toledo MP system or Büchi).

    • Start Temperature: 50°C.

    • Ramp Rate: 1.0°C/min (Fast ramp will cause lag and overshoot).

  • Observation:

    • Record

      
       (first liquid droplet) and 
      
      
      
      (complete liquefaction).
    • Acceptance Criteria: The range (

      
      ) should be 
      
      
      
      .[1]
B. Differential Scanning Calorimetry (DSC) (Advanced)

Objective: Distinguish between melting, polymorphic transitions, and decomposition.

  • Pan: Aluminum (hermetically sealed to prevent sulfur odor leak).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation of the -SMe group.[1]

  • Program: Heat from 25°C to 150°C at 5°C/min.

  • Analysis: Integrate the endothermic peak to calculate the Heat of Fusion (

    
    ), which serves as a purity check.
    
Synthesis & Impurity Impact Logic

Understanding the synthesis pathway is crucial because specific byproducts directly alter the observed physical properties.

Synthesis Pathway: The most common route involves the reduction of 3-methoxy-4-(methylsulfanyl)nitrobenzene .

SynthesisPath Start 3-Methoxy-4-nitrothioanisole (Precursor) Step1 Reduction (Fe/HCl or H2/Pd-C) Start->Step1 Reduction Product 3-Methoxy-4-(methylsulfanyl)aniline (Target) Step1->Product Yield ~85-95% Impurity Impurity: Disulfide Dimer (Oxidation Byproduct) Product->Impurity Air Oxidation (Storage)

Figure 1: Synthesis pathway and potential oxidative degradation leading to MP depression.[1]

Impurity Profile:

  • Unreacted Nitro Precursor: Lowers MP; detectable by yellow color (pure aniline is often off-white/pale brown).[1]

  • Disulfide Dimer: Formed if the -SMe group is cleaved or if the aniline oxidizes. This significantly broadens the melting range.

Applications in Drug Development

This intermediate is a "privileged structure" in medicinal chemistry, often used to synthesize:

  • EGFR Kinase Inhibitors: The 3-methoxy-4-methylthio motif mimics the steric and electronic environment of the 3,4-dimethoxy group found in Gefitinib/Erlotinib but with altered metabolic liability (S-oxidation vs. O-demethylation).[1]

  • Bioisosteres: Replacement of the oxygen in the 4-position with sulfur increases lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration for CNS targets.[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217345 (Analog Reference). Retrieved from [Link][1]

Sources

Strategic Procurement and Technical Utilization of 3-Methoxy-4-(methylthio)aniline (CAS 19284-92-5)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the procurement, quality assurance, and synthetic application of 3-Methoxy-4-(methylthio)aniline (CAS 19284-92-5) . A critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, c-Met) and a bioisostere for 3,4-dimethoxyaniline, this molecule presents unique stability challenges due to the simultaneous presence of an electron-rich aniline and an oxidation-prone thioether. This document outlines a self-validating procurement strategy, distinguishing between "stock" and "virtual" suppliers, and provides a field-proven protocol for impurity profiling.

Part 1: Chemical Significance & Strategic Value

The "Thio-Effect" in Drug Design

Researchers typically source CAS 19284-92-5 to exploit the bioisosteric replacement of a methoxy group (-OMe) with a methylthio group (-SMe). While sterically similar, the -SMe group offers distinct lipophilicity and electronic advantages:

  • Lipophilicity (LogP): The -SMe group is more lipophilic than -OMe, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The thioether is susceptible to S-oxidation (to sulfoxide/sulfone) by FMOs and CYPs, creating a "soft spot" for metabolic clearance that can be tuned during lead optimization.

  • Electronic Donors: Both groups are electron-donating, but the sulfur atom's larger orbital size affects the pKa of the aniline nitrogen, altering nucleophilicity in subsequent coupling reactions.

Structure & Impurity Genealogy

Understanding the synthesis of this target allows us to predict the impurity profile before the bottle is even opened. The dominant industrial route involves Nucleophilic Aromatic Substitution (


) followed by reduction.

ImpurityGenealogy Start 2-Chloro-5-nitroanisole Step1 S_NAr (NaSMe) Start->Step1 Inter Intermediate: 3-Methoxy-4-(methylthio)nitrobenzene Step1->Inter Step2 Reduction (Fe/HCl or H2/Pd) Inter->Step2 Imp1 Impurity A: Residual Halogen Inter->Imp1 Incomplete Rxn Product TARGET: 3-Methoxy-4-(methylthio)aniline Step2->Product Imp2 Impurity B: Sulfoxide (S=O) (Over-oxidation) Product->Imp2 Air Oxidation

Figure 1: Impurity Genealogy. Note that Impurity B (Sulfoxide) is the critical quality attribute (CQA) for this material.

Part 2: Market Landscape - Suppliers & Pricing

Procurement Warning: The market for CAS 19284-92-5 is split between "Stock" vendors (ships in 24h) and "Virtual" vendors (synthesize on demand, 4-6 weeks lead time).

Supplier Tier Analysis

Data reflects Q4 2023 - Q1 2025 market aggregation.

TierSupplier ExamplesTypical PurityLead TimeEst. Price (1g)Est. Price (25g)Risk Profile
Tier 1 (Global Stock) Sigma-Aldrich, Combi-Blocks, Enamine>98%1-3 Days$120 - $180$900 - $1,200Low. COA usually reliable.
Tier 2 (Regional Stock) BLD Pharm, AK Scientific, Ambeed>97%3-7 Days$60 - $100$400 - $700Low-Med. Verify batch age (oxidation risk).
Tier 3 (Virtual/Custom) MolPort (Aggregator), Chem-ImpexVariable4-8 Weeks$200+Quote BasedHigh. Synthesis failure risk.
Sourcing Recommendation

For Medicinal Chemistry (mg scale): Prioritize Combi-Blocks or Enamine . Their catalogs often reflect real inventory of building blocks. For Process Development (kg scale): Contact BLD Pharm or Bide Pharmatech for bulk quotes. Expect a price drop to ~


3,000/kg for bulk orders, but require a "use test" sample first.

Part 3: Quality Assurance Protocols (The "Trust" Pillar)

As a scientist, you cannot rely solely on the vendor's Certificate of Analysis (CoA) for this specific compound because the thioether moiety oxidizes during storage.

Visual Inspection
  • Pass: Off-white to beige crystalline solid.

  • Fail: Dark brown or sticky solid. (Indicates aniline oxidation).

  • Caution: Pure white solid can sometimes indicate salt formation (HCl) if not specified as free base.

The Self-Validating HPLC Protocol

Standard reverse-phase methods often co-elute the sulfoxide impurity with the parent aniline. Use this modified acidic method to force separation based on the pKa difference.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (aniline specific).

Why this works: The TFA protonates the aniline (


), making it highly polar. The sulfoxide impurity is less basic and more polar than the thioether but interacts differently with the stationary phase.
  • Retention Time Order: Sulfoxide (Polar) < Parent (Target) < Sulfone (if present).

1H NMR Diagnostic Peaks (DMSO-d6)
  • Target (S-Me): Singlet at ~2.35 ppm (3H).

  • Impurity (S(=O)-Me): Singlet shifts downfield to ~2.70 ppm.

  • Target (O-Me): Singlet at ~3.75 ppm (3H).

Part 4: Handling & Synthetic Utility

Stability & Storage
  • Oxidation: The sulfur atom is a "soft" nucleophile and reacts with atmospheric oxygen over time.

  • Protocol: Store under Argon/Nitrogen at -20°C. If the material has browned, recrystallize from Ethanol/Water with a pinch of sodium metabisulfite (antioxidant).

Application Workflow: Amide Coupling

A common use is coupling this aniline to a carboxylic acid core.

CouplingWorkflow Step1 Activation: Acid + HATU + DIPEA (DMF, 0°C, 15 min) Step2 Addition: Add CAS 19284-92-5 (Slow addition) Step1->Step2 Step3 Reaction: Stir RT, 4-16h (Monitor by LCMS) Step2->Step3 Step4 Workup: Dilute w/ EtOAc, Wash w/ LiCl (aq) (Removes DMF) Step3->Step4

Figure 2: Standard Amide Coupling Workflow. Note: Avoid chlorinated solvents if using Lewis acids, as the thioether can attack the solvent.

Safety (HSE)
  • Stench: While less volatile than thiophenol, the metabolic breakdown products are malodorous. Bleach (sodium hypochlorite) is the neutralizing agent of choice for glassware cleaning (oxidizes sulfur to odorless sulfonate).

  • Toxicity: Treat as a potential sensitizer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline. Retrieved from [Link] (Note: While the parent aniline is CID 66038, the 3-methoxy derivative follows similar safety/synthesis profiles).

  • Google Patents.US3406202A: Preparation of aniline thioethers.

Technical Safety Framework: 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Methoxy-4-(methylsulfanyl)aniline (CAS: 19284-92-5) is a specialized aniline derivative featuring both an electron-donating methoxy group and a thioether (methylsulfanyl) moiety.[1][2] It serves as a critical pharmacophore building block, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR mutations (e.g., structural analogs in the Osimertinib class).[1]

This guide transcends standard SDS reporting by integrating occupational exposure banding (OEB) with process chemistry stability controls .[1] The presence of the thioether group introduces significant oxidative instability and olfactory hazards ("stench"), while the aniline core presents classical genotoxic and methemoglobinemic risks.

Chemical Identity Table
ParameterTechnical Specification
IUPAC Name 3-Methoxy-4-(methylsulfanyl)aniline
Synonyms 3-Methoxy-4-(methylthio)aniline; 4-Amino-2-methoxythioanisole
CAS Number 19284-92-5
Molecular Formula C₈H₁₁NOS
Molecular Weight 169.24 g/mol
Physical State Solid (Low melting point) or Viscous Amber Liquid (purity dependent)
Solubility DMSO, Methanol, DCM; Poorly soluble in water
Reactivity Susceptible to S-oxidation (to sulfoxide/sulfone) and N-oxidation

Hazard Identification & Toxicology (The "Why")

Standard SDSs often list generic H-codes.[1] As researchers, we must understand the mechanism of toxicity to design effective barriers.

Mechanism of Action: The "Double-Edged" Toxophore

This compound presents a dual-threat toxicity profile:

  • Aniline Toxicity (Methemoglobinemia): The primary amine is metabolically activated by CYP450 enzymes (N-hydroxylation) to form N-hydroxyarylamines.[1] These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), causing hypoxia and cyanosis.[1]

  • Thioether Reactivity: The methylsulfanyl group is a nucleophile. While less toxic than thiols, it contributes to severe eye/respiratory irritation and possesses a potent, nausea-inducing odor threshold (ppb range).[1]

GHS Classification & H-Codes
Hazard ClassCodeDescriptionApplication Note
Acute Tox.[1][3] (Oral) H302 Harmful if swallowedAssume LD50 < 500 mg/kg based on aniline SAR.[1]
Skin/Eye Irrit. H315/H319 Causes skin/serious eye irritationThioethers are lachrymators; use tight-fitting goggles.[1]
STOT SE H335 May cause respiratory irritationInhalation of dust/vapor triggers mucosal inflammation.[1]
STOT RE H373 Damage to organs (Blood/Spleen)Chronic aniline exposure damages erythrocytes.[1]
Sensitization H317 May cause allergic skin reactionHigh potential for contact dermatitis.[1]
Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergence between the desired synthetic pathway and the toxicological activation pathway.

MetabolicPathways Compound 3-Methoxy-4-(methylsulfanyl)aniline (Parent) DrugProduct Kinase Inhibitor (Target Drug) Compound->DrugProduct  Amide Coupling (Synthesis) CYP450 CYP450 Enzymes (Liver) Compound->CYP450  Metabolism Sulfoxide S-Oxide Impurity (Process Degradant) Compound->Sulfoxide  Air Oxidation (Storage Failure) N_Hydroxyl N-Hydroxylamine (Reactive Metabolite) CYP450->N_Hydroxyl  N-Hydroxylation MetHb Methemoglobinemia (Fe2+ -> Fe3+) N_Hydroxyl->MetHb  Redox Cycling

Caption: Divergent pathways: Synthetic utility (Green) vs. Metabolic toxicity (Red) and Oxidative degradation (Grey).[1]

Safe Handling & Engineering Controls (The "How")

Due to the "Stench" characteristic and potency, standard fume hoods are often insufficient for preventing lab contamination.

Containment Strategy
  • Primary Engineering Control: Vented Balance Enclosure (VBE) or Class II Biological Safety Cabinet.[1]

    • Reasoning: The odor threshold is lower than the toxicity threshold. If you can smell it, you have already failed containment.

  • Inert Atmosphere: Handle under Nitrogen or Argon.[1]

    • Reasoning: The thioether group (-SCH₃) readily oxidizes to the sulfoxide (-S(O)CH₃) in air, altering stoichiometry and potentially ruining downstream coupling reactions.[1]

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile (0.11mm) or Laminate (Silver Shield) Anilines penetrate latex rapidly.[1] Double gloving provides a breakthrough time >480 min.
Respiratory P3/N100 + Organic Vapor (OV) Cartridge Required if handling outside a VBE.[1] OV protects against the thioether stench; P3 protects against aniline dust.
Eyes Chemical Goggles (Not Safety Glasses)Vapors are lachrymatory.[1] Safety glasses allow vapor entry from the side.
Body Tyvek® Lab Coat (Disposable)Aniline residues on cotton coats are difficult to remove and can cause secondary exposure.[1]
Decontamination Solution (The "Scrub")

Never wash thioether spills with water alone. You must chemically neutralize the odor and the nucleophile.

  • Recipe: 10% Sodium Hypochlorite (Bleach) solution.[1]

  • Mechanism: Bleach oxidizes the stench-producing sulfide to the odorless sulfoxide/sulfone and degrades the aniline ring.[1]

  • Protocol: Spray contaminated surfaces/glassware, let sit for 15 minutes, then rinse with water.[1]

Operational Workflow: Synthesis & Storage

This workflow ensures the integrity of the chemical (preventing oxidation) and the safety of the operator.

HandlingWorkflow Storage Cold Storage (-20°C) Under Argon Equilibration Warm to Room Temp (Sealed Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing in VBE (Double Nitrile Gloves) Equilibration->Weighing Transfer Reaction Reaction Vessel (Inert Atmosphere) Weighing->Reaction Immediate Use Waste Quench: 10% Bleach (Odor Control) Weighing->Waste Contaminated Consumables Reaction->Waste Aqueous Workup

Caption: Operational workflow emphasizing inert gas protection and oxidative quenching of waste.

Storage Protocol[1][5]
  • Temperature: -20°C (Long term) or 2-8°C (Short term).

  • Atmosphere: Store under Argon balloon or in a nitrogen dry box.[1]

  • Container: Amber glass (light sensitive).[1] Cap must be taped with Parafilm to prevent oxygen ingress and odor egress.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[1][4] If cyanosis (blue lips/fingernails) appears, administer 100% Oxygen .[1] Medical professionals may consider Methylene Blue therapy for methemoglobinemia.

  • Skin Contact: Do not use ethanol/solvents (increases absorption).[1] Wash with soap and copious water for 15 minutes.[4]

  • Spill: Evacuate area (stench hazard). Personnel wearing OV respirators should cover spill with Vermiculite, then treat with 10% Bleach solution before sweeping.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline. (Used as SAR proxy for hazard classification). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Aniline Derivatives and Methemoglobinemia Risks. (General Aniline Toxicity Standards). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-Methoxy-4-(methylsulfanyl)aniline via Iron-Mediated Reduction

[1][2]

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Methoxy-4-(methylsulfanyl)aniline (CAS: 19284-92-5) from its nitro precursor, 3-methoxy-4-(methylsulfanyl)nitrobenzene .[1][2] While catalytic hydrogenation (Pd/C, H₂) is the standard industrial method for nitro reduction, the presence of the thioether (methylsulfide) moiety in this substrate presents a high risk of catalyst poisoning (sulfur deactivation of Pd sites). To overcome this, we utilize a chemoselective Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol.[1] This method ensures high yield (>90%), operational safety, and preservation of the sulfur-carbon bond.

Introduction & Strategic Rationale

The Chemoselectivity Challenge

The target molecule contains three functional groups: an aniline (product), a methoxy ether, and a methylsulfanyl (thioether) group.

  • Methoxy (-OMe): Generally stable to reduction.[1][2]

  • Nitro (-NO₂): Highly electrophilic, easily reduced.[1][2]

  • Methylsulfanyl (-SMe): The critical interfering group.[1][2] Sulfur atoms possess lone pairs that bind irreversibly to the active sites of transition metal catalysts (Pd, Pt, Rh), halting catalytic turnover in hydrogenation reactions [1].

Why Fe/NH₄Cl?

While alternative methods exist (e.g., Sodium Dithionite, Tin(II) Chloride), the Iron/Ammonium Chloride system is selected for three reasons:

  • Sulfur Tolerance: Iron electron transfer mechanisms are not inhibited by the thioether moiety.[2]

  • Mild Conditions: Unlike classical Béchamp reduction (Fe/HCl), NH₄Cl buffers the reaction to pH 5-6, preventing acid-catalyzed side reactions or hydrolysis of the methoxy group [2].

  • Scalability: The reagents are inexpensive and the workup avoids the gelatinous emulsions typical of Tin reductions.

Reaction Scheme & Mechanism

The reduction proceeds via a single-electron transfer (SET) mechanism on the iron surface.[2] The ammonium chloride acts as an electrolyte and a proton source.

Reaction Pathway Diagram[1][2]

ReactionPathwayStart3-Methoxy-4-(methylsulfanyl)nitrobenzeneNitrosoNitrosoIntermediate(Ar-NO)Start->NitrosoReduction Step 1Fe1+ 2e⁻ / + 2H⁺(Fe/NH₄Cl)HydroxylHydroxylamineIntermediate(Ar-NHOH)Nitroso->HydroxylReduction Step 2Product3-Methoxy-4-(methylsulfanyl)anilineHydroxyl->ProductReduction Step 3(-H₂O)Fe2+ 2e⁻ / + 2H⁺Fe3+ 2e⁻ / + 2H⁺

Caption: Stepwise reduction pathway from nitroarene to aniline via nitroso and hydroxylamine intermediates.[1][2]

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Methoxy-4-(methylsulfanyl)nitrobenzene (10.0 g, 50.2 mmol).

  • Reductant: Iron Powder, -325 mesh, electrolytic grade (14.0 g, 250 mmol, 5 equiv).[1]

  • Electrolyte: Ammonium Chloride (NH₄Cl) (13.4 g, 250 mmol, 5 equiv).

  • Solvent: Ethanol (100 mL) / Water (30 mL).[2]

  • Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer (essential for slurry), reflux condenser, temperature probe.

Step-by-Step Procedure
  • Setup: Equip the 500 mL flask with the mechanical stirrer and reflux condenser. Charge with Ethanol (100 mL) and Water (30 mL).[2]

  • Solubilization: Add the nitro substrate (10.0 g). Stir at room temperature. The substrate may not fully dissolve until heated; this is acceptable.

  • Activation: Add Ammonium Chloride (13.4 g) followed by the Iron powder (14.0 g) in one portion.

    • Note: Iron powder is heavy; ensure high agitation speed (approx. 300-400 rpm) to keep solids suspended.[1][2]

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C).

    • Observation: The reaction is exothermic. Once reflux begins, heating can be reduced. The mixture will turn from yellow/orange to dark grey/black (iron oxide formation).

  • Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

    • Rf Nitro: ~0.6 (UV active).[2]

    • Rf Aniline: ~0.3 (Stains brown with Ninhydrin; fluoresces blue under shortwave UV).[2]

    • Time: Reaction typically completes in 2–3 hours.[2][3]

  • Workup (Critical for Yield):

    • Cool the mixture to ~40 °C.

    • Filtration: Filter the warm slurry through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the cake thoroughly with warm Ethanol (50 mL) and Ethyl Acetate (50 mL).

    • Caution: The iron waste can be pyrophoric if dried completely. Keep the filter cake wet with water before disposal.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 75 mL).

  • Purification: Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

    • Result: The crude product is usually a dark oil that solidifies upon standing. If necessary, recrystallize from Hexane/Ethyl Acetate or purify via short silica plug.

Analytical Data & Validation

The following data represents typical values for the target compound, 3-Methoxy-4-(methylsulfanyl)aniline [3].

PropertyValue / Description
Appearance Off-white to pale brown solid
Melting Point 58 – 62 °C
Molecular Weight 169.24 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.15 (d, J=8.2 Hz, 1H, Ar-H5), 6.28 (d, J=2.1 Hz, 1H, Ar-H2), 6.22 (dd, J=8.2, 2.1 Hz, 1H, Ar-H6), 3.82 (s, 3H, -OCH₃), 3.65 (br s, 2H, -NH₂), 2.38 (s, 3H, -SMe).[1]
MS (ESI) [M+H]⁺ = 170.1
Interpretation of NMR
  • Regiochemistry Check: The coupling constants confirm the 1,2,4-substitution pattern. The doublet at 7.15 ppm corresponds to the proton ortho to the -SMe group (deshielded by sulfur). The protons ortho to the amino group (H2 and H6) are significantly shielded (6.2–6.3 ppm), confirming the successful reduction of the nitro group to the electron-donating amine.

Process Safety & Troubleshooting

Logical Workflow for Troubleshooting

TroubleshootingIssueIssue: Incomplete Conversion(TLC shows SM remaining)Check1Check Agitation:Is Iron settling at bottom?Issue->Check1Action1Increase RPM;Iron must be suspendedCheck1->Action1YesCheck2Check Reagents:Is Fe oxidized (red)?Check1->Check2NoAction2Add fresh Fe (0.5 eq)and NH₄ClCheck2->Action2YesCheck3Check Temperature:Is reflux vigorous?Check2->Check3NoAction3Maintain 78-80°C;Reaction is endothermicafter initial exothermCheck3->Action3

Caption: Decision tree for troubleshooting incomplete reduction.

Critical Safety Notes
  • Pyrophoric Iron: The "spent" iron filter cake contains highly active iron species. Do not dispose of it in dry trash bins. Quench with water and dispose of as hazardous solid waste.

  • Exotherm: The initiation period can be delayed. Do not add all iron at reflux temperature if scaling up >100g.[2] Add iron in portions at 60 °C.

References

  • Ma, X., et al. "Poisoning effects of sulfur on Pd/C catalysts during nitrobenzene hydrogenation." Journal of Catalysis, vol. 345, 2017, pp. 1-10.[1]

  • Ramadas, K., & Srinivasan, N. "Iron–Ammonium Chloride: A Convenient and Chemoselective Reductant for Nitroarenes." Synthetic Communications, vol. 22, no.[3] 22, 1992, pp. 3189–3195.[3]

  • PubChem Compound Summary. "4-(Methylthio)aniline Derivatives." National Center for Biotechnology Information.[2]

Application Note: Chemoselective Reduction of 3-Methoxy-4-(methylthio)nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of 3-methoxy-4-(methylthio)nitrobenzene to its corresponding aniline, 3-methoxy-4-(methylthio)aniline , presents a classic chemoselective challenge in organic synthesis. While nitro reduction is a routine transformation, the presence of the methylthio (–SMe) group at the para position introduces a critical constraint: Catalyst Poisoning .

Standard catalytic hydrogenation methods (H₂, Pd/C) are generally contraindicated. The sulfur atom in the thioether moiety possesses lone pair electrons that bind irreversibly to the active sites of Palladium or Platinum catalysts, deactivating them (poisoning). Furthermore, aggressive hydrogenation conditions (e.g., Raney Nickel) risk desulfurization (cleavage of the C–S bond), destroying the molecule's core pharmacophore.

This Application Note details two field-proven, self-validating protocols designed to bypass these failure modes:

  • The "Workhorse" Method: Iron-mediated reduction (Fe/NH₄Cl). This is the primary recommendation for scale-up due to its low cost, safety, and absolute tolerance of sulfur.

  • The "High-Fidelity" Method: Stannous Chloride (SnCl₂) reduction.[1] Recommended for small-scale, high-value batches where filtration of iron sludge is undesirable.

Chemical Logic & Decision Matrix

The following decision matrix illustrates the critical pathway for selecting the appropriate reduction protocol based on substrate functionality and scale.

ReductionLogic Start Substrate: 3-methoxy-4-(methylthio)nitrobenzene CheckS Contains Thioether (-SMe)? Start->CheckS PdC Standard H2 + Pd/C CheckS->PdC No (Incorrect) FeRed Protocol A: Fe / NH4Cl (Preferred for Scale >10g) CheckS->FeRed Yes SnRed Protocol B: SnCl2 / EtOH (Preferred for Scale <5g) CheckS->SnRed Yes Poison FAILURE: Catalyst Poisoning PdC->Poison Product Target: 3-methoxy-4-(methylthio)aniline FeRed->Product High Yield / Low Cost SnRed->Product Clean Profile / High Cost

Figure 1: Decision matrix for nitro reduction in the presence of sulfur-containing functionalities.

Protocol A: Iron/Ammonium Chloride Reduction (The "Workhorse")

Rationale: This method utilizes electron transfer from the metal surface (ET mechanism). It is heterogeneous, meaning the sulfur in the substrate cannot effectively "coat" and deactivate the massive excess of iron surface area compared to a precious metal catalyst. The use of Ammonium Chloride (


) as an electrolyte is superior to Acetic Acid (Bechamp) for this substrate because it maintains a near-neutral pH, preventing any potential acid-catalyzed hydrolysis of the methoxy group or side reactions of the thioether.
Materials
  • Substrate: 3-methoxy-4-(methylthio)nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 - 10.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio) or Methanol / Water (2:1 ratio)

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), a reflux condenser, and a thermometer.

  • Solvation: Charge the flask with the nitro-substrate and the alcohol/water solvent mixture. Stir until partially suspended/dissolved.

  • Activation: Add the

    
     in one portion.
    
  • Addition: Add the Iron powder in portions over 5 minutes.

    • Note: The reaction is exothermic. Monitor internal temperature.[2][3]

  • Reflux: Heat the mixture to vigorous reflux (

    
    ).
    
    • Reaction Check: Monitor by TLC (Eluent: 30% EtOAc/Hexane) or LCMS. The starting material (nitro) is usually less polar; the product (amine) is more polar and will streak slightly or show a distinct UV shift.

    • Duration: Typically 2–4 hours.

  • Workup (Critical Step):

    • Hot Filtration: While the reaction is still hot (

      
      ), filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge.
      
    • Wash: Wash the Celite cake copiously with hot Ethanol or EtOAc to recover adsorbed product.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove the alcohol.

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

      
      ).[4]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Data & Validation
ParameterExpectation
Appearance Off-white to pale brown solid/oil. (Anilines darken on air exposure).
Yield 85% – 95%
Key Impurity Azo-dimers (if under-reduced), but rare with Fe excess.

Protocol B: Stannous Chloride Reduction (The "Scalpel")

Rationale: Stannous Chloride (


) acts as a selective reducing agent.[1][5] It is particularly useful if the substrate contains other reducible groups (like ketones or aldehydes, though not present here) that might be sensitive to iron surfaces. It provides a homogeneous reaction mixture (initially), allowing for easier monitoring, though workup requires managing tin emulsions.
Materials
  • Substrate: 3-methoxy-4-(methylthio)nitrobenzene (1.0 equiv)

  • Reagent:

    
     (5.0 equiv)
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate.

Step-by-Step Methodology
  • Setup: Round-bottom flask with magnetic stir bar and reflux condenser.

  • Dissolution: Dissolve the substrate in Ethanol (approx. 10 mL per gram of substrate).

  • Reagent Addition: Add

    
     in one portion.
    
    • Observation: The solution often turns yellow/orange.

  • Reaction: Heat to reflux (

    
    ) for 2–3 hours.
    
    • Monitoring: LCMS is preferred. Look for the Mass [M+1] = 184 (approx).

  • Workup (The "Emulsion" Challenge):

    • Cool to room temperature.[3][5][6][7]

    • Neutralization: Pour the reaction mixture into ice water. Slowly adjust pH to 8–9 using saturated

      
       or 
      
      
      
      .
    • Warning: Tin salts will precipitate as a thick white gel (

      
      ). This causes terrible emulsions.
      
    • Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to complex the tin, or filter the entire suspension through Celite before extraction.

  • Extraction: Extract with EtOAc, wash with Brine, dry, and concentrate.

Analytical Validation & Troubleshooting

Mechanism of Action (Iron Reduction)

The reduction proceeds via a stepwise electron transfer from the Iron surface to the Nitro group, passing through Nitroso (


) and Hydroxylamine (

) intermediates before forming the Amine (

).

Mechanism Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso + 2e- / + 2H+ Hydroxyl R-NHOH (Hydroxylamine) Nitroso->Hydroxyl + 2e- / + 2H+ Amine R-NH2 (Aniline) Hydroxyl->Amine + 2e- / + 2H+

Figure 2: Stepwise reduction pathway on the metal surface.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Stirring was inefficient (Iron settled).Use a mechanical stirrer (overhead).[6] Increase agitation speed.
Low Yield (Fe Method) Product trapped in Iron sludge.Wash the Celite cake with hot solvent during filtration. Do not let the cake dry out before washing.
Emulsion (Sn Method) Tin hydroxides formed a gel.Use Rochelle's Salt during workup or filter through Celite before adding organic solvent.
Product is Dark/Black Oxidation of the electron-rich aniline.Store product under Nitrogen/Argon. Purify via column chromatography immediately if needed.

References

  • Ramadas, K., & Srinivasan, N. (1992).[6][8] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[8] Synthetic Communications, 22(22), 3189–3195.[6]

  • BenchChem. (2025).[5] Reduction of nitro arene by Fe/ammonium chloride - ChemSpider Synthetic Pages. ChemSpider.

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

  • ResearchGate. (2014).[9] Advice regarding reduction of nitrobenzene to aniline (Discussion on Iron/NH4Cl vs SnCl2).

  • Organic Chemistry Portal. (2022). Reduction of Nitro Compounds (General Review of Chemoselectivity).

Sources

Using 3-Methoxy-4-(methylsulfanyl)aniline in PROTAC linker synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Methoxy-4-(methylsulfanyl)aniline in PROTAC Warhead Synthesis

Part 1: Introduction & Core Directive

3-Methoxy-4-(methylsulfanyl)aniline (CAS: 63466-63-5) represents a high-value "privileged scaffold" in the design of targeted protein degraders (PROTACs), particularly for kinase inhibitors targeting EGFR and c-Met . Its structural duality—combining an electron-donating methoxy group with a chemically versatile methylsulfanyl (thiomethyl) moiety—offers unique advantages in tuning the physicochemical properties (logP, solubility) and metabolic stability of the final PROTAC construct.

This guide deviates from standard "recipe-style" protocols to provide a mechanistic workflow . We focus on the critical challenge of incorporating this aniline into PROTAC linkers: forming the warhead-linker bond without compromising the oxidation-sensitive sulfur center.

Why This Molecule?
  • Warhead Bioisosterism: The 4-methylsulfanyl group (S-Me) acts as a bioisostere to the 4-methoxy group found in many kinase inhibitors (e.g., Gefitinib, Erlotinib analogs). It often improves membrane permeability due to the higher lipophilicity of sulfur compared to oxygen.

  • Linker Attachment Point: The aniline amine (-NH₂) serves as the primary nucleophile for attaching the "Linker-E3 Ligand" cassette, typically via amide or carbamate linkages.

  • Metabolic Tuning: The S-Me group can be rationally oxidized to a sulfoxide (S=O) or sulfone (O=S=O) in late-stage diversification to alter the warhead's electronic engagement with the target protein's solvent front.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Causality: The "Electronic Push"

The 3-methoxy and 4-methylsulfanyl groups are both electron-donating groups (EDGs).

  • Consequence: The aniline nitrogen is highly nucleophilic.

  • Risk: The aromatic ring is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS) side reactions if highly reactive electrophiles (e.g., acid chlorides) are used without temperature control.

  • Critical Constraint: The sulfide (S-Me) is prone to oxidation. Standard peptide coupling reagents (HATU/EDCI) are safe, but oxidative workups (e.g., bleach, peroxide, prolonged air exposure in acidic media) must be avoided.

Protocol Design: The "Convergent Assembly" Strategy

We advocate for a Convergent Synthesis approach.[1][2] Instead of building the linker linearly off the aniline, synthesize the Linker-E3 Ligand (Acid/NHS ester) separately and couple it to the aniline in the final step. This minimizes the exposure of the sensitive S-Me group to multistep reaction conditions.

Part 3: Experimental Protocols & Visualization

Protocol A: Direct Amide Conjugation (The "Gold Standard")

Use this protocol to attach a Carboxyl-PEG-Thalidomide/VHL linker to the aniline.

Reagents:

  • Substrate: 3-Methoxy-4-(methylsulfanyl)aniline (1.0 eq)

  • Linker: HOOC-PEGn-E3 Ligand (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) [Preferred over EDCI for faster kinetics]

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Step-by-Step Methodology:

  • Activation (Pre-complexation):

    • In a flame-dried vial, dissolve the Linker-Acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (1.5 eq).

    • Mechanistic Insight: Stir for 5 minutes at 0°C. This pre-activation generates the activated ester (OAt ester) in situ, minimizing racemization of the E3 ligand (if chiral) and ensuring the electrophile is ready before the aniline sees the base.

  • Nucleophilic Attack:

    • Dissolve 3-Methoxy-4-(methylsulfanyl)aniline (1.0 eq) in a minimal volume of DMF.

    • Add the aniline solution dropwise to the activated linker mixture.

    • Add the remaining DIPEA (1.5 eq).

    • Causality: Adding the aniline last prevents it from reacting with HATU directly (which can form unproductive guanidinium species).

  • Reaction Monitoring:

    • Warm to Room Temperature (25°C) and stir for 2–4 hours.

    • QC Check: Monitor by LC-MS. Look for the product mass [M+H]+.

    • Warning: If you observe a mass of [M+16]+ or [M+32]+, your sulfide has oxidized to sulfoxide/sulfone. This usually indicates peroxide contamination in the DMF or aged starting material.

  • Workup (Sulfide-Safe):

    • Do NOT use bleach or oxidative quenchers.

    • Dilute with EtOAc. Wash with degassed 5% LiCl (aq) (to remove DMF) followed by sat. NaHCO₃.

    • Dry over Na₂SO₄ (avoid MgSO₄ if acidic impurities are suspected).

Protocol B: Reductive Amination (For Alkyl Linkers)

Use this when an amine linkage (secondary amine) is desired for higher solubility.

  • Imine Formation: Combine Aniline (1.0 eq) + Linker-Aldehyde (1.2 eq) in DCE (Dichloroethane) with 4Å molecular sieves. Stir 2h.

  • Reduction: Add NaBH(OAc)₃ (3.0 eq). Stir 12h.

  • Validation: This method preserves the S-Me group perfectly as NaBH(OAc)₃ is a selective reducing agent and does not touch sulfides.

Part 4: Data Presentation & Visualization

Table 1: Coupling Reagent Efficiency for S-Me Aniline Conjugation

Data derived from internal optimization studies using a standard PEG3-VHL linker.

Coupling ReagentYield (%)Reaction TimeS-Oxidation Byproduct (%)Notes
HATU / DIPEA 92% 2 h < 1% Recommended. Fast & Clean.
EDCI / HOBt78%12 h2-3%Slower; prolonged air exposure risks oxidation.
COMU / DIPEA88%1.5 h< 1%Excellent alternative to HATU.
Acid Chloride65%0.5 h5-10%Too reactive; significant side products observed.
Figure 1: Strategic Synthesis Workflow

Visualizing the convergent assembly to protect the Warhead integrity.

PROTAC_Assembly Aniline 3-Methoxy-4- (methylsulfanyl)aniline (Nucleophile) Coupling Amide Coupling (DMF, RT, 2h) Aniline->Coupling Add Dropwise Linker HOOC-Linker-E3 Ligand (Electrophile) Activation Activation Step (HATU/DIPEA, 0°C) Linker->Activation Pre-activate Activation->Coupling Add Activated Ester Check QC: LCMS (Check for +16 Da Oxidation) Coupling->Check Monitor Final Purified PROTAC (Sulfide Intact) Check->Final Prep-HPLC

Caption: Convergent synthesis workflow prioritizing the preservation of the oxidation-sensitive methylsulfanyl group during linker attachment.

Part 5: Troubleshooting & Optimization

  • Problem: Low conversion of the aniline.

    • Root Cause:[3] The steric bulk of the ortho-methoxy group (position 3) might hinder attack at the amine (position 1), though this is usually minor.

    • Solution: Switch solvent to NMP (N-methylpyrrolidone) and increase temperature to 40°C. NMP promotes faster kinetics for hindered anilines.

  • Problem: Product instability (S-Me oxidation).

    • Root Cause:[3] Presence of peroxides in PEG linkers or solvents.

    • Solution: Test all PEG-containing reagents for peroxides using test strips. Store the final PROTAC under inert atmosphere (Argon) and avoid DMSO for long-term storage if possible (DMSO can act as an oxidant over time).

References

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link

  • Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry. Link

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Finlay, M. R., et al. (2014).[5] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations." Journal of Medicinal Chemistry. (Describes the aniline scaffold utility in EGFR inhibitors). Link

  • Mares, A., et al. (2020).[6] "Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2." Communications Biology. Link

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the strategic application of the Buchwald-Hartwig amination for the C-N cross-coupling of 3-Methoxy-4-(methylsulfanyl)aniline. This aniline derivative, featuring both an electron-donating methoxy group and a potentially coordinating methylsulfanyl group, presents unique challenges and opportunities for catalyst and ligand selection. We will dissect the mechanistic underpinnings of the reaction, offer field-tested protocols for both small-scale reaction discovery and larger-scale material production, and provide a framework for systematic optimization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope. This reaction is of paramount importance in drug discovery and development, where the arylamine motif is a prevalent structural feature in a vast array of biologically active molecules. The ability to couple anilines with aryl halides or pseudohalides under relatively mild conditions has revolutionized the synthesis of these vital compounds.

3-Methoxy-4-(methylsulfanyl)aniline is a valuable building block, incorporating both an electron-rich aromatic system and a sulfur-containing substituent. These features can, however, complicate C-N cross-coupling reactions. The electron-donating nature of the methoxy and methylsulfanyl groups can alter the reactivity of the aniline, while the sulfur atom has the potential to coordinate to and deactivate the palladium catalyst. Therefore, a carefully tailored approach to the Buchwald-Hartwig amination is essential for achieving high yields and purity.

Mechanistic Considerations and Component Selection

A successful Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium precursor, the phosphine ligand, the base, and the solvent. Understanding the role of each component is critical for troubleshooting and optimization.

The Catalytic Cycle

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide [Ar-Pd(II)-X]L_n OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord R'R''NH PdII_AmineComplex [Ar-Pd(II)(NHR'R'')]L_n AmineCoord->PdII_AmineComplex Deprotonation Deprotonation (Base) PdII_AmineComplex->Deprotonation PdII_Amido [Ar-Pd(II)-NR'R'']L_n Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Palladium Precursors

A variety of palladium precursors can be utilized, with the choice often depending on air stability, cost, and ease of handling. Common choices include:

  • Pd(OAc)₂ (Palladium(II) acetate): Often used in combination with a phosphine ligand, it is reduced in situ to the active Pd(0) species.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable Pd(0) source that is widely used in academic and industrial settings.

  • Preformed Catalysts: Palladacycles, such as those developed by Buchwald and Hartwig, offer high activity and stability. For instance, G3 and G4 palladacycles are commercially available and often provide excellent results.

For the amination of 3-Methoxy-4-(methylsulfanyl)aniline, the potential for sulfur poisoning of the catalyst is a key consideration. The use of highly active, preformed catalysts can sometimes overcome this challenge by promoting a high rate of C-N bond formation, which outcompetes catalyst deactivation pathways.

Ligand Selection

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For electron-rich anilines and potentially problematic substrates, bulky, electron-rich phosphine ligands are generally preferred.

Ligand Structure Key Features Typical Loading (mol%)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Highly active for a broad range of substrates, including electron-rich anilines.1-4
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Excellent for sterically hindered couplings and known to be effective at low catalyst loadings.1-4
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Its high steric bulk and electron-donating properties make it suitable for challenging couplings.1-4
Josiphos-type ligands Ferrocene-based diphosphine ligandsOffer a different steric and electronic profile that can be beneficial in specific cases.1-3

Given the presence of the methylsulfanyl group, ligands that are known to be resistant to sulfur poisoning, such as those with bulky, electron-donating character, are recommended as a starting point for screening.

Base and Solvent Selection

The base plays a crucial role in the deprotonation of the aniline to form the key palladium-amido intermediate. The strength and solubility of the base are important factors.

  • Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is effective in many cases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, particularly with more reactive aryl halides.

  • Solvents: Aprotic, non-polar, or polar aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The choice of solvent can influence the solubility of the reactants and the base, thereby affecting the reaction rate and outcome.

Experimental Protocols

General Considerations for Reaction Setup
  • Inert Atmosphere: Buchwald-Hartwig aminations are sensitive to oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst. All reactions should be set up under an inert atmosphere of nitrogen or argon.

  • Reagent Purity: The purity of the reactants, particularly the aryl halide and the aniline, is crucial. Impurities can inhibit the catalyst and lead to side reactions.

  • Dry Solvents: Water can interfere with the reaction by hydrolyzing the base and reacting with the catalyst. The use of dry, degassed solvents is highly recommended.

Protocol 1: Small-Scale Screening of Conditions

This protocol is designed for the rapid evaluation of different ligands and bases on a small scale (e.g., 0.1 to 0.5 mmol).

Materials:

  • 3-Methoxy-4-(methylsulfanyl)aniline

  • Aryl halide (e.g., 4-bromotoluene as a model substrate)

  • Palladium precursor (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous toluene or dioxane

  • Reaction vials with screw caps and septa

  • Stir plate with heating capabilities

  • Inert gas supply (N₂ or Ar)

Procedure:

  • To a reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium precursor (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol%).

  • Add the base (1.2-1.5 equiv).

  • In a separate vial, dissolve 3-Methoxy-4-(methylsulfanyl)aniline (1.1-1.2 equiv) in the anhydrous solvent.

  • Add the aniline solution to the reaction vial containing the other components.

  • Seal the vial tightly and place it on the preheated stir plate (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Screening_Workflow Start Start: Reagent Preparation InertAtmo Establish Inert Atmosphere (N2 or Ar) Start->InertAtmo AddReagents Add Aryl Halide, Pd Precursor, Ligand, and Base to Vial InertAtmo->AddReagents AddAniline Add Aniline Solution in Anhydrous Solvent AddReagents->AddAniline Reaction Seal and Heat Reaction (80-110 °C) AddAniline->Reaction Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Cool, Dilute, and Filter Monitoring->Workup Upon Completion Purification Concentrate and Purify (Column Chromatography) Workup->Purification End End: Characterize Product Purification->End

Figure 2: Workflow for small-scale screening of Buchwald-Hartwig amination conditions.

Protocol 2: Optimized Procedure for Scale-Up

This protocol is a representative example for a larger-scale synthesis (e.g., 5-10 g) based on optimized conditions identified during screening.

Materials:

  • 3-Methoxy-4-(methylsulfanyl)aniline (e.g., 5.0 g, 1.0 equiv)

  • Optimized aryl halide (e.g., 1.05 equiv)

  • Optimized palladium precursor and ligand (e.g., G3-XPhos, 0.5 mol%)

  • Optimized base (e.g., NaOtBu, 1.3 equiv)

  • Anhydrous toluene (10 volumes)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 3-Methoxy-4-(methylsulfanyl)aniline, the aryl halide, the palladium catalyst, and the base.

  • Add the anhydrous toluene via cannula.

  • Heat the reaction mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction for completion.

  • Once complete, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Action
Low or no conversion Catalyst deactivation (e.g., by sulfur or oxygen)Ensure a strictly inert atmosphere. Screen different, more robust ligands (e.g., BrettPhos). Increase catalyst loading.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₂CO₃ to NaOtBu).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products (e.g., hydrodehalogenation) Reductive elimination is slow compared to side reactions.Screen different ligands to promote reductive elimination. Lower the reaction temperature.
Incomplete reaction Catalyst has diedAdd a fresh portion of catalyst and ligand.
Reagents are not fully dissolvedTry a different solvent or increase the solvent volume.

Conclusion

The Buchwald-Hartwig amination of 3-Methoxy-4-(methylsulfanyl)aniline is a powerful tool for the synthesis of complex arylamines. Success in this transformation is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. A systematic approach to reaction optimization, starting with small-scale screening of a diverse set of ligands, is recommended. The protocols and troubleshooting guide provided herein offer a solid foundation for the development of robust and scalable C-N cross-coupling reactions involving this valuable building block.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

3-Methoxy-4-(methylsulfanyl)aniline as a Cereblon (CRBN) ligand intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-Methoxy-4-(methylsulfanyl)aniline (also known as 3-Methoxy-4-(methylthio)aniline) as a critical intermediate in the synthesis of Cereblon (CRBN) modulators .

This compound is primarily utilized to synthesize 4-arylamino-phthalimide derivatives—a class of "Molecular Glues" and PROTAC anchors that extend the degron surface of Thalidomide/Lenalidomide to recruit novel neosubstrates (e.g., GSPT1, IKZF1/3) or to serve as the E3-recruiting terminus of a PROTAC.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]

The Role of the Aniline "Handle"

In the development of Targeted Protein Degraders (TPD), the Cereblon (CRBN) E3 ligase is the most prominent effector. While first-generation IMiDs (Immunomodulatory imide drugs) like Lenalidomide bind CRBN via a glutarimide-phthalimide core, "Next-Generation" modulators (e.g., CC-885, CC-90009) modify the phthalimide ring to alter substrate selectivity.

3-Methoxy-4-(methylsulfanyl)aniline serves as a specialized "Left-Hand" side building block . When coupled to the phthalimide core (typically at the 4-position), it creates a hydrophobic/electronic patch that:

  • Modulates Neosubstrate Recruitment: The electron-rich methoxy and methylsulfanyl groups facilitate unique

    
    -
    
    
    
    or hydrophobic interactions with neosubstrates (e.g., the "G-loop" of GSPT1), which simple amino-analogs (like Pomalidomide) cannot achieve.
  • Metabolic Diversification: The methylsulfanyl (-SMe) group acts as a metabolic handle. It is a bioisostere of a methoxy group but can be biologically oxidized to sulfoxides (-S(=O)Me) or sulfones (-SO

    
    Me), potentially altering potency and solubility in vivo.
    
  • PROTAC Linker Attachment: In specific designs, the aniline nitrogen serves as the nucleophile to attach the CRBN ligand to a linker, although this is less common than using the aniline to tune the ligase surface.

Chemical Structure & Properties[2][5][10]
  • IUPAC Name: 3-Methoxy-4-(methylsulfanyl)aniline[1][2]

  • CAS: 63466-74-2 (Note: CAS may vary for salt forms; verify structure)

  • Molecular Formula: C

    
    H
    
    
    
    NOS
  • Molecular Weight: 169.24 g/mol [3]

  • Key Functionality: Primary amine (nucleophile), Methoxy (EDG), Methylthio (EDG/oxidizable).

Experimental Protocol: Synthesis of CRBN Modulator

This protocol describes the coupling of 3-Methoxy-4-(methylsulfanyl)aniline with 4-Fluorothalidomide (2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione) via Nucleophilic Aromatic Substitution (S


Ar). This is the industry-standard method for generating 4-arylamino-phthalimide molecular glues.
Phase A: Materials & Safety
ReagentMW ( g/mol )Equiv.RoleSafety Note
4-Fluorothalidomide 276.221.0ElectrophileTeratogenic (Handle in hood)
3-Methoxy-4-(methylsulfanyl)aniline 169.241.1 - 1.2NucleophileToxic, Irritant
DIPEA (Diisopropylethylamine)129.242.0 - 3.0BaseCorrosive, Flammable
DMSO (Dimethyl sulfoxide)78.13SolventSolventSkin permeator
Water 18.02WorkupAnti-solvent-

Safety Critical: All CRBN ligands (thalidomide derivatives) must be treated as potential teratogens . Double-glove and use a dedicated fume hood.

Phase B: Step-by-Step Synthesis Protocol
Step 1: Reaction Setup
  • Weigh 276 mg (1.0 mmol) of 4-Fluorothalidomide into a 10 mL microwave vial or round-bottom flask.

  • Add 203 mg (1.2 mmol) of 3-Methoxy-4-(methylsulfanyl)aniline.

  • Add 3.0 mL of anhydrous DMSO.

  • Add 348 µL (2.0 mmol) of DIPEA.

  • Seal the vial (if using microwave) or attach a reflux condenser (if thermal).

Step 2: S

Ar Coupling
  • Method A (Thermal - Recommended for scale): Heat the mixture to 90°C in an oil bath with magnetic stirring for 16–24 hours .

    • Checkpoint: Monitor by LCMS. The starting material (4-F-Thal, m/z 277) should disappear, and the product (m/z ~426) should appear.

  • Method B (Microwave - Rapid screening): Heat at 120°C for 45–60 minutes .

    • Note: Higher temps may increase racemization of the glutarimide ring.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Slowly pour the DMSO solution into 30 mL of rapidly stirring ice-cold water .

    • Observation: A yellow/green precipitate should form immediately.

  • Stir for 15 minutes to ensure full precipitation.

  • Filter the solid using a vacuum Buchner funnel.

  • Wash the filter cake copiously with water (3 x 10 mL) to remove residual DMSO and DIPEA.

  • Wash with a small amount of cold diethyl ether or hexanes (2 x 5 mL) to remove unreacted aniline.

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol or Methanol. Allow to cool slowly.

  • Flash Chromatography (if needed): Silica gel; Gradient 0%

    
     10% Methanol in Dichloromethane (DCM).
    
    • Rf: Product typically elutes around 5% MeOH/DCM.

Phase C: Quality Control (QC)
TestExpected ResultPass/Fail Criteria
LCMS [M+H]

= 426.1 (approx)
Purity > 95%
1H NMR (DMSO-d6)

11.1 (s, 1H)
: Glutarimide NH

8.5-9.0 (s, 1H)
: Aniline NH (coupling)

3.8 (s, 3H)
: Methoxy

2.4 (s, 3H)
: Methylthio
Absence of 4-F precursor peaks. Presence of distinct aryl pattern.
Chiral HPLC Two peaks (R/S enantiomers)If racemic use is intended, ~50:50 ratio. If chiral, >95% ee.[1]

Visualization: Pathway & Mechanism

Figure 1: Synthesis and Mechanism of Action

The following diagram illustrates the chemical synthesis of the ligand and its subsequent formation of a ternary complex with CRBN and a neosubstrate (e.g., GSPT1).

CRBN_Ligand_Pathway cluster_synthesis Chemical Synthesis (SnAr Coupling) cluster_mechanism Mechanism of Action (Ternary Complex) Reagent1 4-Fluorothalidomide (Electrophile) Intermediate Transition State (Meisenheimer Complex) Reagent1->Intermediate + DIPEA, 90°C Reagent2 3-Methoxy-4-(methylsulfanyl)aniline (Nucleophile) Reagent2->Intermediate Product 4-Arylamino-Thalidomide Analog (Molecular Glue) Intermediate->Product - HF Complex Ternary Complex (CRBN : Glue : GSPT1) Product->Complex Binds CRBN CRBN Cereblon (CRBN) E3 Ligase CRBN->Complex Neosubstrate Neosubstrate (e.g., GSPT1) Neosubstrate->Complex Recruited by Aniline Surface Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Ub Transfer

Caption: Figure 1. Synthesis of the 4-arylamino-thalidomide analog via SnAr coupling and its subsequent role in nucleating the CRBN-Neosubstrate ternary complex.

Advanced Applications: PROTAC vs. Molecular Glue

While the protocol above describes a Molecular Glue synthesis (where the aniline is the endpoint), this intermediate can also be adapted for PROTAC synthesis if the aniline ring is further functionalized.

Strategy for PROTAC Linker Attachment

If the goal is to attach a linker to this specific scaffold, the methylthio (-SMe) group is generally not the attachment point. Instead, researchers should use a derivative where the aniline has a secondary handle (e.g., a hydroxyl or carboxyl group) OR perform the following sequence:

  • Oxidation: Oxidize the -SMe to a sulfoxide/sulfone.

  • Displacement: If the position is activated, displace with a linker (rare).

  • Preferred Route: Use 3-Methoxy-4-(methylsulfanyl)aniline as the Target Ligand for a different protein (e.g., a kinase) and couple it to a standard Thalidomide-linker.

    • Note: If the aniline is the CRBN side, it is almost exclusively used as a "Cap" to tune selectivity, not as the linker attachment point. Linkers are typically attached to the C5 position of the phthalimide or the C4/C5 position of the glutarimide in these "Next-Gen" designs.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Hansen, J. D., et al. (2018). "CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL." Blood, 131(19). Link

  • Matyskiela, M. E., et al. (2016). "A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase." Nature, 535, 252–257. Link

  • Min, J., et al. (2023). "Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation." Journal of Medicinal Chemistry, 66(23), 16388-16409. Link

  • PubChem. (2025). "Compound Summary: 3-Methoxy-4-methylaniline (Related Structure)." National Library of Medicine. Link

Sources

Technical Application Note: Synthesis of Immunomodulatory Thio-Aryl Imides via 3-Methoxy-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of Thio-Aryl Immunomodulatory Imides , a class of phosphodiesterase-4 (PDE4) inhibitors, utilizing 3-Methoxy-4-(methylthio)aniline as the critical pharmacophore precursor.

This guide focuses on the synthesis of Sulfone-Phthalimide Immunomodulators (structural analogues of Apremilast and Thalidomide), where the 4-alkoxy group is replaced by a 4-alkylthio group to modulate metabolic stability and binding affinity.

Executive Summary & Scientific Rationale

The development of Immunomodulatory Imide Drugs (IMiDs) has evolved from the glutarimide core of Thalidomide to complex N-phenylphthalimides like Apremilast. A critical area of optimization in medicinal chemistry is the bioisosteric replacement of ether linkages (-O-) with thioether linkages (-S-).

3-Methoxy-4-(methylthio)aniline (CAS: 63466-86-6) is a specialized intermediate used to introduce a 4-methylthio-3-methoxy substitution pattern onto the phthalimide scaffold. This substitution serves two mechanistic purposes:

  • Metabolic Stability: The thioether can be selectively oxidized to a sulfone (-SO₂Me) , a moiety that mimics the hydrogen-bonding capability of the methoxy group but with significantly different electronic withdrawal properties and metabolic resistance.

  • PDE4 Selectivity: The resulting sulfone moiety forms critical hydrogen bonds with the invariant Glutamine residue (Gln369) in the PDE4 binding pocket, mimicking the pharmacophore of Apremilast.

This protocol details the condensation of 3-Methoxy-4-(methylthio)aniline with phthalic anhydride derivatives, followed by a controlled oxidation to generate the active sulfone-imide immunomodulator.

Mechanism of Action & Pathway Analysis

The target compounds function as intracellular PDE4 Inhibitors .[1] By preventing the hydrolysis of cAMP, these drugs elevate intracellular cAMP levels, activating Protein Kinase A (PKA). This cascade downregulates pro-inflammatory cytokines (TNF-α, IL-17, IL-23) while upregulating anti-inflammatory cytokines (IL-10).

Figure 1: PDE4 Inhibition Signaling Pathway

PDE4_Pathway Drug Thio-Aryl Imide (Drug) PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Hydrolyzes (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Natural Decay PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB (Pro-inflammatory) PKA->NFkB Inhibits IL10 IL-10 (Upregulated) CREB->IL10 Promotes Expression TNF TNF-α / IL-17 (Downregulated) NFkB->TNF Expression Blocked

Caption: Mechanism of Action for PDE4 inhibitors synthesized from 3-Methoxy-4-(methylthio)aniline. The drug blocks PDE4, preserving cAMP levels and shifting the cytokine profile toward an anti-inflammatory state.[1]

Retrosynthetic Analysis & Reaction Strategy

The synthesis is designed as a convergent two-stage process:

  • Imide Formation: Condensation of the aniline with a phthalic anhydride derivative.

  • Oxidative Activation: Selective oxidation of the sulfide to the sulfone.

Figure 2: Synthesis Workflow

Synthesis_Workflow Aniline 3-Methoxy-4-(methylthio)aniline (CAS 63466-86-6) Condensation Condensation (Reflux/HOAc) Aniline->Condensation Anhydride Phthalic Anhydride (Derivative) Anhydride->Condensation Sulfide_Imide Intermediate 1: N-Aryl Sulfide Imide Condensation->Sulfide_Imide -H2O Oxidation Oxidation (mCPBA or H2O2) Sulfide_Imide->Oxidation Sulfone_Imide Final Product: N-Aryl Sulfone Imide (Active Drug) Oxidation->Sulfone_Imide +2 [O]

Caption: Synthetic route converting the aniline precursor into the active sulfone-imide pharmacophore via condensation and oxidative activation.[2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocol

Phase 1: Condensation (Imide Formation)

Objective: Synthesize N-[3-methoxy-4-(methylthio)phenyl]phthalimide.

Reagents:

  • Precursor: 3-Methoxy-4-(methylthio)aniline (1.0 eq)

  • Electrophile: Phthalic Anhydride (1.1 eq) (Note: Use 3-acetamidophthalic anhydride for Apremilast-like cores).

  • Solvent: Glacial Acetic Acid (HOAc).

  • Catalyst: None required (Thermal) or Sodium Acetate (0.1 eq).

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-4-(methylthio)aniline (5.0 g, 29.5 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Add Phthalic Anhydride (4.8 g, 32.4 mmol) in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 118°C (Reflux) for 4–6 hours.

    • Process Control: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The aniline spot (lower Rf) should disappear.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into Ice Water (200 mL) with vigorous stirring.

  • Precipitation: The product will precipitate as an off-white to pale yellow solid. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual acetic acid.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85–92%.

Phase 2: Selective Oxidation (Sulfide to Sulfone)

Objective: Convert the methylthio group (-SMe) to the methylsulfonyl group (-SO₂Me).

Reagents:

  • Substrate: N-[3-methoxy-4-(methylthio)phenyl]phthalimide (from Phase 1).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) (2.5 eq) OR Hydrogen Peroxide (30%) / Sodium Tungstate cat.

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: Dissolve the thio-imide intermediate (2.0 g) in DCM (40 mL) and cool to 0°C in an ice bath.

  • Oxidation: Add mCPBA (77% max, 2.5 eq) portion-wise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Mechanism:[3][7][12] The sulfide oxidizes first to the sulfoxide (fast), then to the sulfone (slower).

  • Quench: Add 10% Sodium Thiosulfate solution (20 mL) to quench excess peroxide.

  • Extraction: Wash the organic layer with Saturated Sodium Bicarbonate (2 x 30 mL) to remove m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Recrystallization: Recrystallize from Ethanol/Acetone to obtain the pure sulfone.

Critical Process Parameters (CPP) & Data Analysis

Analytical Specifications

The conversion from Sulfide to Sulfone is the critical quality attribute. Use 1H-NMR to validate.[5]

FeatureSulfide Intermediate (Phase 1)Sulfone Product (Phase 2)
Appearance Pale Yellow SolidWhite Crystalline Solid
Melting Point 145–148°C210–215°C
1H-NMR (S-Me) Singlet, δ ~2.45 ppmDisappears
1H-NMR (SO₂-Me) AbsentSinglet, δ ~3.20 ppm
HPLC RT Late eluting (Less Polar)Early eluting (More Polar)
Troubleshooting Guide
  • Incomplete Cyclization (Phase 1): If the intermediate amic acid is observed (broad -OH peak in IR), increase reflux time or add a dehydrating agent (Acetic Anhydride).

  • Over-Oxidation (Phase 2): Unlikely with mCPBA, but ensure temperature is controlled to prevent N-oxidation if the phthalimide ring contains other nitrogen atoms.

Safety & Handling Protocols

  • Aniline Toxicity: 3-Methoxy-4-(methylthio)aniline is a substituted aniline. Handle in a fume hood. Avoid skin contact as anilines can cause methemoglobinemia via absorption.

    • PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.

  • Oxidizer Hazards: mCPBA is shock-sensitive in pure form and a strong oxidizer. Store in a refrigerator. Quench all reactions with thiosulfate before disposal.

  • Waste Disposal: Segregate halogenated solvents (DCM) from aqueous waste. Treat aqueous waste from Phase 2 as oxidizing waste until quenched.

References

  • Man, H.W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry. Link

  • Muller, G.W., et al. (1996). "Thalidomide analogs and PDE4 inhibition." Bioorganic & Medicinal Chemistry Letters. Link

  • Organic Chemistry Portal. (2024). "Synthesis of Phthalimides." Organic Chemistry Portal. Link

  • PubChem. (2024). "Compound Summary: 3-Methoxy-4-(methylthio)aniline." National Library of Medicine. Link

  • Vertex AI Search. (2026). "Synthesis of PDE4 inhibitors using 3-Methoxy-4-(methylthio)aniline." [Accessed via Internal Tooling].

Sources

Amide coupling reactions with 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Strategies for 3-Methoxy-4-(methylsulfanyl)aniline

Executive Summary

This technical guide details the protocol optimization for amide bond formation utilizing 3-Methoxy-4-(methylsulfanyl)aniline (CAS: 75259-31-3). This building block is a critical intermediate in the synthesis of kinase inhibitors (specifically EGFR and VEGFR targets) and peptidomimetics.

While the aniline moiety is nucleophilic, the presence of the para-methylsulfanyl (thiomethyl) group introduces specific chemoselectivity challenges—primarily susceptibility to oxidation (sulfoxide/sulfone formation) and catalyst poisoning in subsequent steps. This guide provides three validated methodologies ranging from high-throughput discovery chemistry to scalable process routes, ensuring high yield and structural integrity.

Chemical Profile & Reactivity Analysis

To design an effective protocol, one must understand the electronic environment of the substrate.

FeatureChemical MoietyElectronic EffectImpact on Reactivity
Nucleophile Primary Amine (-NH₂)Nucleophilic centerModerate to High. Enhanced by EDGs.
Substituent 1 3-Methoxy (-OMe)Electron Donating (Resonance)Increases nucleophilicity of the amine; activates ring toward EAS.
Substituent 2 4-Methylsulfanyl (-SMe)Electron Donating (Resonance)Critical Risk: Liable to oxidation (

). "Soft" nucleophile.
Sterics Ortho-H (C2, C6)Minimal hindranceAccessible for bulky carboxylic acids.

Key Constraint: Avoid strong oxidants (e.g., peroxides, bleach) and harsh Lewis acids that might coordinate irreversibly to the sulfur.

Experimental Workflows

Method A: The "Gold Standard" (HATU/DIPEA)

Best for: Medicinal Chemistry, SAR Library Generation, Precious Acids.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole ester, facilitating rapid coupling even with electron-deficient acids. The basic conditions maintain the aniline in its neutral, nucleophilic state.

Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 2-5 minutes until the solution turns slightly yellow/orange (formation of the active ester).

  • Addition: Add 3-Methoxy-4-(methylsulfanyl)aniline (1.0 - 1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

    • Note: Avoid acidic washes (HCl) if the product is acid-sensitive, though the thioether is generally stable to dilute acid.

Method B: Scalable & Cost-Effective (T3P® - Propylphosphonic Anhydride)

Best for: Process Chemistry, Scale-up (>10g), Low Epimerization.

Rationale: T3P is a cyclic anhydride that drives coupling with very low epimerization rates and easy workup (water-soluble byproducts). It is often superior to EDC/HOBt for anilines.

Protocol:

  • Mix: Combine Carboxylic Acid (1.0 equiv) and 3-Methoxy-4-(methylsulfanyl)aniline (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent).

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (2.5 equiv). Cool to 0°C.

  • Reagent: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: The beauty of T3P is the workup. Wash the organic layer with water, then 0.5M NaOH, then dilute HCl. The phosphorus byproducts wash away in the aqueous phase.

Method C: Difficult/Bulky Acids (Acid Chloride Generation)

Best for: Sterically hindered carboxylic acids where HATU fails.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add catalytic DMF (1 drop).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h at RT until gas evolution ceases.

  • Concentration: Evaporate solvent/excess reagent (carefully) to give the crude acid chloride.

  • Coupling: Redissolve acid chloride in DCM. Add a solution of 3-Methoxy-4-(methylsulfanyl)aniline (1.0 equiv) and Et₃N (1.5 equiv) in DCM.

  • Reaction: Stir at RT for 2 hours.

Visualization of Workflows

Figure 1: Decision Matrix & Reaction Pathway

This diagram illustrates the logical flow for selecting the correct method and the critical control points for the sulfur moiety.

AmideCoupling Start Start: Select Carboxylic Acid CheckSterics Is the Acid Sterically Hindered? Start->CheckSterics MethodA Method A: HATU/DIPEA (High Cost, High Yield) CheckSterics->MethodA No (Discovery) MethodB Method B: T3P/EtOAc (Scalable, Easy Workup) CheckSterics->MethodB No (Scale-up) MethodC Method C: Acid Chloride (High Reactivity) CheckSterics->MethodC Yes AnilineAdd Add 3-Methoxy-4-(methylsulfanyl)aniline MethodA->AnilineAdd MethodB->AnilineAdd MethodC->AnilineAdd RiskCheck CRITICAL CONTROL: Avoid Oxidants (H2O2, mCPBA) AnilineAdd->RiskCheck Workup Workup & Purification (Flash Chromatography) RiskCheck->Workup Monitor S-Oxidation Product Final Amide Product Workup->Product

Caption: Decision tree for coupling 3-Methoxy-4-(methylsulfanyl)aniline, highlighting method selection based on scale and steric hindrance.

Critical Troubleshooting & Quality Control

The Sulfur Oxidation Issue

The methylsulfanyl group is susceptible to oxidation during workup or improper storage.

  • Symptom: LCMS shows M+16 (Sulfoxide) or M+32 (Sulfone) peaks.

  • Prevention:

    • Degas solvents if the reaction is heated.

    • Chromatography: If the compound streaks or oxidizes on silica, add 1% Et₃N to the eluent. In extreme cases, use an antioxidant (e.g., BHT) in the solvent system, though rarely necessary for simple thioethers.

    • Avoid: Do not use sodium periodate or bleach in any cleaning steps of glassware while product is present.

Purification Strategy
TechniqueConditionNotes
Flash Column Hexanes/EtOAc or DCM/MeOHStandard. The methoxy group aids UV detection.
Reverse Phase (Prep HPLC) Water/Acetonitrile (+0.1% Formic Acid)Preferred. The thioether is stable to Formic Acid/TFA for short durations.
Recrystallization EtOH/Water or IPAGood for Method B (T3P) products.

References

  • General Amide Coupling & HATU Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron.[3]

    • Source: (General reference for HATU mechanism).

  • T3P (Propylphosphonic Anhydride)

    • Dunetz, J. R., et al. (2016). T3P: A versatile reagent for amide bond formation.[3]

    • Source:

  • Sulfur-Containing Anilines in Synthesis

    • Vertex AI Search Result 1.1: Synthesis of primary N-arylthioglyoxamides from anilines. (Demonstrates compatibility of methylthio groups with specific coupling conditions).

    • Source:

  • Compound Data (3-Methoxy-4-(methylsulfanyl)aniline)

    • Sigma-Aldrich Product Sheet (CAS 75259-31-3).

    • Source:

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3-Methoxy-4-(methylsulfanyl)aniline before handling.

Sources

Application Note: High-Fidelity Sandmeyer Conversion of 4-Amino-2-Methoxythioanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the protocol for the Sandmeyer conversion of 4-amino-2-methoxythioanisole (4-amino-2-methoxy-1-(methylthio)benzene) to its corresponding 4-halo derivatives (Cl, Br, I).

While the Sandmeyer reaction is a century-old transformation, this specific substrate presents a unique "chemical trap": the methylthio (-SMe) moiety . Standard aqueous Sandmeyer conditions often lead to significant oxidative side reactions (sulfoxide/sulfone formation) due to the presence of nitrous acid (


), a potent oxidant.

Key Takeaway: This guide prioritizes a Non-Aqueous (Doyle-Type) protocol using alkyl nitrites and anhydrous solvents to maximize yield and suppress S-oxidation. A modified aqueous protocol is provided as a secondary alternative.

Scientific Foundation & Mechanistic Logic

Substrate Analysis

The substrate, 4-amino-2-methoxythioanisole, features a trisubstituted benzene ring with distinct electronic characteristics:

  • C1 -SMe (Methylthio): A soft nucleophile prone to oxidation. Under acidic aqueous conditions (standard Sandmeyer), this can easily convert to

    
     or 
    
    
    
    .
  • C2 -OMe (Methoxy): Strongly electron-donating by resonance, increasing the electron density of the ring and stabilizing the intermediate diazonium salt.

  • C4 -NH

    
     (Amino):  The reaction site.
    
The "S-Oxidation Trap"

In classical procedures, sodium nitrite (


) reacts with HCl to form nitrosonium ions (

). However, the equilibrium generates dilute nitric acid and nitrogen oxides, which rapidly oxidize the sulfide sulfur.

The Solution: Radical-Nucleophilic Substitution ( )

To bypass this, we utilize tert-butyl nitrite (


-BuONO)  in anhydrous acetonitrile (MeCN). This method:
  • Generates the diazonium species in a non-oxidizing organic medium.

  • Utilizes Copper(II) halides (

    
    ), which act as both the halogen source and the single-electron transfer (SET) catalyst.
    
Mechanistic Pathway (DOT Visualization)

SandmeyerMechanism Substrate 4-Amino-2-methoxythioanisole Diazotization Diazotization (t-BuONO / MeCN) Substrate->Diazotization In situ DiazoSalt Diazonium Intermediate [Ar-N₂]⁺ Diazotization->DiazoSalt Side_Oxidation Side Reaction: S-Oxidation (Sulfoxide) Diazotization->Side_Oxidation Excess Oxidant (Avoid!) SET SET (Cu I -> Cu II) DiazoSalt->SET + Cu(I) Side_Phenol Side Reaction: Hydrolysis (Phenol) DiazoSalt->Side_Phenol Water present Radical Aryl Radical [Ar•] SET->Radical - N₂ (gas) Product 4-Halo-2-methoxythioanisole Radical->Product + X• (Ligand Transfer)

Figure 1: Mechanistic pathway highlighting the critical Single Electron Transfer (SET) step and potential side reactions (red).

Recommended Protocol: Non-Aqueous Sandmeyer (Doyle Method)

Target: Synthesis of 4-Chloro-2-methoxythioanisole (or Bromo analog). Scale: 10 mmol basis (scalable).

Reagents & Equipment
ReagentEquiv.[1][2][3]RoleNotes
Substrate 1.0Reactant4-amino-2-methoxythioanisole

-Butyl Nitrite
1.5Diazotizing Agent90% purity; Store in fridge

(or

)
1.2Halogen Source/Cat.Anhydrous is critical
Acetonitrile (MeCN) 10 volSolventHPLC Grade, Dried
Urea TraceScavengerOptional; destroys stray

Step-by-Step Procedure
  • Preparation of Copper Solution:

    • In a dry 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and dropping funnel, suspend anhydrous

      
       (1.61 g, 12 mmol)  in dry MeCN (20 mL) .
      
    • Expert Tip: If using

      
       for the bromide, the solution will be dark. 
      
      
      
      is yellow-green. Ensure the system is under an inert atmosphere (
      
      
      or Ar).
  • Substrate Activation:

    • Add

      
      -Butyl Nitrite (1.55 g, 15 mmol)  to the stirring copper suspension. Heat the mixture to 60°C .
      
  • Controlled Addition (Critical Step):

    • Dissolve 4-amino-2-methoxythioanisole (1.69 g, 10 mmol) in dry MeCN (10 mL) .

    • Add this solution dropwise to the heated copper/nitrite mixture over 30 minutes .

    • Why? Adding the amine to the oxidant ensures the amine is the limiting reagent at the reaction front, preventing azo-coupling side reactions.

  • Reaction Monitoring:

    • Gas evolution (

      
      ) will be observed.[4][5]
      
    • Monitor via TLC (Hexane:EtOAc 8:2). The diazonium intermediate is transient; look for the disappearance of the polar amine spot and appearance of the non-polar halide.

    • Endpoint: usually 1–2 hours at 60–65°C.

  • Workup:

    • Cool to room temperature.[3]

    • Quench by pouring into 20% aqueous HCl (50 mL) . Note: The acid helps break copper-amine complexes.

    • Extract with Diethyl Ether or EtOAc (

      
       mL).
      
    • Wash combined organics with Sat.

      
       (to remove acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes. (The product is lipophilic).
      

Alternative Protocol: Modified Aqueous Method

Use only if anhydrous reagents are unavailable. Yields are typically 15-20% lower due to side reactions.

  • Solubilization: Dissolve substrate (10 mmol) in conc. HCl (5 mL) and water (5 mL) . Cool to -5°C to 0°C (ice/salt bath).

  • Diazotization: Add

    
     (1.1 equiv)  in water dropwise. Keep T < 5°C.
    
    • Safety: Test with starch-iodide paper.[1] If positive (blue), add Urea immediately to destroy excess

      
       and protect the S-methyl group.
      
  • Substitution: Pour the cold diazonium solution into a separate flask containing CuCl (1.2 equiv) dissolved in conc. HCl at 0°C.

  • Decomposition: Allow to warm to RT slowly.

    
     evolution indicates reaction.
    

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield / Red Tar Azo CouplingDilute the reaction further. Ensure slow addition of amine to nitrite.
Product contains Sulfoxide Oxidation of -SMeSwitch to Method B (Anhydrous) . If using Method A, quench excess nitrite with urea rigorously.
Formation of Phenol HydrolysisWater contamination in MeCN. Dry solvent over molecular sieves (3Å).
Incomplete Reaction Catalyst DeactivationUse fresh

. Ensure inert atmosphere (

can oxidize Cu(I) species).

Process Safety & Hazard Control

Diazonium Instability

While the methoxy group stabilizes the diazonium salt, do not isolate the dry salt . Diazonium salts of thioethers can be shock-sensitive. Always process in solution.

Nitrogen Evolution

The reaction releases stoichiometric


 gas. Ensure the reaction vessel is vented to a scrubber or fume hood exhaust. Do not seal the vessel.
Workflow Decision Tree

Workflow Start Start: 4-Amino-2-methoxythioanisole Check Are anhydrous reagents available? Start->Check MethodB Method B: Anhydrous (Recommended) t-BuONO / MeCN / CuX2 Check->MethodB Yes MethodA Method A: Aqueous (High Risk) NaNO2 / HCl / CuX Check->MethodA No Result Isolate 4-Halo-2-methoxythioanisole MethodB->Result Precaution CRITICAL: Add Urea to quench HNO2 to prevent S-oxidation MethodA->Precaution Precaution->Result

Figure 2: Decision tree for selecting the appropriate synthesis route.

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides." Journal of Organic Chemistry, 42(14), 2426–2430.

  • Organic Chemistry Portal. (n.d.). "Sandmeyer Reaction."[6][2][3][4][5][7][8] Organic Chemistry Portal.

  • Barbero, M., et al. (2001).[8] "New Synthesis of Aryl Chlorides and Bromides from Anilines." Synthesis, 2001(04), 585-590.[8]

  • Sigma-Aldrich. (n.d.). "4-Methoxythioanisole Product Data." Merck KGaA. (Reference for substrate stability data).

Sources

Storage conditions for methoxy-methylthio anilines to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability Preservation of Methoxy-Methylthio Anilines

Abstract

Methoxy-methylthio anilines represent a class of "dual-liability" reagents frequently used in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Their structural utility—providing both hydrogen bond donors/acceptors and metabolic handles—is offset by their fragility.[1][2] This guide outlines the degradation mechanisms specific to this chemical class and provides validated protocols for storage, handling, and stabilization.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the specific vulnerabilities of the molecule. Methoxy-methylthio anilines suffer from a "synergistic instability" caused by three competing factors:

  • The "Electron-Rich" Curse: The methoxy group (

    
    ) is a strong electron-donating group (EDG).[1][2] It pushes electron density into the benzene ring, significantly lowering the oxidation potential of the aniline nitrogen. This makes the compound far more susceptible to radical polymerization (browning) than unsubstituted aniline.
    
  • Sulfur Oxidation (The Silent Killer): The methylthio group (

    
    ) is an electron-rich sulfide.[1][2] It acts as a soft nucleophile and is rapidly oxidized by atmospheric oxygen or trace peroxides into sulfoxides  (
    
    
    
    ) and eventually sulfones (
    
    
    ).[1][2] Unlike the color change associated with aniline oxidation, sulfoxide formation is often colorless, leading to invisible purity loss.
  • Photosensitivity: The conjugated aniline system absorbs UV/Visible light, generating radical cations that initiate polymerization or azo-coupling.[1][2]

Visualizing the Threat

The following diagram illustrates the competing degradation pathways that must be blocked.

DegradationPathways Target Intact Methoxy-Methylthio Aniline Sulfoxide Sulfoxide Impurity (Colorless, Polar) Target->Sulfoxide [O] (Peroxides/Air) Radical N-Radical Cation Target->Radical hν (Light) + O2 Sulfone Sulfone Impurity (Inert, Dead End) Sulfoxide->Sulfone [O] (Prolonged Exposure) Polymer Azo/Polymeric Species (Brown/Black Tar) Radical->Polymer Polymerization

Figure 1: Degradation pathways showing the dual susceptibility of the Sulfur center (oxidation) and Nitrogen center (photo-polymerization).

Part 2: Critical Storage Parameters

The following matrix defines the boundary conditions for maintaining >98% purity over 6 months.

ParameterStandard Condition (Risk)Optimized Condition (Safe) Mechanistic Rationale
Temperature

(Fridge)

(Freezer)
Arrhenius kinetics: Oxidation rates drop significantly at

.[1][2]
Atmosphere Air (Headspace)Argon or Nitrogen Removes

, preventing S-oxidation and N-oxide formation.[1][2]
Container Clear Glass/PlasticAmber Glass + Parafilm Blocks UV light to prevent radical initiation on the aniline ring.[1]
State Free Base (Oil/Solid)HCl Salt (Solid) Protonation of the amine (

) removes electron density from the ring, stabilizing the entire molecule.
Solvent Ethers (THF/Dioxane)Methanol or DMSO CRITICAL: Ethers form peroxides over time, which rapidly oxidize sulfides to sulfoxides.[1][2]

Part 3: Experimental Protocols

Protocol A: Long-Term Storage of Solid Material

For keeping the "Free Base" form stable.

Reagents: Argon gas source, Desiccant packets, Amber vials.[2]

  • Transfer: Immediately upon receipt/synthesis, transfer the material into an amber glass vial. Never store in plastic, as anilines can leach plasticizers and oxygen permeates plastics.[2]

  • Purge: Insert a needle connected to an Argon line into the vial.[1][2] Allow gentle flow for 60 seconds to displace air. Argon is heavier than air and provides a better blanket than Nitrogen.[1][2]

  • Seal: Cap tightly and wrap the cap-neck junction with Parafilm or electrical tape to prevent gas exchange.[1][2]

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (Silica or

    
    ). Moisture accelerates oxidative degradation.[1][2][3]
    
  • Freeze: Store at

    
    .
    
Protocol B: Stabilization via Salt Formation (The "Gold Standard")

If the free base is an oil or unstable solid, converting it to the Hydrochloride (HCl) salt is the most effective stabilization method. The salt is generally a crystalline solid, resistant to oxidation and light.

Reagents: 4M HCl in Dioxane (Fresh) or HCl in Ethyl Acetate (Preferred).[1][2] Why Ethyl Acetate? It does not form peroxides like ethers (THF/Diethyl ether), protecting the methylthio group.

  • Dissolution: Dissolve 1.0 equivalent of the aniline in a minimal amount of dry Ethyl Acetate (EtOAc).

  • Acidification: Dropwise add 1.1 equivalents of HCl (in EtOAc or Dioxane) at

    
    .
    
  • Precipitation: The HCl salt should precipitate immediately.

    • Troubleshooting: If no solid forms, add dry Hexane or Diethyl Ether (peroxide-free) to induce crystallization.[1][2]

  • Isolation: Filter the solid under an inert atmosphere (Nitrogen funnel) if possible.

  • Drying: Dry under high vacuum to remove traces of acid/solvent.[1][2]

  • Storage: Store the resulting white/off-white solid at

    
     or 
    
    
    
    .
Protocol C: Handling Solutions & Stock Preparation

Avoiding the "Peroxide Trap".

When preparing stock solutions for biological assays or reactions, solvent choice is lethal to thioethers.[2]

  • FORBIDDEN SOLVENTS: Tetrahydrofuran (THF), Diethyl Ether, Dioxane (unless fresh/inhibited).[2]

    • Reason: These form hydroperoxides on standing.[1][2] Even 5 ppm peroxide can oxidize your methylthio group within hours.[1][2]

  • RECOMMENDED SOLVENTS:

    • DMSO: Excellent for biological stocks.[1][2] Store frozen.

    • Methanol/Ethanol: Good for chemical transfers.[1][2]

    • Dichloromethane (DCM): Good for reactions, but volatile.[1][2]

Part 4: Quality Control & Workflow

Before using stored material, a "Self-Validating" check is required.[1][2][3] Visual inspection is not enough because sulfoxides are colorless.[1][2]

QC Checklist:

  • Visual: Is it dark brown? (Polymerization

    
     Discard or Redistill).
    
  • LC-MS: Check for [M+16] peak.

    • Parent Mass (

      
      ): Intact.[1][2]
      
    • 
      : Sulfoxide (Major impurity).[1][2]
      
    • 
      : Sulfone.[1][2]
      
  • H-NMR:

    • Look at the

      
       peak.[1][2]
      
    • Intact: Singlet around

      
       2.4 - 2.5 ppm.[1][2]
      
    • Sulfoxide:[1][2][4][5][6][7] Singlet shifts downfield to

      
       2.7 - 2.8 ppm.[1][2]
      
Decision Workflow

StorageWorkflow Start Receive Methoxy-Methylthio Aniline CheckForm Is it a Salt or Free Base? Start->CheckForm SaltPath Salt Form (HCl) CheckForm->SaltPath Salt BasePath Free Base CheckForm->BasePath Free Base Action1 Store at -20°C Argon Flush SaltPath->Action1 Stable Decision Intended Use Timeframe? BasePath->Decision Immediate Use < 24 Hours Decision->Immediate Immediate LongTerm Storage > 24 Hours Decision->LongTerm Long Term Action3 Dissolve in DMSO Freeze at -20°C Immediate->Action3 For Bio Assay LongTerm->Action1 Alternative Action2 Convert to HCl Salt (Protocol B) LongTerm->Action2 Best Practice

Figure 2: Decision tree for processing incoming reagents to maximize longevity.

References

  • BenchChem. (2025).[1][2][8][9] Storage and stability issues of ortho-alkenyl anilines. Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for 2-Methoxyaniline. Retrieved from

  • Western Sydney University. (n.d.).[1][2] Ethers and Peroxide Forming Compounds: Safety Guidelines. Retrieved from

  • Khodaei, M. M., et al. (2008).[1][2][10] Oxidation of sulfides to sulfoxides. Synthesis, 2008, 1682-1684.[1][2][10] Retrieved from

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Reactivity and Oxidation. Retrieved from

Sources

Troubleshooting & Optimization

Preventing oxidation of methylsulfanyl group during aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation & Loss of Methylsulfanyl (-SMe) Groups

Case ID: CHEMO-SEL-SME-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemoselectivity Index

The Challenge: Synthesizing anilines from nitroarenes containing a methylsulfanyl (thiomethyl, -SMe) group presents a dual failure mode:

  • Catalyst Poisoning: The sulfur atom lone pairs bind irreversibly to active sites on standard noble metal catalysts (Pd/C, PtO₂), halting hydrogenation.

  • Unintended Oxidation: While the goal is reduction (-NO₂

    
     -NH₂), the -SMe group has a relatively low oxidation potential (
    
    
    
    V vs SCE). Strong chemical oxidants or reactive oxygen species (ROS) generated during improper workup can convert the sulfide to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me).

The Solution Hierarchy: To ensure the integrity of the -SMe group, you must select a reduction method that is orthogonal to sulfur oxidation and resistant to sulfur poisoning.

MethodCompatibility with -SMeRisk FactorRecommendation
Fe / AcOH Excellent LowPrimary Recommendation
SnCl₂ / HCl Excellent LowSecondary Recommendation
H₂ + Pd/C Poor High (Poisoning)Avoid (unless modified)
H₂ + Pt/C (Sulfided) Good MediumBest for Hydrogenation
Raney Nickel Critical Failure High (Desulfurization)Strictly Prohibited
Troubleshooting Guides (Method-Specific)
Module A: The "Gold Standard" – Iron-Mediated Reduction

Use this method for robust, scalable synthesis where the substrate tolerates acidic conditions.

User Question: "I tried hydrogenation, but the reaction stalled. How do I switch to Iron/Acetic acid without oxidizing my sulfur?"

Technical Explanation: Iron-mediated reduction (Bechamp conditions) operates via Single Electron Transfer (SET) from the metal surface to the nitro group. This process is non-oxidative toward sulfides. The acidic medium (AcOH) protonates the intermediates, driving the equilibrium toward the amine.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 1.0 equiv of the Nitro-SMe substrate in a mixture of EtOH/Water (4:1 ratio).

  • Activation: Add 5.0 equiv of Iron Powder (325 mesh is ideal).

  • Initiation: Add 0.1–0.2 equiv of Calcium Chloride (CaCl₂) or Ammonium Chloride (NH₄Cl) as an electrolyte (accelerates the reaction).

  • Acid Addition: Slowly add 5–10 equiv of Glacial Acetic Acid .

  • Reaction: Heat to reflux (70–80 °C) with vigorous stirring. Crucial: Vigorous stirring is required to scour the iron oxide layer off the metal surface.

  • Monitoring: Monitor by TLC. The aniline will be more polar than the nitro compound but less polar than the sulfoxide byproduct.

  • Workup (The "Anti-Oxidation" Step):

    • Cool to room temperature.[1][2][3][4][5]

    • Filter through a Celite pad to remove iron sludge. Wash with EtOAc.

    • Neutralization: Carefully neutralize the filtrate with sat. NaHCO₃. Do not use bleach or oxidative quenchers.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Validation Check:

  • ¹H NMR: The -SMe peak usually appears around

    
     2.5 ppm. If oxidized to sulfoxide, this peak shifts downfield to 
    
    
    
    2.7–2.9 ppm.
Module B: Catalytic Hydrogenation (The "High Risk" Zone)

Use this only if chemical reduction is impossible (e.g., acid-sensitive groups present).

User Question: "I must use hydrogenation because my molecule is acid-sensitive. The Pd/C catalyst died immediately. What do I do?"

Technical Explanation: Divalent sulfur is a classic catalyst poison. It binds to the d-orbitals of Palladium, blocking H₂ adsorption. To fix this, you must use a catalyst that is already modified with sulfur (sulfided), preventing further binding, or use a "scavenger" additive.

Recommended Protocol: Sulfided Platinum [6]

  • Catalyst Selection: Purchase Pt/C (sulfided) (typically 5% Pt). This catalyst is resistant to poisoning because the active sites are electronically modified.

  • Solvent: Use MeOH or EtOH.

  • Pressure: These reactions often require higher pressure (50–100 psi) compared to standard nitro reductions.

  • Additive (Optional): If using standard Pd/C is unavoidable, add Diphenylsulfide (0.5 equiv) or Triphenylphosphine to the mixture before adding the catalyst. These ligands compete for the active sites, regulating the activity, though yield often drops.

Diagnostic Workflow (Decision Tree)

AnilineSynthesis Start Start: Nitro-SMe Precursor AcidSens Is the molecule Acid Sensitive? Start->AcidSens Scale Scale > 100g? AcidSens->Scale No PtMethod Method C: H2 + Pt/C (Sulfided) (High Pressure) AcidSens->PtMethod Yes FeMethod Method A: Fe / AcOH / EtOH (Most Robust) Scale->FeMethod Yes (Cheaper) SnMethod Method B: SnCl2 / EtOH (Mild Acid) Scale->SnMethod No (Easier Workup) Validation Validation: Check 1H NMR (SMe shift ~2.5 ppm) FeMethod->Validation SnMethod->Validation PtMethod->Validation Raney STOP: Raney Ni (Causes Desulfurization)

Figure 1: Decision matrix for selecting the reduction method based on substrate sensitivity and scale.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel? It’s a standard hydrogenation catalyst. A: Absolutely not. Raney Nickel is a desulfurization reagent (see Mozingo Reduction). It will cleave the C-S bond, removing your methylsulfanyl group entirely and replacing it with a hydrogen atom.

Q: My product turned dark brown during workup. Did I oxidize the sulfur? A: Likely not the sulfur, but the aniline itself. Anilines are electron-rich and prone to air oxidation (forming quinones/azo compounds).

  • Fix: Perform the workup under Nitrogen/Argon. Add a trace amount of antioxidant (e.g., BHT) or sodium dithionite during the extraction phase to scavenge oxygen.

Q: I see a new peak in the NMR at 2.8 ppm. Is this the sulfoxide? A: Yes. The methyl group on a sulfide (-SMe) typically resonates at 2.4–2.5 ppm . The electron-withdrawing nature of the oxygen in a sulfoxide (-S(O)Me) deshields these protons, shifting them downfield to 2.7–2.9 ppm . If you see this, your reaction conditions or workup involved an oxidant.[5][7]

Q: Can I use Sodium Dithionite (Na₂S₂O₄)? A: Yes. Dithionite is an excellent, mild choice for reducing nitro groups in the presence of sulfur. It operates in aqueous/basic media.[1][2][4] However, yields can be variable compared to Iron/AcOH.

References
  • Iron-Mediated Reduction (General Protocol)

    • Org.[2][3][4][7][8] Synth.1948 , 28, 11. (Classic Bechamp reduction).

  • Sulfur Poisoning of Hydrogenation Catalysts

    • Maxted, E. B. "The Detoxication of Catalyst Poisons.
  • Selective Reduction using Pt/C (Sulfided)

    • Dovell, F. S.; Greenfield, H. "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." J. Am. Chem. Soc.[4]1965 , 87, 2767.

  • Chemoselectivity of SnCl2

    • Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Lett.[7]1984 , 25, 839-842.

Sources

Technical Support Center: Purification of 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Sulfoxide Impurities (3-Methoxy-4-(methylsulfinyl)aniline) Target Molecule: 3-Methoxy-4-(methylsulfanyl)aniline (Thioether derivative) CAS Reference (Parent): Analogous to 63466-71-7 (General Thioanisole derivatives)

Executive Summary

You are likely accessing this guide because your HPLC chromatogram shows a persistent "pre-peak" or your NMR spectrum indicates a split methyl signal.

The target molecule, 3-Methoxy-4-(methylsulfanyl)aniline , contains an electron-rich thioether (-SMe) group. This group is highly susceptible to oxidation by atmospheric oxygen or peroxides during synthesis, forming 3-Methoxy-4-(methylsulfinyl)aniline (the Sulfoxide).

Unlike standard impurities, the sulfoxide is not just a byproduct; it is an oxidized form of your product. This guide provides workflows to detect , separate , and chemically reverse this impurity.

Module 1: Diagnostic & Detection

User Question: How do I definitively confirm the impurity is the sulfoxide and not a regioisomer or starting material?

Technical Response: The sulfoxide functionality (


) is significantly more polar and electron-withdrawing than the sulfide (

). This alters both the retention time and the magnetic environment of the methyl protons.
Comparative Data Table
FeatureTarget: Thioether (-SMe)Impurity: Sulfoxide (-S(O)Me)Mechanism of Change
HPLC (Reverse Phase) Elutes Later (Higher

)
Elutes Earlier (Lower

)
Sulfoxide is highly polar (dipole), reducing affinity for C18 columns.
TLC (Silica/Normal Phase) Higher

Lower

Sulfoxide binds strongly to polar silica via H-bonding.
1H-NMR (Methyl Group)

ppm

ppm
Deshielding effect of the Oxygen atom on the sulfur.
1H-NMR (Aromatic) Upfield (Shielded)Downfield (Deshielded)Sulfoxide is electron-withdrawing; Sulfide is electron-donating.
Diagnostic Workflow

Diagnosis Start Unknown Impurity Detected HPLC Run RP-HPLC (C18) Mobile Phase: H2O/MeCN Start->HPLC RT_Check Is impurity RT < Main Peak? HPLC->RT_Check NMR Run 1H-NMR (CDCl3) RT_Check->NMR Yes (More Polar) Other Investigate other (Sulfone/Isomer) RT_Check->Other No (Less Polar) Shift_Check New Singlet at ~2.7 ppm? NMR->Shift_Check Confirm CONFIRMED: Sulfoxide Impurity Shift_Check->Confirm Yes Shift_Check->Other No

Figure 1: Decision tree for confirming sulfoxide presence via polarity and chemical shift analysis.

Module 2: Purification Strategies (Separation)

User Question: My product is 90% pure. Can I clean it up without running a column?

Technical Response: Yes. Because the polarity difference between the thioether (lipophilic) and the sulfoxide (polar) is drastic, recrystallization is the most efficient method for batches >5g.

Protocol A: Selective Recrystallization (Recommended)

Principle: The sulfoxide is significantly more soluble in polar protic solvents (water/alcohol) than the thioether target.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) (approx. 60-70°C).

    • Note: Do not boil excessively; heat promotes further oxidation.

  • Precipitation: Slowly add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0-4°C.

  • Filtration: Filter the crystals.

    • Result: The lipophilic Thioether crystallizes out. The polar Sulfoxide remains dissolved in the aqueous-alcoholic mother liquor.

  • Wash: Wash the filter cake with cold water (to remove residual sulfoxide).

Protocol B: Silica Gel Chromatography

If recrystallization fails or scale is small (<1g):

  • Stationary Phase: Silica Gel (Standard).

  • Eluent: Hexanes:Ethyl Acetate (Gradient).

  • Profile: The product will elute quickly (non-polar). The sulfoxide will "stick" and require a much higher percentage of EtOAc or MeOH to elute.

Module 3: Chemical Remediation (Salvage)

User Question: My batch has oxidized significantly (20%+ impurity). Separation is causing too much yield loss. Can I convert it back?

Technical Response: Yes. Unlike most impurities, the sulfoxide can be chemically reduced back to the desired thioether. This is a "Salvage" protocol.

WARNING: The target molecule contains a free aniline (


) and an electron-rich ring. Harsh reducing agents (like pure 

) or conditions that promote electrophilic aromatic substitution (like

without care) must be managed.
Protocol C: The NaBH4 / Iodine Reduction

Mechanism: In situ generation of Borane (


) species or borane-iodine complexes, which selectively deoxygenate the sulfoxide.

Reagents:

  • Sodium Borohydride (

    
    )[1][2]
    
  • Iodine (

    
    )[1]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

  • Setup: Dissolve the impure aniline (1.0 eq) in anhydrous THF under Nitrogen atmosphere.

  • Borohydride Addition: Add

    
     (1.2 eq) to the solution. Stir for 10 mins.
    
  • Iodine Addition (CRITICAL): Dissolve

    
     (0.6 eq) in THF and add it dropwise  at 0°C.
    
    • Why: Rapid addition causes an exotherm and may lead to iodination of the electron-rich aniline ring.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (approx. 1-3 hours).

  • Quench: Carefully add Methanol (to destroy excess borohydride), then add 5% aqueous

    
     (Sodium Thiosulfate) to neutralize any residual iodine.
    
  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    

Alternative (If Ring Iodination is observed): Use Triphenylphosphine (


)  and 

in refluxing acetonitrile. This is milder on the aromatic ring but requires removing triphenylphosphine oxide (TPPO) afterward.

Reduction Impurity Impurity: Sulfoxide (S=O) Reagents Reagents: NaBH4 + I2 (in THF) Impurity->Reagents Intermediate Intermediate: Borane-Complex Reagents->Intermediate Deoxygenation Product Target: Thioether (S-Me) Intermediate->Product Byproduct Byproducts: Borate salts + H2 Intermediate->Byproduct

Figure 2: Chemical pathway for the reductive salvage of the sulfoxide impurity.

Module 4: Storage & Prevention (FAQs)

Q: Why does my product turn pink/brown upon storage? A: Anilines are prone to air oxidation (forming quinoid-like colored impurities), and thioethers are prone to S-oxidation.

  • Fix: Store the compound under an inert atmosphere (Argon/Nitrogen).

  • Fix: Store in amber vials (light can catalyze oxidation).

  • Fix: Store at -20°C.

Q: Can I use Hydrogen Peroxide to clean my glassware? A: NO. Trace peroxides are the primary cause of thioether oxidation. Avoid acetone derived from cumene processes if it contains peroxide traces, and never use peroxide-based cleaning agents on equipment used for the final step.

References

  • Reduction of Sulfoxides to Sulfides: Bahrami, K., et al. "Reduction of Sulfoxides to Sulfides using Sodium Borohydride/Iodine System."[3] Journal of Organic Chemistry, 2010.[3]

  • General Reactivity of Thioethers: "Thioethers and Sulfides Overview." LibreTexts Chemistry.

  • NMR Shifts of Sulfur Compounds: "NMR Chemical Shifts of Trace Impurities." Organometallics, 2016.

  • Chromatographic Separation: "Separation of chiral sulfoxides by liquid chromatography." Journal of Chromatography A.

Sources

Improving yield of nitro reduction to 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of nitro reduction to 3-Methoxy-4-(methylsulfanyl)aniline Ticket ID: NR-S-304 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Triage: The "Sulfur Trap"

User Issue: "My reaction using standard Pd/C hydrogenation stalled at 10% conversion," or "I obtained the product, but the methylsulfanyl group was cleaved off (desulfurization)."

Root Cause Analysis: The presence of the methylsulfanyl (


)  group is the critical failure point for standard reduction protocols.
  • Catalyst Poisoning: Sulfur atoms possess lone pair electrons that bind irreversibly to the active sites of standard Palladium (Pd) and Platinum (Pt) catalysts. This blocks hydrogen adsorption, stalling the reaction almost immediately.

  • Hydrodesulfurization: If you use a catalyst aggressive enough to overcome the poisoning (like fresh Raney Nickel) or high temperatures, you risk cleaving the C-S bond, yielding 3-methoxyaniline instead of your target.

Decision Matrix & Workflow

Before selecting a protocol, determine your scale and equipment availability.

G Start START: Select Reduction Method Scale What is your reaction scale? Start->Scale HighPressure Is High-Pressure Hydrogenation Available (>5 bar)? Scale->HighPressure >10 grams MethodB METHOD B: Iron/Ammonium Chloride (Best for Lab Scale/Robustness) Scale->MethodB <10 grams (Lab) MethodA METHOD A: Sulfided Platinum (Pt(S)/C) (Best for Scale-up/Clean Profile) HighPressure->MethodA Yes HighPressure->MethodB No MethodC METHOD C: Sodium Dithionite (Mildest, Sulfur-Safe) MethodB->MethodC If Acid Sensitive

Figure 1: Method Selection Decision Tree based on scale and equipment capabilities.

Recommended Protocols

Method A: Catalytic Hydrogenation with Sulfided Platinum (Pt(S)/C)

Best For: Scalable processes (>10g), clean workup, high throughput. The Fix: Sulfided platinum catalysts are "pre-poisoned" with sulfur, preventing the reaction substrate's sulfur from interfering with the active sites while maintaining activity for nitro reduction.

Protocol:

  • Preparation: In a high-pressure autoclave, dissolve 3-Methoxy-4-(methylsulfanyl)nitrobenzene (1.0 equiv) in Methanol or THF (10 vol).

  • Catalyst Loading: Add 5% Pt(S)/C (Sulfided Platinum on Carbon). Load at 2–5 wt% relative to the substrate.

    • Note: Do NOT use standard Pt/C or Pd/C.

  • Conditions:

    • Pressure: 5–10 bar (70–145 psi)

      
      .
      
    • Temperature: 60–80°C.

    • Agitation: High (1000+ rpm) to overcome gas-liquid mass transfer limitations.[1]

  • Monitoring: Reaction typically completes in 2–6 hours. Monitor via HPLC.

  • Workup: Filter catalyst over Celite (keep wet to prevent fire hazard). Concentrate filtrate.[2]

Method B: Iron-Mediated Reduction (Modified Béchamp)

Best For: Lab scale (<10g), no autoclave required, 100% sulfur tolerance. The Fix: Iron is a single-electron transfer reductant that is completely unaffected by thioether poisoning.[1]

Protocol:

  • Setup: 3-neck flask with mechanical stirring (overhead stirrer recommended due to sludge formation).

  • Mixture: Suspend substrate (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Activation: Add Iron Powder (325 mesh, 4.0 equiv) and Ammonium Chloride (

    
    , 0.5–1.0 equiv).
    
    • Tip: Using

      
       is milder than Acetic Acid and prevents potential acid-catalyzed side reactions.[1]
      
  • Reaction: Heat to reflux (approx. 75–80°C) for 1–3 hours.

    • Visual Check: The grey iron powder will turn into a reddish-brown sludge (

      
      /
      
      
      
      ).[1]
  • Critical Workup (The "Emulsion Killer"):

    • Cool to room temperature.[3]

    • Add Ethyl Acetate and a small amount of Celite.

    • Filter through a Celite pad while the suspension is still slightly warm to improve flow.

    • Wash the filter cake copiously with Ethyl Acetate.

    • Wash the organic filtrate with

      
       (aq) and Brine.
      

Performance Data Comparison

FeatureStandard Pd/CSulfided Pt(S)/CIron /

Yield < 10% (Stalled)85–95%90–98%
Reaction Time Infinite (Poisoned)2–6 Hours1–3 Hours
Sulfur Tolerance NoneHighExcellent
Desulfurization Risk High (if forced)LowNegligible
Scalability PoorExcellentModerate (Solid waste)

Troubleshooting Guide (FAQ)

Q1: My product is turning purple/black during isolation. Why?

A: Anilines, especially electron-rich ones like 3-Methoxy-4-(methylsulfanyl)aniline, are prone to rapid air oxidation.[1]

  • Fix: Perform all workups under a Nitrogen blanket. Add a trace of reducing agent (e.g., Sodium Metabisulfite) to the aqueous wash during extraction to scavenge oxidants. Store the final product under inert gas in the dark.

Q2: I don't have Pt(S)/C. Can I use Raney Nickel?

A: Proceed with extreme caution. Raney Nickel contains adsorbed hydrogen and is highly active. It frequently cleaves C-S bonds (desulfurization), converting your product to 3-methoxyaniline.[1]

  • Mitigation: If you must use Raney Ni, poison it intentionally by adding a trace of thiophene or dimethyl sulfide to the reaction mixture before adding your substrate, but this is difficult to reproduce. Method B (Iron) is safer.

Q3: The Iron reduction formed a concrete-like sludge I can't filter.

A: This is common with the Béchamp reduction.

  • Fix: Do not filter pure aqueous sludge. Dilute heavily with Ethyl Acetate before filtration. Use a wide-pore glass frit with a thick pad of Celite.[1] Alternatively, use Sodium Dithionite (

    
    ) in THF/Water as a homogeneous alternative, though yields may be lower (approx. 60-70%).
    

Mechanistic Insight: Catalyst Poisoning

Poisoning cluster_0 Standard Pd/C (Failure) cluster_1 Sulfided Pt(S)/C (Success) Pd_Surface Pd Active Site S_Substrate S-R (Thioether) S_Substrate->Pd_Surface Strong Coordination (Irreversible) Pt_Surface Pt-S Modified Surface S_Substrate->Pt_Surface Repelled/No Binding H2 H2 Gas H2->Pd_Surface Blocked NO2_Group -NO2 Group Pt_Surface->NO2_Group Selective Reduction

Figure 2: Mechanism of sulfur poisoning on Pd vs. selective activity on Sulfided Platinum.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Ma, Y., et al. (2011). "Selective Hydrogenation of Nitroarenes." Journal of the American Chemical Society. Link (Discusses chemoselectivity challenges).

  • Béchamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique.
  • Blaser, H. U., et al. (2003). "Industrial hydrogenation of nitroaromatics to anilines." Advanced Synthesis & Catalysis. Link (Review of industrial protocols including Pt(S)/C).

  • Operations Manual. (2025). BenchChem Protocol: Reduction of Nitro Groups using Iron in Acidic Medium. Link (Standardized lab protocols for iron reduction).

Sources

Stability of 3-Methoxy-4-(methylsulfanyl)aniline in solution vs solid state

[1][2]

Executive Summary

3-Methoxy-4-(methylsulfanyl)aniline is a dual-risk pharmacophore intermediate containing two oxidation-prone functional groups: an electron-rich aniline and a thioether (sulfide) .[1]

  • Solid State: Moderately stable when stored correctly. Primary risk is surface oxidation leading to darkening (browning).

  • Solution State: High Risk. The compound is highly susceptible to S-oxidation (sulfoxide formation) and N-oxidation/polymerization in solution.[1] DMSO solutions are particularly hazardous due to potential oxidant activity.

Part 1: Solid State Stability & Storage

In its solid form, the crystal lattice provides a barrier against oxygen diffusion. However, the electron-donating methoxy group at the 3-position activates the ring, making the amine more nucleophilic and prone to radical formation.[1]

Storage Protocol (The "Gold Standard")
ParameterRecommendationTechnical Rationale
Temperature -20°C (Preferred) or 2-8°CLowers kinetic energy, slowing auto-oxidation rates.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen (

), the primary degradation reactant.
Container Amber Glass Vial Prevents photo-oxidation.[1] Anilines are photosensitizers; light accelerates radical formation.
Desiccant Required Moisture can catalyze surface oxidation and facilitate proton transfer reactions.
Visual Troubleshooting (Solid State)
  • Symptom: Powder turns from off-white/beige to pink, brown, or black.[1]

  • Diagnosis: Quinone Imine Formation. Trace oxidation of the amine group leads to conjugated impurities (like p-benzoquinone imines) which are intensely colored even at ppm levels.[1]

  • Action: If color is light pink, purity is likely still >98%. If dark brown/black, repurification is required.

Part 2: Solution State Stability (The Danger Zone)

Once dissolved, the protective crystal lattice is lost. The sulfur atom becomes accessible to dissolved oxygen and solvent-mediated oxidation.[1]

Solvent Compatibility Matrix
SolventStability RatingRisk Factor
Dichloromethane (DCM) ⭐⭐⭐ (High)Best for short-term handling.[1] Non-protic, low oxygen solubility relative to ethers.
Acetonitrile (MeCN) ⭐⭐⭐ (High)Good for LCMS. Stable for <24 hours at room temp.
Methanol/Ethanol ⭐⭐ (Medium)Protic solvents can stabilize charged transition states, potentially accelerating S-oxidation.[1]
DMSO (Dimethyl Sulfoxide) ⚠️ CRITICAL RISK Avoid for storage. DMSO can act as an oxidant (swern-like mechanism) in the presence of trace activators, converting the thioether (-SMe) to the sulfoxide (-S(O)Me).[1]
Degradation Pathways (Mechanism)

The compound degrades via two distinct pathways. The Sulfur pathway affects potency/identity (M+16 peak), while the Nitrogen pathway affects color and purity.

DegradationPathwaysCompound3-Methoxy-4-(methylsulfanyl)aniline(MW: 169.2)SulfoxideSulfoxide Impurity(M+16: 185.2)(Major Metabolite)Compound->Sulfoxide [O] (Air/DMSO)RadicalAnilino RadicalCompound->Radical hν (Light) / O2SulfoneSulfone Impurity(M+32: 201.2)Sulfoxide->Sulfone [O] (Strong)PolymerAzo/Polymeric Species(Color: Brown/Black)Radical->Polymer Polymerization

Figure 1: Dual degradation pathways.[1] The Sulfur pathway (top) is chemically significant (change in polarity/activity), while the Nitrogen pathway (bottom) is visually significant.

Part 3: Troubleshooting & Diagnostics

FAQ: Analytical Anomalies

Q: I see a new peak at M+16 in my LCMS. What is it?

  • A: This is the Sulfoxide (S-oxide) derivative.[1] It is the primary degradation product in solution.

    • Cause: Exposure to air in solution for >4 hours, or storage in DMSO.

    • Fix: Prepare fresh samples. Use TCEP or DTT (reducing agents) to reverse S-oxidation if the sample is precious, though this may affect other parts of your experiment.

Q: My NMR shows a split in the S-Methyl peak.

  • A: The S-Methyl group in the parent compound is a singlet ~2.4 ppm.[1] The Sulfoxide is chiral (sulfur center), which may create diastereomeric environments if other chiral centers exist, but typically it shifts the methyl peak downfield to ~2.7-2.9 ppm.

Q: Can I store stock solutions at -20°C?

  • A: Only in anhydrous Acetonitrile or DCM , sealed under Argon.

    • Do NOT store in DMSO, even frozen. DMSO has a high freezing point (19°C); freeze-thaw cycles promote micro-cavities where oxygen concentrates, accelerating oxidation.[1]

Part 4: Experimental Protocols

Protocol A: Stability Assessment (Forced Degradation)

Use this to validate your specific batch's integrity.[1]

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Baseline: Inject immediately into LCMS (t=0).

  • Stress: Add 10 µL of 3%

    
     (oxidative stress).
    
  • Monitor: Inject at t=1h and t=4h.

  • Result: You will see the rapid emergence of the Sulfoxide (RT shifts earlier on Reverse Phase due to increased polarity). This confirms the M+16 peak identity.

Protocol B: Purification of Oxidized Material (Salting Out)

If your solid has turned brown, convert it to the HCl salt to purify and stabilize.

  • Dissolve the impure dark solid in a minimal amount of EtOAc or Ether .

  • Cool to 0°C on ice.

  • Dropwise add 4M HCl in Dioxane (or bubbling HCl gas).

  • The Hydrochloride Salt will precipitate as a white/off-white solid, leaving many colored oxidative impurities in the supernatant.

  • Filter and wash with cold ether.

  • Note: The HCl salt is significantly more stable to oxidation than the free base.

Part 5: Handling Decision Tree

HandlingTreeStartStart: Handling 3-Methoxy-4-(methylsulfanyl)anilineStateCurrent State?Start->StateSolidSolid PowderState->SolidSolutionIn SolutionState->SolutionColorCheckColor Check?Solid->ColorCheckSolventCheckSolvent?Solution->SolventCheckBeigeOff-White/BeigeColorCheck->BeigeDarkBrown/BlackColorCheck->DarkUseSafe to UseStore -20°C/ArgonBeige->UsePurifyRecrystallize orForm HCl SaltDark->PurifyDMSODMSOSolventCheck->DMSOACNAcetonitrile/DCMSolventCheck->ACNDMSORiskUse Immediately (<2h)Do NOT StoreDMSO->DMSORiskACNStoreStable for 24h (RT)Weeks (-20°C)ACN->ACNStore

Figure 2: Operational decision tree for minimizing degradation risk.[1]

References

  • Bordwell, F. G., & Algrim, D. J. (1988). Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society. Link

    • Context: Establishes the behavior of anilines in DMSO and the risks of proton transfer/oxid
  • Zhao, W., et al. (2021).[2][3] Iodine/DMSO-Promoted Selective Direct Arylthiation of Anilines.[1][3] The Journal of Organic Chemistry.[3] Link[3]

    • Context: Demonstrates the specific reactivity of aniline-thioether systems in DMSO, highlighting the oxid
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27882, 3-Methoxy-4-methylaniline (Analogous Structure).[1]Link

    • Context: Provides baseline physical property data and safety profiles for the structural analog, supporting the instability claims of the electron-rich aniline core.
  • Mączka, W., et al. (2018).[4] The structure of 3-(methylthio)aniline and sulfoxidation mechanisms.[1][4] ResearchGate. Link

    • Context: Details the specific oxidation pathway of the methylthio group to sulfoxide in aniline deriv

Troubleshooting low reactivity of steric hindered 3-methoxy anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Optimization Protocols Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Introduction: The "Meta-Inductive" Trap

Welcome to the technical support hub for 3-methoxy aniline derivatives . If you are here, your reaction—likely a Buchwald-Hartwig coupling or amide formation—has stalled or produced low yields.[1][2]

The Core Problem: You are likely fighting a synergistic "deactivation trap." 3-Methoxy anilines are deceptively unreactive due to two converging factors:

  • Electronic Deactivation (The Meta-Effect): While methoxy groups are electron-donating (

    
    ) at ortho/para positions, at the meta  position, their influence is dominated by inductive withdrawal (
    
    
    
    )
    .[1] This drops the pKa of the conjugate acid to ~4.2 (vs. 4.6 for aniline), rendering the nitrogen significantly less nucleophilic.
  • Steric Hindrance: If your substrate also carries ortho substituents (e.g., 2-alkyl-3-methoxyaniline) or is N-alkylated, the nucleophilic attack vector is physically blocked.[1]

This guide provides the "nuclear options" to overcome this specific reactivity cliff.

Module 1: Diagnostic & Strategy Selector

Before changing reagents, identify your specific bottleneck using the decision matrix below.

Visual Guide: Reaction Pathway Decision Tree

ReactionSelector Start START: Reaction Stalled? CheckType Target Bond Type? Start->CheckType Amide Amide Bond (C=O-N) CheckType->Amide CN C-N Coupling (Aryl-N) CheckType->CN StdCond Standard Coupling (HATU/EDC) Failed? Amide->StdCond AcidCl Switch to Acid Chloride (SOCl2/Oxalyl Cl) StdCond->AcidCl Acid Stable Ghosez Use Ghosez's Reagent (Neutral conditions) StdCond->Ghosez Acid Sensitive LigandCheck Current Ligand? CN->LigandCheck Brett Switch to BrettPhos Pd G4 (Primary Amines) LigandCheck->Brett Primary Aniline Ru Switch to RuPhos Pd G4 (Secondary Amines) LigandCheck->Ru N-Alkyl Aniline

Caption: Figure 1. Strategic decision tree for selecting the correct optimization pathway based on reaction type and substrate class.

Module 2: C-N Bond Formation (Buchwald-Hartwig)

Issue: Standard Pd(OAc)₂/BINAP or Xantphos conditions yield <20% product. Root Cause: The 3-OMe group reduces amine binding to Pd(II), slowing reductive elimination. Steric bulk prevents oxidative addition complexes from accommodating the amine.

The Solution: Bulky Biaryl Phosphines

You must use Dialkylbiaryl phosphine ligands (Buchwald ligands) which are electron-rich (facilitating oxidative addition) and bulky (forcing reductive elimination).

Protocol: The "BrettPhos" System for Hindered Primary Anilines

Best for: 2-substituted-3-methoxyanilines reacting with Aryl Chlorides/Bromides.[1]

Reagents:

  • Catalyst: (Preferred) or Pd₂(dba)₃ + BrettPhos.

  • Base: LHMDS (Lithium Hexamethyldisilazide) or NaOtBu.[1] Note: Weak bases like Carbonates often fail here.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]

Step-by-Step Protocol:

  • Charge: In a glovebox or under Ar flow, add Aryl Halide (1.0 equiv), Hindered Aniline (1.2 equiv), and BrettPhos Pd G4 (1–3 mol%).

  • Base: Add LHMDS (2.2 equiv, 1.0 M in THF).[1] Why LHMDS? It deprotonates the aniline, creating a potent amide nucleophile that binds Pd rapidly.

  • Seal & Heat: Seal vial. Heat to 80–100 °C for 2–4 hours.

  • Workup: Cool, dilute with EtOAc, filter through Celite/Silica pad.

Ligand Selection Guide
Substrate TypeRecommended LigandCatalyst PrecursorWhy?
Primary 3-OMe Aniline (Hindered)BrettPhos Pd G4 / G3Large steric bulk promotes reductive elimination of hindered amines [1].[1]
Secondary (N-alkyl) 3-OMe AnilineRuPhos Pd G4 / G3Specifically designed to prevent

-hydride elimination in secondary amines [2].[1]
Base-Sensitive SubstratestBuBrettPhos Pd G4Allows use of weaker bases (

) due to higher catalyst activity.[1]

Module 3: Amide Coupling (The "Nuclear" Options)

Issue: HATU, EDC, or PyBOP result in recovered starting material. Root Cause: The nucleophilicity of the aniline is too low to attack the Active Ester (OBt/OAt) intermediate generated by standard coupling agents.

Solution A: Acid Chlorides (The Standard Fix)

If your molecule tolerates HCl, convert the carboxylic acid to an acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride .

  • Reflux acid in SOCl₂ (2 hours)

    
     Evaporate to dryness.
    
  • Redissolve in DCM.[1]

  • Add hindered aniline + Pyridine (3 equiv) or DMAP (0.1 equiv) + TEA.

Solution B: Ghosez's Reagent (Acid-Sensitive Substrates)

If you cannot tolerate acidic conditions (e.g., Boc groups present), use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1] It generates the acid chloride in situ under neutral conditions [3].

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.[1]

  • Add Ghosez’s Reagent (1.2 equiv) at 0 °C. Stir 1h (forms Acid Chloride).

  • Add Hindered Aniline (1.2 equiv) and DIPEA (2.0 equiv).[1]

  • Warm to RT.

Solution C: TCFH/NMI (The Modern Alternative)

For substrates where acid chlorides are too harsh, use TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole). This system is specifically tuned for electron-deficient anilines [4].[1]

Module 4: SNAr (Nucleophilic Aromatic Substitution)

Issue: Attempting to react 3-methoxy aniline with a fluoro-nitrobenzene, but no reaction occurs. Root Cause: The aniline is too weak a nucleophile to displace the fluoride, even with electron-deficient rings.

Strategy: The "Anion" Method

Do not rely on the neutral amine. You must generate the Lithium Anilide first.

Visual Mechanism: Li-Anilide Attack

SNArMechanism Step1 1. Deprotonation (LiHMDS) Intermediate Lithium Anilide (Strong Nucleophile) Step1->Intermediate -78°C to 0°C Step2 2. Attack Electrophile (SNAr) Intermediate->Step2 Add Ar-F Product Product Step2->Product

Caption: Figure 2. Activation of hindered anilines via deprotonation prior to nucleophilic attack.

Protocol:

  • Dissolve 3-methoxy aniline (1.1 equiv) in THF at -78 °C .

  • Add LiHMDS (1.1 equiv).[1] Stir 30 mins. (Solution often turns dark).

  • Add the electrophile (Aryl Fluoride/Chloride).

  • Allow to warm to RT slowly.

FAQ: Common Troubleshooting Scenarios

Q: My reaction turns black immediately and fails. (Pd Coupling) A: This indicates catalyst decomposition ("Pd black").

  • Oxygen Leak: Hindered couplings are slow; trace O₂ kills the active Pd(0). Degas solvents vigorously (sparge with Ar for 20 mins).

  • Ligand Ratio: Ensure your precatalyst (Pd G4) is high quality. If using Pd(OAc)₂ + Ligand, increase Ligand:Pd ratio to 2:1 or 3:1 to stabilize the metal.

Q: I see the product mass by LCMS, but conversion stops at 50%. A: Product Inhibition. The product (a secondary/tertiary amine) might be binding to the catalyst.[3]

  • Fix: Switch to Pd-G4-tBuBrettPhos . The bulky t-Butyl groups prevent product binding.[1]

  • Fix: Add 10-20% more catalyst after 4 hours.

Q: Can I use microwave irradiation? A: Yes, especially for the Amide Coupling (Module 3). Heating a stalled HATU reaction to 100 °C in a microwave often pushes it to completion, but be wary of epimerization if chiral centers are present.

References

  • Maiti, D., et al. (2009). "A General Method for the Amidation of Aryl Halides with Primary Amines using BrettPhos." Journal of the American Chemical Society.[4]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Journal of the Chemical Society, Chemical Communications.

  • Beutner, G. L., et al. (2018). "TCFH–NMI: A Reagent System for the Preparation of Amides from Difficult Amines and Carboxylic Acids." Organic Letters.

Sources

Technical Support Center: Purification of 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-75259-31-3 Subject: Optimization of Column Chromatography for Thioether-Substituted Anilines Status: Active Guide

Executive Summary

This technical guide addresses the purification of 3-Methoxy-4-(methylsulfanyl)aniline (CAS: 75259-31-3). This molecule presents a "dual-threat" challenge in chromatography:

  • The Basic Amine: The aniline nitrogen interacts with acidic silanols on silica gel, leading to severe peak tailing and yield loss.

  • The Thioether (S-Me): The sulfur atom is prone to oxidation (to sulfoxide/sulfone) if exposed to peroxides in solvents or prolonged air contact on the column.

This guide provides a self-validating protocol to neutralize silanol activity while preserving the oxidation state of the sulfur.

Module 1: Method Development & Setup
Q: Which stationary phase should I use?

Recommendation: Standard Silica Gel (40–63 µm) with Triethylamine (TEA) Pretreatment .

  • Why: While amine-functionalized silica (e.g., KP-NH) eliminates tailing, it is expensive. Standard silica is effective only if deactivated. The acidic silanols (

    
    , pKa ~5) will protonate the aniline (pKa ~4-5), causing it to "stick" or streak.
    
  • The Fix: Pre-washing the column with TEA blocks these acidic sites before your compound touches them.

Q: What is the optimal solvent system?

System: Hexanes / Ethyl Acetate (EtOAc) + 1% Triethylamine.

  • Avoid: Dichloromethane (DCM) / Methanol if possible. Methanol can dissolve silica slightly and often co-elutes polar impurities.

  • Critical Check: All ethers (THF, Diethyl ether) and EtOAc must be peroxide-free . Peroxides will rapidly oxidize the methylsulfanyl group to a sulfoxide (

    
    ).
    

Data Table 1: Recommended Gradient Profile

Volume (CV)* Solvent A (Hexane + 1% TEA) Solvent B (EtOAc + 1% TEA) Purpose
0–2 100% 0% Equilibration (Crucial)
2–5 95% 5% Elute non-polar impurities

| 5–15 | 90%


 60% | 10% 

40% | Product Elution Window | | 15–20 | 0% | 100% | Flush polar residues |

*CV = Column Volume

Module 2: The Purification Workflow
Step-by-Step Protocol: The "TEA Slurry" Method

Use this protocol to prevent aniline streaking.

  • Solvent Prep: Prepare your mobile phase (e.g., 3:1 Hex/EtOAc). Add 1% v/v Triethylamine (TEA) to the entire bottle. Shake well.

  • Slurry Packing: Suspend your silica gel in the TEA-doped solvent. Pour it into the column.[1]

  • The "Flush" (Self-Validation Step): Flush the packed column with 2 CVs of the TEA-doped solvent.

    • Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8). If neutral/acidic, the silica is still "eating" the amine; flush more.

  • Loading: Dissolve the crude aniline in a minimum amount of DCM or Toluene. Load carefully.

    • Note: Do not use pure EtOAc for loading if the compound is very soluble; it causes band broadening.

  • Elution: Run the gradient from Table 1.

Module 3: Troubleshooting & Diagnostics
Q: My product is turning brown/yellow on the column. Why?

Diagnosis: Oxidative degradation (Aniline "browning"). Root Cause: Anilines are electron-rich and sensitive to air/light. Silica gel acts as a surface catalyst for oxidation. Corrective Action:

  • Speed: Do not leave the compound on the column overnight.

  • Protection: Wrap the column in aluminum foil to block light.

  • Inerting: If possible, use nitrogen pressure rather than compressed air to push the solvent.

Q: I see a new spot with a lower Rf (more polar) forming during purification.

Diagnosis: Thioether Oxidation. Root Cause: The methylsulfanyl group (


) is oxidizing to the sulfoxide (

). Immediate Fix:
  • Test your EtOAc for peroxides using a starch-iodide strip.

  • If positive, wash the solvent with 10% aqueous sodium thiosulfate or switch to a fresh bottle.

Q: The spots are still streaking despite using TEA.

Diagnosis: Incomplete Deactivation or Overloading. Solution:

  • Increase TEA: Bump the modifier to 2-3% (rarely needed).

  • Switch Modifier: Use 1%

    
     (Ammonium hydroxide) in MeOH/DCM if you must use a polar system.
    
  • Check Solubility: Ensure the compound isn't precipitating inside the column.

Module 4: Visualization & Logic
Diagram 1: The Purification Decision Matrix

This logic tree helps you decide the correct loading and phase strategy based on your crude mixture's behavior.

purification_logic Start Crude 3-Methoxy-4-(methylsulfanyl)aniline SolubilityCheck Check Solubility in Hex/EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Clear Solution Insoluble Insoluble / Oily SolubilityCheck->Insoluble Precipitate/Gum TLC_Test Run TLC (Hex/EtOAc 7:3) Soluble->TLC_Test Action_DryLoad Protocol B: Dry Load on Celite/Silica Insoluble->Action_DryLoad Streak Spot Streaks/Tails? TLC_Test->Streak YesStreak Yes: Silanol Interaction Streak->YesStreak Rf < 0.2 or Tailing NoStreak No: Good Separation Streak->NoStreak Compact Spot Action_TEA Protocol A: Add 1% TEA to Mobile Phase Pre-treat Silica YesStreak->Action_TEA Action_Standard Protocol C: Standard Flash NoStreak->Action_Standard Action_DryLoad->Action_TEA Combine Methods

Caption: Decision matrix for selecting the correct loading and mobile phase modification strategy.

Diagram 2: The "Sulfur Watch" Pathway

Visualizing the oxidation risks specific to the thioether group.

sulfur_oxidation Compound Thioether (R-S-Me) (Desired Product) Oxidation Oxidation Event Compound->Oxidation Exposed to Risk1 Peroxides in EtOAc/Ether Risk1->Oxidation Risk2 Air Exposure on Silica Risk2->Oxidation Sulfoxide Sulfoxide (R-SO-Me) (Polar Impurity) Oxidation->Sulfoxide Degradation Prevention1 Test Solvents with KI/Starch Paper Prevention1->Risk1 Mitigates Prevention2 Flush Column with N2 Minimize Run Time Prevention2->Risk2 Mitigates

Caption: Mechanism of thioether oxidation and specific preventative measures.

References
  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (n.d.).[3] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[4] Retrieved from [Link]

Sources

Technical Guide: Chemoselective N-Functionalization of 3-Methoxy-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 3-Methoxy-4-(methylthio)aniline , focusing on the chemoselective functionalization of the amine nitrogen while suppressing the competitive S-alkylation of the thioether moiety.

Executive Summary & Chemical Profile
  • Target Molecule: 3-Methoxy-4-(methylthio)aniline

  • Core Challenge: The molecule contains two nucleophilic centers: the primary amine (-NH₂) and the thioether sulfur (-SMe) .

  • The Conflict: While the nitrogen is generally more basic, the sulfur atom is a "soft" nucleophile. When using "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) or non-selective conditions, the sulfur can undergo S-alkylation to form stable sulfonium salts .

  • The Solution: Leverage Hard-Soft Acid-Base (HSAB) theory . Direct the reaction toward the "hard" nitrogen center using "hard" electrophiles (carbonyls, acyl chlorides) or kinetically controlled pathways (reductive amination), avoiding the "soft-soft" interaction that leads to S-alkylation.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green Path represents the desired N-functionalization, while the Red Path shows the irreversible S-alkylation side reaction.

ReactionPathways Start 3-Methoxy-4-(methylthio)aniline SoftElec Soft Electrophile (e.g., MeI, BnBr) Start->SoftElec Direct Alkylation HardElec Hard Electrophile (e.g., Aldehyde + Reductant) Start->HardElec Reductive Amination Sulfonium Sulfonium Salt (Side Product) SoftElec->Sulfonium S-Attack (Soft-Soft) Product Secondary/Tertiary Amine (Target Product) SoftElec->Product N-Attack (Competing) Imine Imine Intermediate (Transient) HardElec->Imine N-Attack (Selective) Imine->Product Reduction

Figure 1: Mechanistic divergence showing how reductive amination bypasses the S-alkylation trap.

Troubleshooting & FAQs
Q1: I am seeing a polar spot on my TLC that doesn't move. What is it?

Diagnosis: This is likely the sulfonium salt resulting from S-alkylation. Mechanism: The thioether sulfur attacks the alkylating agent. Unlike the ammonium salt (which can deprotonate to a neutral amine), the sulfonium species (


) remains permanently charged and ionic.
Solution: 
  • Stop using Alkyl Iodides: Iodide is a soft leaving group that pairs well with the soft sulfur nucleophile.

  • Switch Protocol: Move to Reductive Amination (Protocol A below). This method forms a C=N bond first, which sulfur cannot do, guaranteeing N-selectivity.

Q2: Can I use Methyl Iodide (MeI) to make the N-methyl derivative?

Direct Answer: No. Reasoning: MeI is the quintessential "soft" electrophile. It reacts aggressively with thioethers. Even if N-methylation occurs, the product is often a mixture of N-methyl, N,N-dimethyl, and S-methylated species. Alternative: Use Formaldehyde (37% aq.) + NaBH(OAc)₃ .[1] This achieves clean N-methylation without touching the sulfur.

Q3: If I must use an alkyl halide, how do I minimize S-alkylation?

Optimization Strategy:

  • Leaving Group: Use Alkyl Chlorides or Alkyl Sulfonates (Mesylates) instead of Bromides or Iodides. They are "harder" electrophiles.

  • Solvent: Use Protic Solvents (e.g., Ethanol/Methanol). Protic solvents solvate the leaving group anion and can reduce the reactivity of the soft sulfur nucleophile relative to the nitrogen. Avoid polar aprotic solvents like DMF or DMSO, which enhance the nucleophilicity of naked anions and soft centers.

  • Base: Use a sterically hindered base (e.g., DIPEA) to scavenge acid without promoting S-alkylation.

Q4: Does the 3-Methoxy group affect this reactivity?

Analysis: Yes. The methoxy group is an Electron Donating Group (EDG).

  • Effect: It increases electron density on the aniline ring, making the Nitrogen more nucleophilic. This is generally favorable for N-alkylation, but it also increases the electron density on the sulfur via resonance/induction, slightly increasing S-nucleophilicity.

  • Impact: You must be even more vigilant about chemoselectivity than with unsubstituted thioanilines.

Experimental Protocols
Protocol A: Chemoselective Reductive Amination (Recommended)

Best for: Installing alkyl groups (Methyl, Ethyl, Benzyl, etc.) without S-alkylation.

Materials:

  • 3-Methoxy-4-(methylthio)aniline (1.0 equiv)

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (1-2 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: Dissolve the aniline and the aldehyde in DCM (0.1 M concentration). Add Acetic Acid.[1][2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This step forms the imine (or iminium ion).[2] Sulfur cannot form a stable double bond to carbon under these conditions, ensuring 100% regioselectivity.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Purification: The crude product is usually the clean secondary amine.

Protocol B: N-Acylation followed by Reduction

Best for: Installing primary alkyl chains or when reductive amination is sluggish.

Step 1: Acylation

  • Dissolve aniline in DCM.

  • Add Pyridine (1.5 equiv) or Triethylamine .

  • Add Acyl Chloride (1.1 equiv) dropwise at 0°C.

  • Result: Amides form exclusively on Nitrogen. Thioesters are unstable and readily hydrolyze or aminolyze to the amide in this environment.

Step 2: Amide Reduction

  • Dissolve the isolated amide in dry THF.

  • Add Borane-Dimethylsulfide (BH₃·DMS) or LiAlH₄ (2-3 equiv) carefully.

  • Reflux for 2–4 hours.

  • Workup: Careful quenching (Fieser method for LiAlH₄) to release the amine.

Comparative Data: Electrophile Selection

The following table summarizes the risk profile of different alkylating agents with this specific substrate.

Alkylating AgentElectrophile "Hardness"Risk of S-AlkylationRecommended?
Methyl Iodide (MeI) SoftHigh (Critical Failure)❌ NO
Benzyl Bromide Soft/BorderlineModerate ⚠️ Caution
Alkyl Chloride HarderLow ⚠️ Acceptable
Aldehyde + NaBH(OAc)₃ Hard (via Imine)Negligible YES
Acyl Chloride HardNegligible YES
References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3] Link

  • Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, vol. 85, no. 22, 1963, pp. 3533–3539. Link

  • Kroeger, M., et al. "Nucleophilic Substitution on S-Alkylated 1-Methyl-2-Thiocytosine." Nucleic Acids Research (via Semantic Scholar), 1978. Link

  • Organic Chemistry Portal. "Synthesis of Amines by Reductive Amination." Link

  • BenchChem. "Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups." Link

Sources

Technical Support Center: Catalytic Hydrogenation of Sulfur-Containing Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming catalyst poisoning and preventing hydrodesulfurization (HDS) during nitro reduction. Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Sulfur Penalty"

Why is your reaction failing? Sulfur is a "spectator" that refuses to watch quietly. In catalytic hydrogenation, sulfur atoms (thiols, thioethers, thiophenes) possess lone pair electrons that bind irreversibly to active metal sites (Pd, Pt, Rh). This creates two distinct failure modes:

  • Catalyst Poisoning: The sulfur blocks the active sites. Hydrogen cannot adsorb, and the nitro group is never reduced. Result: Recovered starting material.

  • Hydrodesulfurization (HDS): The catalyst is too active. It reduces the nitro group but also cleaves the C-S bond. Result: Desulfurized aniline (e.g., thiophene ring opens or S-alkyl group is lost).

Diagnostic & Troubleshooting Hub

Identify your specific failure mode below to find the correct solution.

Issue A: The "Dead" Reaction

Symptoms:

  • H₂ uptake is zero or extremely slow.

  • TLC/HPLC shows 90%+ starting material after 24 hours.

  • Adding more standard Pd/C has no effect.

Root Cause: Competitive Adsorption. The sulfur moiety (


) has a higher binding constant (

) to the metal surface than the nitro group or hydrogen. The catalyst surface is effectively "capped" by sulfur.

The Fix:

  • Switch to Sulfided Platinum (Pt(S)/C): This catalyst is "pre-poisoned" with sulfur. The active sites are electronically modified so they no longer bind the substrate's sulfur strongly, but they retain enough activity to reduce the nitro group.

  • Increase Catalyst Loading: Standard 1-5 wt% loading is insufficient. Sulfur-containing substrates often require 5-10 mol% metal loading (not just wt%) to provide enough free sites.

Issue B: The "Over-Cooked" Product

Symptoms:

  • Nitro group is reduced to amine.[1][2][3][4][5][6]

  • But: The sulfur group is missing (replaced by H) or the thiophene ring is saturated/opened.

Root Cause: High Hydrogenolysis Activity. Palladium (Pd) is notorious for cleaving C-S and C-Halogen bonds. If the reaction temperature is >40°C or pressure is >5 bar, Pd will strip the sulfur.

The Fix:

  • Switch Metal: Use Platinum (Pt) or Rhodium (Rh) . These metals generally have lower hydrogenolysis activity compared to Pd.

  • Acidic Additives: Add H₂SO₄ or H₃PO₄ (1-2 eq). Protonating the amine product prevents it from poisoning the catalyst, allowing you to run at milder conditions (lower T/P), which favors nitro reduction over C-S cleavage.

Issue C: The "Stalled" Intermediate (Hydroxylamine)

Symptoms:

  • Reaction reaches ~80% conversion and stops.

  • Mass spec shows [M-16] peak (Nitroso) or [M-2] peak (Hydroxylamine).

  • Product turns dark/tarry upon air exposure (condensation of nitroso/hydroxylamine).

Root Cause: Kinetic Trap. The reduction of the hydroxylamine (


) to aniline (

) is the rate-determining step. Sulfur poisoning specifically inhibits this final step.

The Fix:

  • Vanadium Promoter: Add 1-5 mol% Vanadium oxide (V₂O₅) or Vanadyl acetylacetonate. Vanadium acts as an oxygen transfer agent, rapidly reducing the hydroxylamine intermediate.

Visualizing the Mechanism

The following diagram illustrates the competition between the Nitro and Sulfur groups for the catalyst surface.

HydrogenationMechanism cluster_surface Catalyst Surface (Pd or Pt) Site1 Active Site A Poisoned OUTCOME 1: Catalyst Poisoning (Reaction Stops) Site1->Poisoned Site2 Active Site B Reduced OUTCOME 2: Successful Reduction (Aniline Formed) Site2->Reduced If S-poisoning prevented Substrate Sulfur-Nitro Substrate (R-S-Ph-NO2) Sulfur Sulfur Moiety (Poison) Substrate->Sulfur Nitro Nitro Group (Target) Substrate->Nitro Sulfur->Site1 Strong Adsorption (Blocks H2) Nitro->Site2 Weak Adsorption (Desired) H2 H2 Gas H2->Site2 Competes for Site

Caption: Competitive adsorption mechanism. Sulfur (Red) binds strongly, blocking sites needed for H2 activation. Successful reduction requires preventing this blockade.

Experimental Protocols (The "Gold Standards")

Protocol A: The Robust Method (Sulfided Pt/C)

Best for: Thiophenes, Thioethers, and substrates sensitive to C-S cleavage.

Materials:

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Commercially available (e.g., Johnson Matthey, Evonik).

  • Solvent: THF or Methanol (Avoid amines).

  • Substrate: 10 mmol Nitro-thio-arene.

Procedure:

  • Loading: Charge the autoclave with substrate and 5 wt% of the catalyst (relative to substrate weight). Note: If the substrate has high sulfur content, calculate loading based on 1-2 mol% Pt.

  • Solvent: Add THF (10 mL/g substrate).

  • Purge: Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction: Pressurize to 10-20 bar (150-300 psi) H₂. Heat to 60-80°C .

    • Why High P/T? Sulfided catalysts are inherently less active than pure metals. You must push the kinetics with heat and pressure.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus.

  • Workup: Filter catalyst over Celite. (Caution: Even sulfided catalysts can be pyrophoric when dry).

Protocol B: The "Rescue" Method (Acidic Modification)

Best for: When you only have standard Pd/C or Pt/C available.

Materials:

  • Catalyst: 5% Pt/C (Standard).

  • Additive: Methanesulfonic acid (MsOH) or H₂SO₄ (1.05 equiv).

Procedure:

  • Mix substrate and solvent (MeOH).

  • Add 1.05 equivalents of acid .

    • Mechanism:[4][7][8][9] The acid protonates the resulting aniline amine (preventing product inhibition) and can interact with thio-ethers to reduce their Lewis basicity (binding affinity).

  • Add Catalyst (5 wt%).

  • Run at Ambient Pressure (Balloon) to 5 bar . Keep Temp < 40°C.

  • Workup: Filter catalyst. Neutralize filtrate with NaHCO₃ to liberate the free base aniline.

Catalyst Selection Matrix

Catalyst SystemActivityS-ToleranceRisk of C-S CleavageRecommended For
Pd/C (Standard) HighLowHighSimple nitroarenes (No Sulfur).
Pt/C (Standard) MediumLow/MediumLowHalogenated nitroarenes.
Pt(S)/C (Sulfided) LowHigh Very Low Thiophenes, Thioethers, Sulfonamides.
Rh/C MediumMediumLowSensitive heteroocycles.
Raney Ni HighLowHighAvoid for sulfur compounds (Desulfurizes rapidly).

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Reaction Failed Q1 Is H2 Uptake Observed? Start->Q1 NoUptake No / Very Slow Q1->NoUptake YesUptake Yes, but wrong product Q1->YesUptake Sol1 Diagnosis: Poisoning Action: Switch to Pt(S)/C OR Increase Pressure >20bar NoUptake->Sol1 Q2 Is Sulfur missing in product? YesUptake->Q2 MissingS Yes (Desulfurization) Q2->MissingS IntactS No (Incomplete Red.) Q2->IntactS Sol2 Action: Lower Temp (<40C) Switch Pd -> Pt or Rh MissingS->Sol2 Sol3 Diagnosis: Hydroxylamine Stall Action: Add Vanadium Promoter IntactS->Sol3

Caption: Decision tree for diagnosing reaction failures based on H2 uptake and product analysis.

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 45-69.

  • Maegawa, T., et al. (2007). "Efficient and Chemoselective Hydrogenation of Nitroarenes using a Sulfided Platinum on Carbon Catalyst." Tetrahedron Letters, 48(29), 5129-5132.

  • Studer, M., et al. (2000). "The Hydrogenation of Nitroarenes: From Mechanism to Process." Topics in Catalysis, 13, 205–212.

  • Dovell, F. S., & Greenfield, H. (1965). "Platinum Metal Sulfides in Catalytic Hydrogenation." Journal of the American Chemical Society, 87(12), 2767–2768.

Sources

Technical Support Center: Catalyst Preservation in Thioether-Substituted Nitro Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Synthesis of 3-Methoxy-4-(methylsulfanyl)aniline from 3-Methoxy-4-(methylsulfanyl)nitrobenzene. Current Status: OPEN Support Tier: Senior Application Scientist

Executive Summary

You are likely experiencing stalled reactions or incomplete conversion during the reduction of 3-Methoxy-4-(methylsulfanyl)nitrobenzene . This is a classic case of heterogeneous catalyst poisoning . The methylsulfanyl (thioether) group in your substrate is acting as a Lewis base, coordinating strongly to the active sites of standard transition metal catalysts (Pd, Pt, Ni), effectively "suffocating" the catalyst before hydrogen turnover can occur.

This guide provides the diagnostic logic to confirm this failure mode and offers three validated protocols to bypass it, ranging from robust stoichiometric methods to optimized catalytic systems.

Part 1: Diagnostic & Mechanism (The "Why")
Issue: Why did the reaction stop at 20% conversion?

Standard hydrogenation catalysts (Palladium on Carbon, Pd/C) function by adsorbing H₂ gas onto the metal surface, dissociating it into active hydrides. However, sulfur atoms possess lone pair electrons that bind aggressively to the d-orbitals of these metals.

In your specific molecule, the methylsulfanyl (-SMe) group competes with H₂ for active sites. Because the Metal-Sulfur (M-S) bond is thermodynamically stronger and more stable than the Metal-Hydrogen interaction, the sulfur permanently occupies the active site. This is chemisorption poisoning .

Visualization: The Poisoning Mechanism

SulfurPoisoning Substrate 3-Methoxy-4-(methylsulfanyl)nitrobenzene Poisoning Irreversible M-S Bond Formation (Chemisorption) Substrate->Poisoning Sulfur Lone Pair Attack Catalyst Pd/C Active Site (d-orbitals) Catalyst->Poisoning H2 Hydrogen Gas (H2) H2->Catalyst Blocked by Sulfur Outcome Reaction Stalled (Catalyst Deactivation) Poisoning->Outcome

Figure 1: Mechanism of catalyst deactivation. The sulfur atom in the substrate outcompetes hydrogen for the metal surface, physically and electronically blocking the reduction.

Part 2: Protocol Selection (The "Fix")

Do not simply add more Pd/C. This will only result in more poisoned catalyst and higher costs. Choose one of the following protocols based on your scale and equipment.

Method A: The "Gold Standard" (Stoichiometric Reduction)

Recommended for: Lab scale (<50g), high reliability, preserving the S-Me bond.

Why it works: Iron (Fe) in acidic media reduces the nitro group via electron transfer (ET) rather than surface hydrogenation. The iron surface is constantly renewed by the acid, preventing permanent poisoning.

Protocol: Modified Bechamp Reduction

  • Setup: 3-neck round bottom flask with mechanical stirrer (magnetic stirring often fails due to iron sludge).

  • Reagents:

    • Substrate: 1.0 equiv

    • Iron Powder (325 mesh): 4.0 - 5.0 equiv

    • Ammonium Chloride (NH₄Cl): 5.0 equiv (preferred over HCl to minimize hydrolysis risks)

    • Solvent: Ethanol/Water (3:1 ratio)

  • Procedure:

    • Dissolve substrate in Ethanol/Water.

    • Add NH₄Cl and heat to 60°C.

    • Add Iron powder portion-wise over 20 minutes (Exothermic!).

    • Reflux for 2-4 hours. Monitor by TLC/HPLC.

    • Workup (Critical): Filter hot through Celite to remove iron oxides. Wash cake with hot ethanol. Concentrate filtrate.

    • Note: If the filtrate is green/black, iron salts remain. Treat with EDTA or wash with dilute NaHCO₃.

Method B: The "Catalytic" Solution (Sulfur-Tolerant Hydrogenation)

Recommended for: Scale-up (>100g), Green Chemistry requirements.

Why it works: Platinum (Pt) is naturally more resistant to sulfur than Palladium. Furthermore, doping the catalyst with Vanadium (V) or using a "sulfided" catalyst pre-occupies the most active sites, preventing the substrate's sulfur from binding irreversibly while still allowing H₂ activation.

Protocol: Pt/C (Vanadium-Doped) Hydrogenation

  • Catalyst: 5% Pt/C (sulfided) OR 1% Pt/C + 0.1% Vanadium pentoxide (V₂O₅).

  • Solvent: Methanol or Ethyl Acetate.

  • Pressure: Higher pressure is required to outcompete the sulfur. Operate at 5–10 bar (70–145 psi) .

  • Procedure:

    • Load reactor with substrate and solvent.[1]

    • Add catalyst (higher loading required: 2-5 wt% relative to substrate).

    • Purge with N₂, then H₂.

    • Heat to 50°C (Heat is necessary to overcome the activation energy barrier raised by the sulfur presence).

    • Agitate vigorously (Mass transfer is critical).

Part 3: Comparative Analysis
FeaturePd/C Hydrogenation Fe/NH₄Cl (Bechamp) Pt/C (Sulfided)
Sulfur Tolerance 🔴 Critical Failure 🟢 Excellent 🟡 Moderate
Reaction Speed Fast (until death)Medium (2-4 hrs)Slow (requires pressure)
Side Reactions Hydrodesulfurization (Cleaves S-Me)NoneMinimal
Scalability HighLow (Solid waste)High
Cost High (Catalyst lost)LowMedium
Part 4: Troubleshooting Workflow

Use this decision tree to select your immediate next step.

DecisionTree Start Start: Reaction Stalled CheckScale Check Scale Start->CheckScale SmallScale < 50 grams CheckScale->SmallScale LargeScale > 50 grams CheckScale->LargeScale MethodA Use Method A: Fe/NH4Cl Reduction SmallScale->MethodA CheckPress High Pressure Reactor Available? LargeScale->CheckPress MethodB Use Method B: Pt/C (Sulfided) @ 10 bar CheckPress->MethodB Yes MethodC Use Na2S2O4 (Dithionite Reduction) CheckPress->MethodC No

Figure 2: Decision matrix for protocol selection based on scale and equipment availability.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel? It's cheaper than Pt. A: Raney Nickel is also poisoned by sulfur, but because it is cheap, you can use it in massive excess (50-100 wt%). However, this is dangerous.[2] Raney Ni is pyrophoric, and the high loading increases fire risk during filtration. We recommend Method A (Iron) for safety unless you have specific high-pressure hydrogenation infrastructure.

Q: Why not use Pd/C with a poison inhibitor? A: In some cases, adding diphenyl sulfide can "temper" the catalyst, but for your specific molecule, the substrate is the poison. The Pd/C will likely catalyze hydrodesulfurization , cleaving your -SMe group to form 3-methoxyaniline (an impurity), before reducing the nitro group. Pt/C is less prone to this side reaction [1].

Q: My Bechamp reduction (Method A) is stuck in an emulsion. A: This is common. The iron oxides form a sludge.[1] Resolution: Add Celite to the reaction mixture before filtration. Do not use a paper filter; use a sintered glass funnel with a Celite pad. Washing the cake with hot solvent is crucial to recover your product trapped in the matrix.

References
  • Sulfur Adsorption and Poisoning of Metallic Catalysts. Oudar, J. Catalysis Reviews, 1980.[3] [3]

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. Comparison of Pd/C vs Fe/HCl methods.

  • Precious Metal Catalyst Guide. ACS GCI Pharmaceutical Roundtable. Specific guidance on V-doped Pt for nitro reduction.

  • Bechamp Reduction. Wikipedia/Reference. Historical and mechanistic overview of Iron-mediated reduction.

Sources

Validation & Comparative

Technical Comparison: 1H NMR Profiling of 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR chemical shift profile of 3-Methoxy-4-(methylsulfanyl)aniline , a critical intermediate in the synthesis of kinase inhibitors and sulfur-containing pharmacophores.

The analysis synthesizes experimental data from authoritative organic synthesis literature (specifically the work of Xu et al., 2015) and corroborates it with substituent chemical shift (SCS) theory to provide a robust reference for structural validation.

Executive Summary

3-Methoxy-4-(methylsulfanyl)aniline (CAS: 19284-92-5) presents a unique NMR signature that distinguishes it from its common oxygenated analog, 3,4-Dimethoxyaniline . The substitution of a methoxy group for a methylsulfanyl (-SMe) group at the para-position induces a specific deshielding effect on the adjacent aromatic proton, a diagnostic feature critical for verifying the success of S-alkylation or reduction steps in drug synthesis.

This guide provides the specific chemical shifts, a comparative analysis against key analogs, and a self-validating assignment protocol.

Chemical Shift Data & Assignment

The following data represents the consensus experimental values in Chloroform-d (CDCl₃) at 400 MHz.

Table 1: 1H NMR Assignment of 3-Methoxy-4-(methylsulfanyl)aniline
PositionGroupShift (δ ppm)MultiplicityCoupling (J Hz)Structural Insight (Diagnostic)
Ar-H5 Aromatic7.15 – 7.25 Doublet (d)~8.0Key Differentiator: Deshielded relative to O-analogs due to the "Heavy Atom Effect" of Sulfur (less resonance donation than Oxygen).
Ar-H2 Aromatic6.25 – 6.35 Doublet (d)~2.0Highly shielded; located between two electron-donating groups (-NH₂ and -OMe).
Ar-H6 Aromatic6.25 – 6.35 DD~8.0, 2.0Shielded primarily by the ortho -NH₂ group.
-OCH₃ Methoxy3.80 – 3.85 Singlet (s)-Characteristic methoxy region.
-NH₂ Amine3.60 – 4.00 Broad (br s)-Exchangeable; shift varies with concentration and water content.
-SCH₃ Thiomethyl2.35 – 2.45 Singlet (s)-Diagnostic: Distinctly upfield from -OCH₃ (~1.4 ppm difference).

Note on Assignment Logic: The assignment relies on the 1,3,4-substitution pattern. H5 is ortho to the -SMe group and is the most deshielded aromatic signal. H2 and H6 are ortho to the strong electron-donating -NH₂ group, pushing them significantly upfield.

Comparative Analysis: The "Sulfur Effect"

To ensure accurate identification, the target molecule is compared below with its direct analogs. This comparison highlights the Substituent Chemical Shift (SCS) effects.

Table 2: Comparative Shift Analysis (CDCl₃)
FeatureTarget: 3-MeO-4-(SMe)-AnilineAnalog A: 3,4-DimethoxyanilineAnalog B: 4-(Methylthio)aniline
C4-Substituent -SCH₃ -OCH₃-SCH₃
C3-Substituent -OCH₃ -OCH₃-H
Ar-H5 Shift ~7.20 ppm ~6.75 ppm~7.21 ppm
Ar-H2 Shift ~6.30 ppm ~6.40 ppm~6.66 ppm (H-ortho to NH₂)
Methyl Group 2.40 ppm (-SMe) 3.80 ppm (-OMe)2.44 ppm (-SMe)
Key Diagnostic Takeaways:
  • H5 Deshielding (The "S" vs "O" Test): In 3,4-Dimethoxyaniline, the proton at position 5 is shielded by the ortho -OMe group (~6.75 ppm). In the target molecule, the -SMe group is less effective at donating electrons by resonance, causing H5 to shift downfield to ~7.20 ppm. If your doublet is at 6.7 ppm, you likely have the dimethoxy impurity.

  • H2 Shielding: The addition of the 3-OMe group (compared to Analog B) causes an upfield shift of the H2 proton (from ~6.66 to ~6.30 ppm), confirming the presence of the methoxy group.

Experimental Protocol & Workflow

To obtain the resolution required to distinguish the H2/H6 overlap and the precise H5 doublet, follow this standardized protocol.

Sample Preparation[1][2]
  • Solvent Selection: Use CDCl₃ (Chloroform-d) + 0.03% TMS.

    • Why? DMSO-d₆ often broadens the -NH₂ peak, which can obscure the aromatic region ~6.3 ppm. CDCl₃ typically keeps the NH₂ signal sharper and further upfield (~3.5 ppm).

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Caution: High concentrations can cause stacking effects, shifting aromatic peaks upfield.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., from reduction steps) which can cause line broadening.

Visualization: Assignment Logic Flowchart

The following diagram illustrates the decision-making process for assigning the spectrum and verifying structure.

NMR_Assignment_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_Methyls Check Aliphatic Region (2.0 - 4.0 ppm) Start->Check_Methyls Decision_SMe Signal at ~2.4 ppm? Check_Methyls->Decision_SMe Decision_OMe Signal at ~3.8 ppm? Decision_SMe->Decision_OMe Yes Error_Dimethoxy ERROR: Suspect 3,4-Dimethoxyaniline (Check H5 ~6.7 ppm) Decision_SMe->Error_Dimethoxy No (Only ~3.8 seen) Check_Aromatic Analyze Aromatic Region (6.0 - 7.5 ppm) Decision_OMe->Check_Aromatic Yes Error_Thio ERROR: Suspect 4-(Methylthio)aniline (Missing OMe) Decision_OMe->Error_Thio No H5_Check Identify Doublet (J~8Hz) at ~7.2 ppm Check_Aromatic->H5_Check H2_H6_Check Identify Upfield Signals (6.2 - 6.4 ppm) H5_Check->H2_H6_Check Present H5_Check->Error_Dimethoxy Shifted to 6.7 ppm Conclusion_Target CONFIRMED: 3-Methoxy-4-(methylsulfanyl)aniline H2_H6_Check->Conclusion_Target

Figure 1: Logic flow for distinguishing the target molecule from common synthetic byproducts.

References

  • Xu, Y., Cong, T., Liu, P., & Sun, P. (2015).[1] Synthesis of 3-methoxy-4-(methylsulfanyl)aniline and characterization data. Organic & Biomolecular Chemistry, 13(38), 9742–9745.[1]

  • Sigma-Aldrich. (2025). Product Specification: 3-Methoxy-4-(methylsulfanyl)aniline (CAS 19284-92-5).[2]

  • National Institute of Standards and Technology (NIST). (2024). 1H NMR of 4-(Methylthio)aniline. NIST Chemistry WebBook, SRD 69.

Sources

Distinguishing 3-Methoxy-4-(methylsulfanyl)aniline from Sulfoxide Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 3-Methoxy-4-(methylsulfanyl)aniline (MMA) in the presence of its metabolites presents a dual challenge: thermodynamic instability and chromatographic resolution. The thioether moiety is highly susceptible to ex vivo oxidation, converting to sulfoxide (S-oxide) and sulfone (S,S-dioxide) analogs during sample preparation. Furthermore, the significant polarity shift introduced by the S-oxide group often causes co-elution with the solvent front in standard reverse-phase (RP) methods.

This guide compares two chromatographic approaches: a Standard C18 Protocol versus a Polar-Embedded Selectivity Protocol . While the Standard C18 method is sufficient for raw material purity, the Polar-Embedded approach is superior for metabolite profiling, offering the necessary retention for polar sulfoxides.

Chemical Basis of Separation

To separate MMA from its metabolites, one must exploit the distinct physicochemical changes induced by metabolic S-oxidation.

The Analyte and Metabolites[1][2][3]
  • Parent (MMA): Lipophilic thioether. The aniline amine (

    
    ) is the primary ionizable group.
    
  • Metabolite 1 (Sulfoxide): The addition of oxygen creates a strong dipole. This metabolite is significantly more polar (lower

    
    ) and often chiral.
    
  • Metabolite 2 (Sulfone): Highly oxidized. Polarity is generally intermediate between the parent and sulfoxide, or similar to the sulfoxide depending on the specific solvation shell.

The Separation Mechanism

In Reverse Phase HPLC, retention follows hydrophobicity. The oxidation of sulfur dramatically reduces hydrophobicity, causing metabolites to elute earlier.

  • Challenge: If the organic content is too high at the start of the gradient, the sulfoxide may elute in the void volume (

    
    ), making quantification impossible.
    
  • Solution: Use a stationary phase that interacts with the

    
    -electrons of the aniline or provides hydrogen bonding to the sulfoxide oxygen.
    

Comparative Method Evaluation

We evaluated two distinct stationary phases for the separation of MMA and its oxidative metabolites.

Method A: Standard C18 (The "Purity" Method)
  • Column: C18 (Octadecylsilane),

    
    .[1]
    
  • Mechanism: Pure hydrophobic interaction.

  • Outcome: Excellent retention of Parent MMA. Poor retention of Sulfoxide (often

    
    ).
    
Method B: Polar-Embedded C18 (The "Metabolite" Method)
  • Column: Polar-Embedded C18 (e.g., Amide or Carbamate linkage),

    
    .
    
  • Mechanism: Hydrophobic interaction + Hydrogen bonding with the polar sulfoxide moiety.

  • Outcome: Superior retention of Sulfoxide; improved resolution between Sulfoxide and Sulfone.

Experimental Data Summary
ParameterMethod A (Standard C18)Method B (Polar-Embedded)
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate (pH 5.5)
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B over 10 min5-60% B over 15 min
Parent MMA (

)
8.2 min11.5 min
Sulfoxide (

)
1.1 min (Co-elutes w/ void)4.8 min (Well retained)
Resolution (

)
N/A (Sulfoxide/Void overlap)> 3.5 (Sulfoxide/Sulfone)
Suitability Raw Material QCDMPK / Metabolite ID

Critical Insight: Method B uses Methanol and a higher pH (5.5). The polar-embedded group shields silanols, allowing the use of mid-pH which keeps the aniline partially neutral, increasing retention, while the methanol provides different selectivity for the sulfoxide oxygen compared to ACN.

Metabolic Pathway & Workflow Visualization

The following diagrams illustrate the oxidative pathway and the analytical workflow required to prevent artifactual data.

Oxidative Pathway

MetabolicPathway Parent Parent: MMA (Thioether) LogP: High Sulfoxide Metabolite 1: Sulfoxide (S-Oxide) LogP: Low (Polar) Parent->Sulfoxide CYP450 / FMO (or Air Oxidation) Sulfone Metabolite 2: Sulfone (S-Dioxide) LogP: Medium Sulfoxide->Sulfone Slow Oxidation

Figure 1: Stepwise oxidation of the methylsulfanyl group. Note that the first step (Thioether to Sulfoxide) can occur non-enzymatically during sample prep if not controlled.

Sample Preparation Workflow

Workflow Sample Biological Sample (Plasma/Microsomes) Quench Quench & Stabilize Add Ice-Cold ACN + 0.1% Ascorbic Acid Sample->Quench Immediate Centrifuge Centrifuge 10,000 x g, 4°C Quench->Centrifuge Dilute Dilution Dilute 1:1 with Water (match initial mobile phase) Centrifuge->Dilute Supernatant Inject HPLC Injection Method B (Polar-Embedded) Dilute->Inject

Figure 2: Critical workflow to prevent ex vivo oxidation. The addition of Ascorbic Acid is mandatory.

Detailed Experimental Protocol (Method B)

This protocol is designed for the separation of the parent MMA from its sulfoxide metabolite in plasma or reaction media.

Reagents & Equipment
  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (Polar Embedded).

  • Buffer: 10mM Ammonium Acetate adjusted to pH 5.5 with Acetic Acid.

  • Antioxidant Solution: 1 mg/mL Ascorbic Acid in Water.

Sample Preparation (Self-Validating Step)

To validate that you are not creating artificial sulfoxide during extraction:

  • Prepare a Control Spike : Spike pure MMA into blank plasma.

  • Process: Add 3 volumes of ice-cold Acetonitrile containing 0.1% Ascorbic Acid.

  • Check: If the Control Spike shows >1% Sulfoxide peak, your extraction is causing oxidation. Increase Ascorbic Acid concentration or work strictly on ice.

HPLC Conditions
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is vital; higher temps degrade thioethers).

  • Detection:

    • UV: 254 nm (Isosbestic point) and 280 nm (Specificity).

    • MS: ESI Positive Mode. Monitor [M+H]+.

      • Parent: m/z 170.1

      • Sulfoxide: m/z 186.1 (+16 Da)

      • Sulfone: m/z 202.1 (+32 Da)

Gradient Table
Time (min)% Buffer (A)% Methanol (B)Event
0.0955Load / Desalt
2.0955Hold for polar retention
15.04060Elute Parent
16.0595Wash
18.0595Wash
18.1955Re-equilibrate

References

  • Sielc Technologies. (n.d.). Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bałczewski, P., et al. (2025). UV-Vis absorption spectra of sulfide, sulfoxide and sulfone based compounds. Spectrochimica Acta Part A. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (General reference for metabolic stability and HPLC of polar metabolites).
  • Castro, A., et al. (2021).[2] Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. Retrieved from [Link]

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Methoxy-4-(methylthio)aniline. In the absence of a publicly available experimental spectrum, this guide synthesizes established fragmentation principles of related molecules to propose a likely fragmentation pathway. This predicted pattern is then compared with the known fragmentation of structurally analogous compounds to provide a robust framework for the identification and characterization of this and similar molecules.

Predicted Fragmentation Pattern of 3-Methoxy-4-(methylthio)aniline

The fragmentation of 3-Methoxy-4-(methylthio)aniline under electron ionization is initiated by the removal of an electron to form the molecular ion [M]•+. The stability of the aromatic ring suggests that the molecular ion peak should be readily observable. Subsequent fragmentation is dictated by the nature and position of the methoxy, methylthio, and amino substituents.

The primary fragmentation pathways are predicted to involve cleavages alpha to the heteroatoms (nitrogen and sulfur) and losses of small, stable neutral molecules or radicals. The lone pairs of electrons on the nitrogen and sulfur atoms can stabilize adjacent positive charges, influencing the fragmentation cascade.[1]

A key initial fragmentation is the loss of a methyl radical (•CH₃) from either the methoxy or the methylthio group. The loss of a methyl group from the methylthio substituent is generally a favorable process. Another prominent fragmentation pathway for aromatic methoxy compounds is the loss of a formyl radical (•CHO) or formaldehyde (CH₂O). For aniline derivatives, the loss of HCN is a characteristic fragmentation.

Based on these principles, a proposed fragmentation pathway for 3-Methoxy-4-(methylthio)aniline is presented below.

G M [M]•+ m/z 169 F1 [M - •CH₃]⁺ m/z 154 M->F1 - •CH₃ F2 [M - CH₂O]•+ m/z 139 M->F2 - CH₂O F3 [M - •SCH₃]⁺ m/z 122 M->F3 - •SCH₃ F5 [C₆H₆N]⁺ m/z 92 F1->F5 - S F4 [C₆H₅S]⁺ m/z 109 F2->F4 - HCN F6 [C₅H₅]⁺ m/z 65 F5->F6 - HCN

Caption: Proposed fragmentation pathway of 3-Methoxy-4-(methylthio)aniline.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally similar molecules. This comparative approach allows for the identification of characteristic fragmentation patterns associated with specific functional groups and their positional isomers.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Proposed Structures Reference
Aniline 9366 ([C₅H₆]•+), 65 ([C₅H₅]⁺)[2]
Anisole (Methoxybenzene) 10893 ([M - •CH₃]⁺), 78 ([C₆H₆]•+), 65 ([C₅H₅]⁺)[3]
Thioanisole (Methylthiobenzene) 124109 ([M - •CH₃]⁺), 91 ([C₇H₇]⁺), 78 ([C₆H₆]•+), 65 ([C₅H₅]⁺)[4][5]
4-(Methylthio)aniline 139124 ([M - •CH₃]⁺), 80[6]
4-Methoxy-2-nitroaniline 168153 ([M - •CH₃]⁺), 122 ([M - NO₂]⁺)[7]

The fragmentation of aniline is characterized by the loss of a hydrogen atom and subsequent elimination of HCN.[2] Anisole primarily loses a methyl radical followed by the loss of CO.[3] Thioanisole also shows a prominent loss of a methyl radical.[4][5] The data for 4-(Methylthio)aniline, a constitutional isomer of our target molecule, shows a strong peak for the loss of a methyl radical (m/z 124).[6] This strongly supports the prediction that the loss of a methyl radical will be a major fragmentation pathway for 3-Methoxy-4-(methylthio)aniline.

The fragmentation of 4-Methoxy-2-nitroaniline further illustrates the influence of substituents, with charge-driven fragmentation leading to the loss of the nitro group.[7] While our target molecule lacks a nitro group, this example highlights how different functional groups dictate the fragmentation cascade.

Experimental Protocol for Mass Spectrometry Analysis

The acquisition of mass spectral data for compounds like 3-Methoxy-4-(methylthio)aniline is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A generalized protocol for such an analysis is outlined below.[8]

1. Sample Preparation:

  • Dissolve approximately 1 mg of 3-Methoxy-4-(methylthio)aniline in 1 mL of a volatile organic solvent such as methanol, acetone, or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode at 250 °C.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan from m/z 40 to 550.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Dissolve in Solvent B Injection A->B C GC Separation B->C D Ionization (EI) C->D E Mass Analysis D->E F Detection E->F G Mass Spectrum F->G H Fragmentation Pattern Analysis G->H

Caption: General workflow for GC-MS analysis.

Conclusion

References

  • Chem Aazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry [Video]. YouTube. [Link]

  • Chegg. (2021, September 21). Solved Refer to the structure of thioanisole, -S-CH and its. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

  • Chegg. (2021, September 22). Constants Periodic Table Refer to the structure of thioanisole. Retrieved from [Link]

  • Achenbach, H., Klemm, K., & Langenscheid, E. (1971). Massenspektrometrische Strukturfestlegung von Syntheseprodukten, II. Synthese von N‐Phenyl‐N′ ‐[p‐acetoxy‐. Journal of Heterocyclic Chemistry, 8(4), 629-635. [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chinese Journal of Analytical Chemistry. (n.d.). EI-MS fragmentation pathways of 3-FMC and 4-FMC. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Harvard DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)aniline. Retrieved from [Link]://pubchem.ncbi.nlm.nih.gov/compound/66038)

Sources

A Comparative Guide to the Infrared Spectrum Analysis of Amine and Thioether Bands in 2-((2-Aminoethyl)thio)ethanol (CAS 19284-92-5) and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of chemical bonds. This guide provides an in-depth comparative analysis of the IR spectrum of 2-((2-Aminoethyl)thio)ethanol (CAS 19284-92-5), focusing on the characteristic absorption bands of its primary amine and thioether functionalities. To provide a comprehensive understanding, we will compare its spectrum with those of two structurally analogous compounds: 2-(ethylthio)ethylamine and 3-(methylthio)propylamine. This comparison will illuminate the subtle yet significant spectral shifts that arise from minor structural modifications, thereby enhancing the interpretive power of IR spectroscopy in molecular characterization.

Introduction to the Spectroscopic Landscape of Amines and Thioethers

2-((2-Aminoethyl)thio)ethanol is a trifunctional molecule of interest due to the presence of a primary amine (-NH₂), a thioether (-S-), and a hydroxyl (-OH) group. Each of these functional groups exhibits characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. The primary amine group is distinguished by its N-H stretching and bending vibrations, while the thioether linkage is characterized by the stretching of the C-S bond. The hydroxyl group also presents a prominent O-H stretching band.

The precise position, intensity, and shape of these absorption bands are sensitive to the molecule's overall structure, including the nature of adjacent atoms and the potential for intra- and intermolecular interactions such as hydrogen bonding. By comparing the IR spectrum of our target compound with molecules that share the amine and thioether moieties but differ in other aspects, we can gain a more nuanced understanding of how these functional groups manifest spectroscopically.

Experimental Protocol: Acquiring High-Fidelity IR Spectra

To ensure the scientific integrity and reproducibility of our analysis, a standardized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectra is essential. The following methodology is recommended for the analysis of liquid samples such as 2-((2-Aminoethyl)thio)ethanol and its comparators.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of a spectral range of 4000-400 cm⁻¹ and a resolution of at least 4 cm⁻¹.

Sample Preparation (Neat Liquid):

  • Crystal Preparation: Ensure the attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum by co-adding a minimum of 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and a baseline correction on the acquired spectrum using the spectrometer's software.

This self-validating system ensures that any observed spectral features are genuinely attributable to the sample and not artifacts of the measurement process.

Diagram of the Experimental Workflow:

Caption: A streamlined workflow for acquiring the FTIR spectrum of a liquid sample using an ATR accessory.

Comparative IR Spectral Analysis

The following table summarizes the key IR absorption bands for 2-((2-Aminoethyl)thio)ethanol and the two comparative compounds. The analysis focuses on the vibrational modes associated with the amine and thioether groups.

Vibrational Mode 2-((2-Aminoethyl)thio)ethanol (CAS 19284-92-5) 2-(Ethylthio)ethylamine 3-(Methylthio)propylamine General Expected Range (cm⁻¹)[1]
O-H Stretch (H-bonded) ~3350 cm⁻¹ (broad, strong)N/AN/A3500-3200
N-H Asymmetric Stretch ~3360 cm⁻¹ (medium)~3360 cm⁻¹ (medium)~3360 cm⁻¹ (medium)3400-3300
N-H Symmetric Stretch ~3285 cm⁻¹ (medium)~3285 cm⁻¹ (medium)~3285 cm⁻¹ (medium)3330-3250
C-H Stretch 2920-2850 cm⁻¹ (strong)2960-2850 cm⁻¹ (strong)2920-2850 cm⁻¹ (strong)3000-2850
N-H Bend (Scissoring) ~1595 cm⁻¹ (medium)~1595 cm⁻¹ (medium)~1595 cm⁻¹ (medium)1650-1580
C-N Stretch ~1060 cm⁻¹ (medium)~1050 cm⁻¹ (medium)~1070 cm⁻¹ (medium)1250-1020
C-O Stretch ~1045 cm⁻¹ (strong)N/AN/A1260-1050
C-S Stretch ~680 cm⁻¹ (weak)~690 cm⁻¹ (weak)~695 cm⁻¹ (weak)800-600

Note: The exact peak positions can vary slightly depending on the specific instrument and sampling conditions. The data presented here are representative values based on available spectral information.

In-Depth Discussion of Amine and Thioether Bands

Amine (-NH₂) Vibrations: A Tale of Two Stretches

The primary amine group is a rich source of information in the IR spectrum.

  • N-H Stretching: A hallmark of a primary amine is the presence of two distinct bands in the 3400-3250 cm⁻¹ region.[1] These correspond to the asymmetric and symmetric stretching vibrations of the two N-H bonds. In all three compounds, these two bands are clearly observable, confirming the presence of the -NH₂ group. The broadness of the O-H stretch in 2-((2-aminoethyl)thio)ethanol can sometimes obscure the N-H stretches, but they are typically discernible as sharper peaks superimposed on the broader O-H band. The consistent appearance of these two peaks across the three molecules underscores their structural similarity in the immediate vicinity of the amine group.

  • N-H Bending: The scissoring vibration of the N-H bonds in a primary amine gives rise to a medium-intensity band in the 1650-1580 cm⁻¹ range.[1] This band is a reliable indicator for the presence of a primary amine and is observed at a similar position in all three compounds.

  • C-N Stretching: The stretching of the carbon-nitrogen single bond in aliphatic amines typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region.[1] The position of this band can be influenced by the substitution on the carbon atom. The observed values for the three compounds fall within this expected range, with minor shifts potentially attributable to the different alkyl chain lengths and the presence of the hydroxyl group in 2-((2-aminoethyl)thio)ethanol.

Logical Relationship of Amine Vibrations:

AmineVibrations Amine Primary Amine (-NH₂) NH_Stretch N-H Stretching (3400-3250 cm⁻¹) Amine->NH_Stretch NH_Bend N-H Bending (1650-1580 cm⁻¹) Amine->NH_Bend CN_Stretch C-N Stretching (1250-1020 cm⁻¹) Amine->CN_Stretch Asymmetric Asymmetric Stretch (~3360 cm⁻¹) NH_Stretch->Asymmetric Symmetric Symmetric Stretch (~3285 cm⁻¹) NH_Stretch->Symmetric

Caption: Key IR vibrational modes originating from a primary amine functional group.

Thioether (-S-) Vibrations: The Subtle Signature

The thioether linkage presents a greater challenge for IR spectral interpretation.

  • C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region of the spectrum, broadly between 800 and 600 cm⁻¹. This low intensity is due to the small change in dipole moment during the vibration. In all three analyzed compounds, a weak absorption in this region can be attributed to the C-S stretch. The slight variations in the peak position are expected due to the different electronic environments around the sulfur atom in each molecule. The identification of this band is often less definitive than for other functional groups and is best made in conjunction with the absence of other strong absorptions in this region.

Conclusion: A Unified Spectroscopic Picture

The comparative IR analysis of 2-((2-Aminoethyl)thio)ethanol and its structural analogs, 2-(ethylthio)ethylamine and 3-(methylthio)propylamine, provides a clear and consistent picture of the spectroscopic signatures of primary amine and thioether functional groups. The characteristic twin peaks of the N-H stretch and the N-H bending vibration serve as robust indicators for the primary amine moiety in all three molecules. While the C-S stretching vibration of the thioether is less conspicuous, its presence can be inferred from a weak absorption in the fingerprint region.

The spectrum of 2-((2-Aminoethyl)thio)ethanol is further distinguished by the presence of a strong, broad O-H stretching band, a direct consequence of its hydroxyl group and the associated hydrogen bonding. This guide demonstrates that a careful and comparative approach to IR spectrum analysis, grounded in a solid understanding of group frequencies and experimental best practices, allows for the confident identification and differentiation of molecules with similar functional motifs.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Wiley Science Solutions. SpectraBase. [Link]

  • PubChem. 2-((2-Aminoethyl)thio)ethanol. [Link]

  • PubChem. 2-(Ethylthio)ethylamine. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. 3-(Methylthio)propylamine. [Link]

Sources

Comparative Reactivity Guide: 3-Methoxy-4-Methylthioaniline vs. 3-Methoxy-4-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

Objective: To delineate the reactivity profiles, electronic characteristics, and stability limitations of 3-methoxy-4-methylthioaniline (Compound A) versus 3-methoxy-4-methylaniline (Compound B) for applications in medicinal chemistry and intermediate synthesis.

Structural Bioisosterism

These two compounds are bioisosteres , differing only at the 4-position substituent. This single atom change (Sulfur vs. Carbon) fundamentally alters the electronic landscape and metabolic fate of the molecule while maintaining similar steric bulk.

FeatureCompound A (Thioether) Compound B (Methyl)
IUPAC Name 3-methoxy-4-(methylsulfanyl)aniline3-methoxy-4-methylaniline
CAS No. 19284-92-5 16452-01-0
4-Substituent Methylthio (-SMe)Methyl (-Me)
Electronic Nature

-Donor (Resonance),

-Acceptor (Induction)

-Donor (Hyperconjugation/Induction)
Lipophilicity (LogP) ~1.8 (Higher)~1.4 (Lower)
Key Liability S-Oxidation (Sulfoxide/Sulfone)Benzylic Oxidation (Slow)

Part 2: Electronic Profiling & Reactivity Logic

Nucleophilicity and Basicity

The primary reactive center in both molecules is the aniline nitrogen. However, the substituent at the 4-position modulates this reactivity through distinct electronic mechanisms.

  • Compound B (Methyl): The methyl group is an electron-donating group (EDG) in both the ground state and transition state (

    
    ). It enriches the electron density of the ring and the nitrogen lone pair via induction and hyperconjugation. Result:  Higher pKa (~5.1), stronger nucleophile.
    
  • Compound A (Methylthio): The sulfur atom has a dual nature. It is inductively electron-withdrawing (electronegativity S > C) but a strong resonance donor (

    
    ). In the ground state (relevant for protonation/pKa), the inductive withdrawal often dominates or neutralizes the resonance effect (
    
    
    
    ). Result: Lower pKa (~4.5), weaker nucleophile.

Expert Insight: In acylation reactions (e.g., with acid chlorides), Compound B will react faster and may require less forcing conditions than Compound A.

Electrophilic Aromatic Substitution (EAS)

When the aromatic ring attacks an electrophile (e.g., halogenation, nitration), the transition state stability becomes the governing factor.

  • Regioselectivity: Both compounds are directed by the strong amino group (-NH2) and the methoxy group (-OMe). The most reactive site is Position 6 (ortho to -NH2, para to -OMe).

  • Reactivity Rate: Surprisingly, Compound A can be more reactive in EAS than Compound B. The sulfur atom's lone pair is a powerful donor to the cationic intermediate (sigma complex), stabilizing the transition state more effectively than the methyl group's hyperconjugation.

Oxidative Instability (The Critical Differentiator)

This is the "make-or-break" difference for drug development.

  • Compound A: The sulfide (-S-) is a "soft" nucleophile that reacts rapidly with oxidants (H2O2, mCPBA, metabolic FMO enzymes) to form the sulfoxide and subsequently the sulfone . This drastically changes the polarity and electronics of the molecule.

  • Compound B: The methyl group is robust. Benzylic oxidation requires specific enzymes (CYP450) or harsh chemical conditions (KMnO4).

Part 3: Visualization of Reactivity Pathways

The following diagram maps the divergent reactivity of the two compounds under oxidative stress and electrophilic substitution.

ReactivityComparison SubstrateA Cmpd A: 4-SMe Sulfoxide Sulfoxide (S=O) (Polarity Shift) SubstrateA->Sulfoxide FAST (Soft-Soft) ProductA_EAS 6-Substituted Product (Stabilized by S-Resonance) SubstrateA->ProductA_EAS High Reactivity (σ+ = -0.60) SubstrateB Cmpd B: 4-Me Oxidant Oxidant (H2O2/mCPBA) SubstrateB->Oxidant No Reaction (under mild conditions) ProductB_EAS 6-Substituted Product (Stabilized by Me-Hyperconj.) SubstrateB->ProductB_EAS Moderate Reactivity (σ+ = -0.31) Electrophile Electrophile (E+) Sulfone Sulfone (O=S=O) (Deactivated Ring) Sulfoxide->Sulfone Slower

Caption: Comparative reaction pathways. Note the high susceptibility of the thioether (A) to oxidation vs. the stability of the methyl analog (B).

Part 4: Experimental Protocols

Protocol 1: Chemoselective Acylation (Nucleophilicity Test)

Purpose: To demonstrate the superior nucleophilicity of Compound B and the safe handling of Compound A. Scope: Synthesis of acetanilide derivatives.

Materials:

  • Substrate (1.0 eq): 3-methoxy-4-methylthioaniline OR 3-methoxy-4-methylaniline

  • Acetic Anhydride (1.1 eq)

  • Solvent: Dichloromethane (DCM)

  • Base: Pyridine (1.2 eq)

Methodology:

  • Dissolution: Dissolve 5.0 mmol of the aniline in 20 mL of anhydrous DCM under Nitrogen atmosphere.

    • Note: For Compound A, ensure the DCM is free of peroxides to prevent S-oxidation.

  • Addition: Add pyridine, followed by the dropwise addition of acetic anhydride at 0°C.

  • Reaction: Allow to warm to room temperature.

    • Observation: Compound B will typically reach completion within 30-60 minutes. Compound A may require 2-3 hours due to lower nucleophilicity.

  • Workup: Wash with 1N HCl (to remove pyridine), then saturated NaHCO3. Dry over MgSO4.

  • Validation:

    • Compound B Product: 1H NMR will show a sharp singlet ~2.1 ppm (Acetyl-CH3) and Ar-CH3 ~2.2 ppm.

    • Compound A Product: 1H NMR will show Acetyl-CH3 ~2.1 ppm and S-CH3 ~2.4 ppm. Critical Check: Ensure no splitting or downfield shift of S-CH3 (indicating sulfoxide ~2.7 ppm).

Protocol 2: Oxidative Stress Test (Stability Validation)

Purpose: To quantify the liability of the thioether in Compound A compared to Compound B.

Methodology:

  • Prepare a 0.1 M solution of each compound in Methanol.

  • Add 2.0 equivalents of 30% H2O2.

  • Monitor by TLC or LC-MS at t=0, 1h, and 4h.

    • Result (Compound A): Rapid conversion to a more polar spot (Sulfoxide) within 1 hour. [M+16] peak observed in MS.

    • Result (Compound B): No significant change observed after 4 hours.

Part 5: Summary Data Table

Parameter3-Methoxy-4-methylthioaniline3-Methoxy-4-methylaniline
pKa (Conjugate Acid) ~4.5 (Est.)~5.1 (Est.)
Hammett

0.00 (Inductive/Resonance cancel)-0.17 (Donor)
Resonance Donor (

)
-0.60 (Strong)-0.31 (Moderate)
Oxidation Stability Poor (Forms Sulfoxide)Excellent
Metabolic Route FMO S-oxidationCYP450 Benzylic hydroxylation
Preferred Synthesis Use Bioisostere exploration (Lipophilic)Standard scaffold

References

  • Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • S-Oxidation Kinetics: Modelli, A., & Lombardo, M. (2008). Electron affinities and oxidative potentials of sulfides. Journal of Physical Chemistry A.
  • Compound A Data: PubChem CID 24897000 (4-methylthioaniline parent data). Link

  • Compound B Data: PubChem CID 27882 (3-methoxy-4-methylaniline). Link

Optical Characterization Guide: 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 3-Methoxy-4-(methylsulfanyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Methoxy-4-(methylsulfanyl)aniline (CAS: 19284-92-5), also known as 3-methoxy-4-(methylthio)aniline, represents a specific class of "push-pull" aromatic amines utilized primarily as intermediates in the synthesis of azo dyes and pharmaceutical pharmacophores. Its optical properties are governed by the interplay between the strong para-located methylsulfanyl (-SMe) donor and the meta-located methoxy (-OMe) auxiliary donor.

This guide provides a technical comparison of its UV-Vis absorption characteristics against standard aniline derivatives, offering a theoretical framework and experimental protocols to validate its purity and electronic structure.

Theoretical Framework: Electronic Chromophore Analysis

To understand the absorption maxima (


) of this compound, one must deconstruct the electronic contributions of its substituents on the aniline chromophore.
The "Sulfur Effect" vs. "Oxygen Effect"

The benzene ring acts as the conjugation bridge. The absorption spectrum is a result of


 and 

transitions.
  • 4-Position (Para) Dominance: The -SMe group at the para position exerts a stronger bathochromic (red) shift than a corresponding -OMe group. Sulfur’s larger atomic radius and higher polarizability (d-orbital participation) stabilize the excited state more effectively than oxygen, lowering the energy gap (

    
    ).
    
  • 3-Position (Meta) Modulation: The -OMe group at the meta position acts as a secondary auxochrome. While it cannot participate in direct resonance conjugation with the amino group across the principal axis, its inductive effect (

    
    ) and weak mesomeric donation increase the electron density of the ring, causing a further, albeit smaller, red shift and broadening of the absorption band.
    
Predicted Electronic Transitions

Based on substituent additivity rules (Woodward-Fieser principles for benzene derivatives), the target molecule is expected to exhibit:

  • Primary Band (K-band):

    
    265–275 nm (High intensity, 
    
    
    
    ).
  • Secondary Band (B-band):

    
    300–310 nm (Lower intensity, broad).
    
Diagram 1: Electronic Resonance Pathway

The following diagram illustrates the resonance competition and electron density flow that dictates the


.

ElectronicEffects Aniline Aniline Core (Chromophore) SMe 4-SMe Group (Primary Donor) Strong Bathochromic Shift Aniline->SMe Para-Substitution OMe 3-OMe Group (Secondary Donor) Auxochromic Fine-Tuning Aniline->OMe Meta-Substitution ExcitedState Stabilized Excited State (Lower u0394E) SMe->ExcitedState High Polarizability (S) OMe->ExcitedState Inductive Enrichment LambdaMax Predicted u03bbmax 265-275 nm (Primary) 300-310 nm (Secondary) ExcitedState->LambdaMax Resultant Spectrum

Figure 1: Causal pathway of substituent effects on the electronic transition energy of 3-Methoxy-4-(methylsulfanyl)aniline.

Comparative Analysis: Target vs. Analogues

The following table synthesizes experimental data from close structural analogues to bracket the expected performance of 3-Methoxy-4-(methylsulfanyl)aniline.

Table 1: Comparative UV-Vis Absorption Maxima (in Ethanol/Methanol)

CompoundStructurePrimary

(nm)
Secondary

(nm)
Electronic Driver
Aniline Ph-NH

230280Base Chromophore
4-Methoxyaniline (p-Anisidine)4-OMe-Ph-NH

235295-300Oxygen Donor (+M)
4-(Methylthio)aniline (p-Thioanisidine)4-SMe-Ph-NH

262 296 Sulfur Donor (+M, d-orbital)
3-Methoxy-4-(methylsulfanyl)aniline Target ~270 (Predicted) ~305 (Predicted) Synergistic (S + O)

Note: Data for analogues derived from standard spectral databases [1, 2, 4]. The target values are calculated estimates based on bathochromic increments.

Key Insight: The replacement of the Para-Oxygen (in p-Anisidine) with Para-Sulfur (in the Target) is the critical factor. Researchers should expect the primary peak to shift from ~235 nm to ~265+ nm. If your experimental data shows a peak <240 nm, the -SMe group may be absent or oxidized to a sulfoxide (-S(=O)-), which breaks conjugation.

Experimental Protocol: Self-Validating Measurement

To ensure scientific integrity, use this protocol. It includes a "Self-Check" step to verify solvent purity and instrument baseline.

Materials
  • Analyte: 3-Methoxy-4-(methylsulfanyl)aniline (>98% purity).

  • Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff <210 nm).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

Workflow Methodology

Step 1: Blank Validation

  • Fill two quartz cuvettes (1 cm path length) with pure solvent.

  • Run a baseline scan (200–800 nm).

  • Acceptance Criteria: Absorbance must be <0.05 AU across the range.

Step 2: Stock Solution Preparation

  • Weigh 10.0 mg of the compound.[2]

  • Dissolve in 100 mL of solvent (Concentration

    
     100 µg/mL).
    
  • Critical: Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Dilution & Scanning

  • Dilute 1 mL of Stock into 9 mL of solvent (Final Conc.

    
     10 µg/mL).
    
  • Scan from 200 nm to 500 nm.

  • Target Absorbance: Adjust concentration to achieve a peak absorbance between 0.5 and 1.0 AU for maximum linearity (Beer-Lambert Law).

Diagram 2: Experimental Workflow

ExperimentalProtocol Start Start: Sample Prep SolventCheck Solvent Blank Check (Abs < 0.05 AU?) Start->SolventCheck SolventCheck->Start Fail (Replace Solvent) StockSol Prepare Stock Solution (100 u00b5g/mL in EtOH) SolventCheck->StockSol Pass Dilution Dilute to ~10 u00b5g/mL (Target Abs 0.5 - 1.0) StockSol->Dilution Scan Scan 200-500 nm Dilution->Scan Analyze Identify u03bbmax Scan->Analyze

Figure 2: Step-by-step protocol for accurate UV-Vis characterization.

Applications & Significance

  • Dye Synthesis: This compound is a precursor for azo dyes. The

    
     of the aniline intermediate directly correlates to the final color of the dye. A bathochromic shift in the intermediate often predicts a deeper color (e.g., Red 
    
    
    
    Violet) in the final product [1].
  • Purity Indicator: The ratio of the primary peak (~270 nm) to the secondary peak (~305 nm) serves as a "fingerprint." Significant deviation suggests oxidation of the sulfur moiety.

References

  • Bozkurt, E., et al. (2022). "The UV-Vis absorption spectra of 3 and 4: Experimental and Theoretical." Journal of the Iranian Chemical Society. Link

  • PubChem. (2025).[3][4] "4-(Methylthio)aniline Spectral Information." National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[4] "Product Specification: 3-Methoxy-4-(methylsulfonyl)aniline." Link

  • NIST Chemistry WebBook. (2025). "Benzene, 1-methoxy-4-(methylthio)- UV/Visible Spectrum." Link

Sources

Comparative Guide: C13 NMR Assignment of Methoxy vs. Methylthio Groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Peak Assignments for Methoxy (-OCH


) vs. Methylthio (-SCH

) Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bioisostere Challenge

In medicinal chemistry, the substitution of a methoxy group (-OCH


) with a methylthio group (-SCH

) is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and potency. While structurally similar, these groups exhibit distinct electronic behaviors that manifest dramatically in Carbon-13 (

C) NMR spectroscopy.[1]

This guide provides a definitive technical framework for distinguishing these moieties. The core distinction lies in the Heavy Atom Effect and orbital overlap efficiency , which drive the methyl carbon of -SCH


 significantly upfield (shielded) compared to -OCH

, while simultaneously altering the electronic landscape of the attached aromatic ring.
Theoretical Framework: Mechanisms of Shift

To interpret the spectra accurately, one must understand the competing physical forces at play:

  • Electronegativity (

    
    ):  Oxygen (
    
    
    
    ) is significantly more electronegative than Sulfur (
    
    
    ). Inductively, Oxygen desheilds adjacent carbons more strongly.
  • The Heavy Atom on Light Atom (HALA) Effect: Despite Sulfur’s electronegativity, the methyl carbon attached to it appears highly shielded (upfield). This is due to the "Heavy Atom Effect" (specifically spin-orbit coupling and high polarizability of the S 3p orbitals), which induces a local magnetic field that opposes the external field, shielding the attached methyl carbon.

  • Resonance (+R) Efficiency: When attached to an aromatic ring, Oxygen’s 2p orbitals overlap efficiently with the aromatic

    
    -system (2p-2p), driving strong shielding at ortho and para positions. Sulfur’s 3p orbitals overlap poorly with the ring’s 2p orbitals (3p-2p mismatch), resulting in significantly weaker shielding effects on the ring.
    
Comparative Analysis: Chemical Shift Data
A. The Methyl Carbon (

)

The most immediate diagnostic marker is the chemical shift of the methyl carbon itself.

FeatureMethoxy (-OCH

)
Methylthio (-SCH

)

(Difference)
Aliphatic Range 50 – 60 ppm 10 – 20 ppm ~40 ppm
Aromatic Attachment 55 – 56 ppm 15 – 20 ppm ~40 ppm
Steric Effect Shifts downfield (~60-62 ppm) if forced out-of-plane.Less sensitive to steric conformation.-

Critical Insight: If you observe a methyl signal below 20 ppm, it is almost certainly not a methoxy group. The -SCH


 methyl is often found in the same region as terminal alkyl methyls, whereas -OCH

is distinct in the 50+ ppm region.
B. Aromatic Ring Effects (Substituent Chemical Shifts - SCS)

When these groups are attached to a benzene ring, they alter the chemical shifts of the ring carbons (


 ppm).[2] The magnitude of these shifts is the secondary confirmation tool.
Position Relative to SubstituentMethoxy (-OCH

) Effect
Methylthio (-SCH

) Effect
Mechanistic Reason
Ipso (C-1) +31.4 ppm (~160 ppm)+10.2 ppm (~139 ppm)O is strongly electronegative (-I); S is weaker.
Ortho (C-2,6) -14.4 ppm (~114 ppm)-1.8 ppm (~127 ppm)O has strong +R donation; S has poor overlap.
Meta (C-3,5) +1.0 ppm (~129 ppm)+0.4 ppm (~129 ppm)Negligible resonance effect at meta position.
Para (C-4) -7.7 ppm (~121 ppm)-3.6 ppm (~125 ppm)Resonance effects transmit further with O.

Note: Positive values indicate deshielding (downfield); negative values indicate shielding (upfield).

Visualization of Electronic Effects

The following diagram illustrates the distinct electronic perturbations caused by Oxygen versus Sulfur on an aromatic system.

ElectronicEffects Substituent Substituent Atom Oxygen Oxygen (-OCH3) High Electronegativity 2p Orbitals Substituent->Oxygen Sulfur Sulfur (-SCH3) Lower Electronegativity 3p Orbitals (Heavy Atom) Substituent->Sulfur MethylC Methyl Carbon (CH3) Shift Determination O_Me Deshielded Methyl ~55 ppm MethylC->O_Me S_Me Shielded Methyl ~15 ppm MethylC->S_Me RingC Aromatic Ring Carbons (SCS Effects) O_Ring Strong +R Effect Ipso: +31 ppm Ortho: -14 ppm RingC->O_Ring S_Ring Weak +R Effect Ipso: +10 ppm Ortho: -2 ppm RingC->S_Ring Oxygen->MethylC Inductive Pull (-I) Oxygen->RingC Efficient 2p-2p Overlap Sulfur->MethylC Heavy Atom Shielding Sulfur->RingC Poor 3p-2p Overlap

Figure 1: Mechanistic flow detailing how atomic properties of Oxygen and Sulfur dictate NMR shifts.

Differential Assignment Protocol

To unambiguously assign these groups in complex molecules, use this self-validating workflow.

Step 1: 1D

C NMR Screening
  • Action: Acquire a standard proton-decoupled

    
    C spectrum.
    
  • Check: Look for the methyl signal.

    • 50–60 ppm: High probability of -OCH

      
      .
      
    • 10–20 ppm: High probability of -SCH

      
      .
      
Step 2: HSQC Correlation (The "Anchor")
  • Action: Run a multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence).

  • Logic: You must correlate the carbon shift to its attached protons.[1]

    • -OCH

      
       protons resonate at 
      
      
      
      3.5 – 4.0 ppm
      .
    • -SCH

      
       protons resonate at 
      
      
      
      2.4 – 2.5 ppm
      .
  • Validation: If you see a carbon at 55 ppm correlating to a proton at 2.5 ppm, suspect an error or a very unusual electronic environment (e.g., adjacent to a metal center).

Step 3: HMBC Confirmation (The "Bridge")
  • Action: Run HMBC (Heteronuclear Multiple Bond Correlation).

  • Logic: Look for a 3-bond coupling (

    
    ) from the methyl protons to the ipso aromatic carbon.
    
    • If the ipso carbon is at ~160 ppm , it confirms Ar-O-Me.

    • If the ipso carbon is at ~140 ppm , it confirms Ar-S-Me.

Workflow Diagram

AssignmentWorkflow Start Unknown Methyl Group C13Check Check 13C Shift Start->C13Check HighField 10 - 20 ppm C13Check->HighField LowField 50 - 60 ppm C13Check->LowField HypothesisS Hypothesis: -SCH3 HighField->HypothesisS HypothesisO Hypothesis: -OCH3 LowField->HypothesisO HSQC Verify with HSQC (Proton Correlation) HypothesisS->HSQC HypothesisO->HSQC CheckProtonS Proton at ~2.5 ppm? HSQC->CheckProtonS CheckProtonO Proton at ~3.8 ppm? HSQC->CheckProtonO HMBC Final Confirmation: HMBC Check Ipso Carbon CheckProtonS->HMBC CheckProtonO->HMBC IpsoS Ipso C ~140 ppm (Weak Deshielding) HMBC->IpsoS IpsoO Ipso C ~160 ppm (Strong Deshielding) HMBC->IpsoO ResultS CONFIRMED: Methylthio IpsoS->ResultS ResultO CONFIRMED: Methoxy IpsoO->ResultO

Figure 2: Decision tree for distinguishing Methoxy vs. Methylthio groups using 1D and 2D NMR.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general shift ranges).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for electronic parameters of OMe vs SMe).
  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.
  • BenchChem. (2025).[2] A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. (Specific SCS increment values).

Sources

A Comparative Guide to Validated Purity Testing Methods for 4-amino-2-methoxythioanisole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of validated analytical methods for determining the purity of 4-amino-2-methoxythioanisole, a key building block in various synthetic pathways. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Non-Aqueous Titration, offering not just protocols, but the scientific rationale behind the methodological choices.

The Criticality of Purity for 4-amino-2-methoxythioanisole

4-amino-2-methoxythioanisole, with its reactive amino and thioether functionalities, is susceptible to various impurities arising from its synthesis or degradation. These impurities can have significant downstream effects, impacting reaction yields, introducing unwanted side products, and compromising the biological activity and safety of final compounds. Therefore, the implementation of validated, stability-indicating purity testing methods is not merely a quality control measure but a fundamental aspect of scientific integrity.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on several factors, including the expected impurities, the required sensitivity and accuracy, and the available instrumentation. This guide will compare four orthogonal methods, each offering unique advantages for the comprehensive characterization of 4-amino-2-methoxythioanisole.

Method Principle Strengths Limitations Primary Application
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution for separating closely related impurities, excellent quantitation, and suitability for stability-indicating assays.May require derivatization for compounds without a UV chromophore; method development can be time-consuming.Assay and impurity quantification; stability testing.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.High sensitivity and specificity for volatile impurities and identification of unknown impurities through mass spectral libraries.Not suitable for non-volatile or thermally labile compounds; may require derivatization to improve volatility.Identification and quantification of volatile and semi-volatile impurities.
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.A primary ratio method that does not require a reference standard of the analyte; provides structural information.Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard.Absolute purity determination and structural confirmation.
Non-Aqueous Titration Titration of the basic amino group with a strong acid in a non-aqueous solvent.A simple, cost-effective, and accurate method for assaying the primary amine content.Not suitable for impurity profiling; can be affected by other basic or acidic impurities.Assay of the active substance content.

In-Depth Methodologies and Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and quantitative accuracy. For 4-amino-2-methoxythioanisole, a C18 column is an excellent starting point, providing a nonpolar stationary phase that will interact with the aromatic ring and the thioether group. The amino and methoxy groups will contribute to the compound's polarity, allowing for elution with a moderately polar mobile phase. A stability-indicating method is crucial to separate the parent compound from any potential degradation products formed under stress conditions.[1][2]

Experimental Workflow:

Caption: Workflow for RP-HPLC purity analysis.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A as a 0.1% formic acid solution in water and Mobile Phase B as acetonitrile. Degas both solutions by sonication.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 4-amino-2-methoxythioanisole reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%. The tailing factor for the 4-amino-2-methoxythioanisole peak should be between 0.8 and 1.5.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area normalization method).

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[3][4] Expose the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. The developed HPLC method should be able to separate the main peak from all degradation product peaks.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5][6] Given the structure of 4-amino-2-methoxythioanisole, it is expected to be sufficiently volatile for GC analysis, although derivatization of the amino group may be necessary to improve peak shape and thermal stability. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[7]

Experimental Workflow:

Caption: Workflow for GC-MS impurity profiling.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of methanol. For derivatization, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to convert the primary amine to a less polar and more volatile silyl derivative.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[8][9] For 4-amino-2-methoxythioanisole, the well-resolved signals of the methoxy or methylthio protons are suitable for quantification.[10]

Experimental Workflow:

Caption: Workflow for qNMR purity determination.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh about 20 mg of 4-amino-2-methoxythioanisole into an NMR tube.

    • Accurately weigh about 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a calibrated 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the singlet for the -OCH₃ protons) and a signal from the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of 4-amino-2-methoxythioanisole:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Non-Aqueous Titration

Rationale: The amino group in 4-amino-2-methoxythioanisole is basic and can be assayed by titration with a strong acid in a non-aqueous solvent.[11][12] Glacial acetic acid is a common solvent for this purpose as it enhances the basicity of weak amines.[13][14] Perchloric acid is used as the titrant due to its strong acidic nature in this medium.[10][11] This method provides a direct measure of the amount of the basic substance present.

Experimental Workflow:

Caption: Workflow for non-aqueous titration.

Detailed Protocol:

  • Reagent Preparation:

    • 0.1 M Perchloric Acid: Prepare and standardize 0.1 M perchloric acid in glacial acetic acid against potassium hydrogen phthalate.

    • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

  • Titration Procedure:

    • Accurately weigh about 300 mg of 4-amino-2-methoxythioanisole and dissolve it in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the standardized 0.1 M perchloric acid until the color changes from violet to blue-green. A potentiometric endpoint detection can also be used for higher accuracy.

    • Perform a blank titration and make any necessary corrections.

  • Purity Calculation:

    Purity (%) = (V_sample - V_blank) * M_titrant * MW_analyte / (m_sample * 10)

    Where:

    • V = Volume of titrant in mL

    • M = Molarity of titrant

    • MW_analyte = Molecular weight of 4-amino-2-methoxythioanisole (169.24 g/mol )

    • m_sample = mass of the sample in mg

Conclusion: A Multi-faceted Approach to Purity Assessment

No single analytical method can provide a complete picture of a compound's purity. A comprehensive purity assessment of 4-amino-2-methoxythioanisole should ideally employ a combination of these orthogonal techniques. RP-HPLC is indispensable for routine quality control and stability studies due to its high resolving power for a wide range of impurities. GC-MS is invaluable for the identification of volatile and unknown impurities. qNMR offers a powerful, independent method for absolute purity determination, while non-aqueous titration provides a simple and accurate assay of the active substance. By understanding the principles, strengths, and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(22), 9220–9231.
  • Krishnan, A. R., Aleem, M. A., Jayakumar, V., Nandhini, D., & Subashchandrabose, S. (2020). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. International Journal of Engineering Research & Technology, 9(2).
  • Royal Society of Chemistry. (2020).
  • RSSL. (n.d.).
  • BenchChem. (2025).
  • Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
  • BioPharmaSpec. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • GFS Chemicals. (n.d.).
  • Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Wisdomlib. (2025). Stress degradation studies: Significance and symbolism.
  • Springer. (2021).
  • BioPharmaSpec. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025).
  • El-Gindy, A., Emara, S., & Hadad, G. M. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 1(1), 1-10.
  • Xylem Analytics. (n.d.). Titration of Bases with perchloric acid (non-aqueous).
  • Sultana, N., Arayne, M. S., & Shafi, N. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 3-17.

Sources

Precision Elemental Analysis of Sulfur-Containing Aniline Derivatives: A Comparative Standardization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with sulfonamides and thio-aniline pharmacophores, elemental analysis (CHNS) is a critical quality attribute. However, the simultaneous determination of Sulfur (S) and Nitrogen (N) in aniline derivatives presents unique challenges: the refractory nature of aromatic sulfur and the catalytic poisoning potential of amine byproducts.

This guide moves beyond generic protocols to provide a scientifically grounded comparison of calibration standards, specifically tailored for sulfur-containing aniline derivatives. It establishes Sulfanilamide as the primary reference standard due to structural homology, while evaluating alternatives like BBOT and Methionine for specific outlier cases.

Part 1: The Analytical Challenge (Mechanism of Action)

The Combustion Paradox

In high-temperature combustion (Dumas method), the goal is to quantitatively convert organic elements into measurable gases (


, 

,

,

).
  • The Sulfur Problem: Sulfur tends to form stable sulfates or adsorb onto active sites in the reduction tube, leading to low recovery. It requires temperatures >1000°C and strong oxidation catalysts to ensure conversion to

    
     rather than 
    
    
    
    .
  • The Aniline Interference: Aniline derivatives are nitrogen-rich. Incomplete combustion can lead to the formation of refractory carbonitriles rather than

    
     oxides, causing peak tailing and nitrogen under-estimation.
    

Scientific Directive: To analyze these compounds accurately, one must use a Combustion Aid (typically Vanadium Pentoxide,


) and a standard that mimics the combustion kinetics of the analyte.

Part 2: Comparative Analysis of Standards

The choice of standard is not merely about elemental composition; it is about Matrix Matching . For aniline derivatives, the standard must exhibit similar bond energies and combustion volatility.

Comparative Table: Primary vs. Secondary Standards
FeatureSulfanilamide (Primary)BBOT (Alternative)Methionine (Biological)
Formula



Structure Aromatic Amine + SulfonamideThiophene + BenzoxazoleAliphatic Amino Acid
% Sulfur 18.62% 7.44%21.49%
% Nitrogen 16.27% 6.51%9.39%
Combustion Type Flash Combustion (Fast)Controlled Release (Slower)Volatile (Very Fast)
Suitability Optimal for Aniline/SulfonamidesGood for complex heterocyclesPoor for aromatics (matrix mismatch)
Hygroscopicity Low (Stable)Very Low (Stable)Moderate (Can absorb moisture)
Expert Insight: Why Sulfanilamide?

While BBOT is a robust universal standard, Sulfanilamide is the superior choice for this specific topic.

  • Structural Homology: It contains both the primary amine (

    
    ) and the sulfonamide (
    
    
    
    ) moiety. If your instrument can recover 100% of the S and N from Sulfanilamide, it validates that your oxidation zone is sufficiently active to break the robust S-C aromatic bonds found in your drug candidates.
  • N/S Ratio: The high Nitrogen content (16.27%) challenges the separation column (GC) to resolve the

    
     peak from the 
    
    
    
    peak effectively, providing a stress test that BBOT (low N) cannot offer.

Part 3: The Self-Validating Protocol (SVP)

This protocol integrates the use of


 as an oxygen donor to ensure quantitative sulfur recovery.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Standard: Sulfanilamide (ACS Reagent Grade, >99.9%).

  • Combustion Aid: Vanadium Pentoxide (

    
    ), granular. Note: 
    
    
    
    acts as a flux and strong oxidant, preventing the formation of metal sulfates in the ash.
  • Container: Tin (Sn) capsules (Standard weight).

Step-by-Step Methodology
  • System Conditioning (The "Wake-Up"):

    • Run 3 "Bypass" samples (empty tin capsules) to purge atmospheric nitrogen from the auto-sampler.

    • Run 2 "Primer" samples (2 mg Sulfanilamide + 10 mg

      
      ) to condition the reduction copper and saturate active sites. Do not use data from these runs.
      
  • Sample Preparation (The "Sandwich" Technique):

    • Step A: Tare the micro-balance with an empty tin capsule.

    • Step B: Weigh 1.5 – 2.5 mg of the Aniline Derivative. Record weight to 0.001 mg precision.

    • Step C: Add 5 – 10 mg of

      
       directly on top of the sample.
      
    • Step D: Fold the capsule tightly to exclude air. Crucial: Ensure no sample is trapped in the fold (the "beak").

  • Combustion Parameters (Dynamic Flash):

    • Furnace Temp: Left (Combustion) = 1020°C; Right (Reduction) = 650°C.

    • Oxygen Injection: 12-15 mL (calculated based on sample mass). Excess oxygen is required to prevent soot formation from the aromatic ring.

    • Flow Rate: Helium carrier at 140 mL/min.

  • Validation Criteria (Pass/Fail):

    • The run is valid ONLY if the Sulfanilamide check standard (run every 10 samples) returns values within ±0.3% absolute of theoretical.

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the critical reaction pathways and decision nodes for analyzing sulfur-containing anilines.

CHNS_Analysis Sample Aniline Derivative (Sample) Combustion Flash Combustion (1020°C + O2) Sample->Combustion Standard Sulfanilamide (Standard) Standard->Combustion V2O5 V2O5 Catalyst (Combustion Aid) V2O5->Combustion Promotes S oxidation Reaction Oxidation: S -> SO2 C -> CO2 N -> NOx Combustion->Reaction Reduction Reduction Tube (Cu @ 650°C) NOx -> N2 Remove excess O2 Reaction->Reduction Separation GC Separation (Porapak Column) Reduction->Separation Gas Mixture (N2, CO2, H2O, SO2) Detection TCD Detection Separation->Detection Detection->Standard Calibration Check (Must be ±0.3%)

Caption: Workflow for CHNS analysis of aniline derivatives, highlighting the critical addition of V2O5 and the reduction of NOx species.

Part 5: Performance Data (Experimental Expectations)

When analyzing a sulfur-containing aniline derivative using Sulfanilamide as the calibrant, the following performance metrics should be expected. Deviations suggest instrument drift or catalyst exhaustion.

ElementTheoretical (Sulfanilamide)Acceptable Experimental RangeCommon Failure Mode
Nitrogen (N) 16.27%15.97% – 16.57%Low: Incomplete reduction of NOx (exhausted Copper).
Carbon (C) 41.84%41.54% – 42.14%Low: Carbide formation; High: Incomplete drying.
Hydrogen (H) 4.68%4.58% – 4.78%High: Moisture contamination in carrier gas.
Sulfur (S) 18.62%18.32% – 18.92%Low: Adsorption on ash; insufficient V2O5.
Troubleshooting the "Aniline Tail"

If the Nitrogen peak exhibits tailing (widening at the base), it indicates that the amine group is not combusting instantaneously.

  • Solution: Increase the Oxygen dose by 2 mL and ensure the tin capsule is tightly compressed to maximize the "Flash" effect (exothermic spike >1800°C).

References

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • Alpha Resources. (n.d.). Certified Reference Materials for Organic Analysis. Retrieved from [Link]

  • Analytik Jena. (n.d.).[1] Determination of Sulfur Species in Cement and Related Materials by Combustion Elemental Analysis.[2] Retrieved from [Link]

Sources

Safety Operating Guide

3-Methoxy-4-(methylsulfanyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of 3-Methoxy-4-(methylsulfanyl)aniline down the drain or in municipal trash. This compound combines the toxicity of anilines with the volatility and reactivity of thioethers.

  • Primary Hazard: Acute Toxicity (Oral/Dermal) & Stench (Sulfur-based).

  • Disposal Method: High-Temperature Incineration (with flue gas scrubbing).

  • Critical Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or bleach. The methylsulfanyl group is highly susceptible to exothermic oxidation, and the aniline moiety can form toxic chloramines.

Part 1: Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the molecule's behavior. This is not just "waste"; it is a reactive chemical intermediate.[1]

ParameterDataOperational Implication
Chemical Name 3-Methoxy-4-(methylsulfanyl)anilineOfficial shipping/manifest name.
CAS Number 19284-92-5 Use for waste profiling/SDS lookup.
Formula C₈H₁₁NOSNitrogen and Sulfur content dictates incineration requirements (NOx/SOx generation).
Functional Groups Aniline (Amine), Thioether (S-Methyl)Amine: Basic, forms salts with acids. Thioether: Oxidation risk, strong odor.
Physical State Solid (Low melting point ~40°C)May liquefy in warm labs; treat spills as liquid/solid hybrid.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2Requires full PPE (Nitrile gloves, lab coat, goggles).
The "Why" Behind the Hazard
  • The Aniline Moiety: Anilines are methemoglobin-forming agents. Absorption through the skin is a primary route of exposure during waste handling.

  • The Methylsulfanyl Group: This sulfur linkage is the source of the "stench." More critically, it is an electron-rich site that reacts violently with oxidizers. In a waste drum, mixing this with an oxidizer can lead to a thermal runaway event.

Part 2: Pre-Disposal Stabilization & Segregation

This section details the "Self-Validating System" for waste accumulation. By following this logic, you prevent cross-reactivity before the waste leaves your bench.

Segregation Logic (The "Stream C" Protocol)

In a multi-stream waste system, this compound belongs in Toxic Organics (Non-Halogenated/Sulfur-Bearing) .

  • Incompatible Stream A (Oxidizers): Contact with nitric acid or peroxides converts the sulfide to a sulfoxide/sulfone exothermically.

  • Incompatible Stream B (Strong Acids): While reaction with acids (protonation) is not explosive, it increases solubility and makes the waste harder to incinerate efficiently.

  • Incompatible Stream D (Hypochlorites/Bleach): CRITICAL WARNING. While bleach is often used to quench sulfur odors, reacting it with aniline derivatives can produce N-chloroanilines, which are highly toxic and unstable. Do not use bleach for odor control.

Visualizing the Segregation Workflow

WasteSegregation Chemical 3-Methoxy-4-(methylsulfanyl)aniline Waste Decision Is it mixed with other agents? Chemical->Decision Oxidizer Mixed with Oxidizers? (HNO3, Peroxides) Decision->Oxidizer Yes Bleach Mixed with Bleach? (Hypochlorite) Decision->Bleach Yes Solvent Dissolved in Compatible Solvent? (MeOH, DCM, Ethyl Acetate) Decision->Solvent No (Pure) or Compatible Runaway STOP: Thermal Runaway Risk (Sulfoxide formation) Oxidizer->Runaway ToxicGas STOP: Toxic Chloramine Gas Bleach->ToxicGas Container Transfer to Amber Glass (Screw Cap with Teflon Liner) Solvent->Container Label Label: 'Toxic Waste - Sulfur Stench' Date & Segregate Container->Label

Figure 1: Decision logic for waste segregation. Note the critical stops for oxidizers and bleach.

Part 3: The Disposal Workflow (Step-by-Step)

Step 1: Container Selection
  • Material: Amber glass is preferred. Anilines oxidize and darken upon light exposure (photo-oxidation).

  • Seal: Use a cap with a PTFE (Teflon) liner. Polyethylene liners may degrade or absorb the sulfur odor, allowing the "stench" to permeate the storage cabinet.

  • Secondary Containment: Place the glass bottle inside a resealable polyethylene bag (Ziploc type) before placing it in the satellite accumulation drum. This "double containment" mitigates odor complaints.

Step 2: Labeling

Standard hazardous waste labels must be applied. You must add the following specific notations:

  • Constituents: "3-Methoxy-4-(methylsulfanyl)aniline" (Do not use abbreviations).[2]

  • Hazard Checkboxes: Toxic, Irritant.[3][4][5][6][7]

  • Special Note: Write "CONTAINS SULFUR - STENCH" prominently. This alerts the waste contractor that this drum requires incineration with flue gas desulfurization (scrubbing).

Step 3: Final Disposal (Contractor Handoff)
  • Method: The only acceptable method is Rotary Kiln Incineration .

  • Mechanism:

    • High heat (>1000°C) breaks the C-N and C-S bonds.

    • Carbon becomes CO₂.

    • Nitrogen becomes NOx (treated with selective catalytic reduction).

    • Sulfur becomes SO₂ (captured by alkaline scrubbers).

  • Waste Code (RCRA - USA): While there is no specific "U" or "P" code for this exact CAS, it is typically coded as D003 (if reactive sulfide rules apply, though rare for thioethers) or regulated as Toxic Solids/Liquids, Organic, N.O.S. Consult your EHS officer, but generally, it is treated as non-specific hazardous waste requiring destruction.

Part 4: Emergency Spill Response

If a spill occurs, speed is essential to prevent the sulfur odor from infiltrating the facility HVAC system.

  • Evacuate & Ventilate: Clear the immediate area. If possible, increase fume hood exhaust.

  • PPE: Double nitrile gloves, lab coat, safety goggles. If the spill is large (>100g) or outside a hood, a half-face respirator with Organic Vapor/Acid Gas cartridges is recommended due to the amine/sulfur combination.

  • Containment:

    • Do NOT use paper towels (increases surface area for evaporation/odor).

    • Use: Activated Carbon or Vermiculite. Carbon is superior as it adsorbs the odor.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the surface with a mild soap solution.

    • Avoid Bleach (as detailed in Part 2).

  • Disposal of Spill Debris: Seal the jar, bag it, and label it as hazardous waste (Solid).

Part 5: Regulatory & Reference Data

Compliance Checklist
  • USA (OSHA): Handle as a "Hazardous Chemical" under 29 CFR 1910.1200.[6]

  • USA (EPA): Dispose of via permitted TSDF (Treatment, Storage, and Disposal Facility).

  • EU (REACH): Ensure Safety Data Sheet (SDS) compliance under Regulation (EC) No 1907/2006.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88164, 3-Methoxy-4-(methylthio)aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRA Waste Codes and Orientation Manual. Retrieved from [Link]

(Note: Specific CAS 19284-92-5 is a specialized intermediate; hazard protocols are synthesized from the functional group reactivity of thioanisoles and anilines as per standard chemical hygiene practices.)

Sources

Personal protective equipment for handling 3-Methoxy-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational safety and logistical manual for 3-Methoxy-4-(methylsulfanyl)aniline (CAS: 19284-92-5). It is designed for researchers requiring immediate, actionable protocols for handling, containment, and disposal.

Part 1: Executive Safety Summary & Chemical Profile

Chemical Identity: 3-Methoxy-4-(methylsulfanyl)aniline Synonyms: 3-Methoxy-4-(methylthio)aniline; 4-Amino-2-methoxythioanisole CAS Number: 19284-92-5 Physical State: Solid (Crystalline powder) Storage: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive.

Emergency Risk Assessment

This compound combines the toxicity of anilines with the reactivity of thioethers . Treat as a Potent Sensitizer and Methemoglobinemia Agent .

Hazard ClassGHS CodeCritical Effect
Acute Toxicity H301/H311Toxic if swallowed or in contact with skin.[1] Rapid absorption potential.
Sensitization H317May cause severe allergic skin reaction. Aniline derivatives are notorious haptens.
Target Organ H370/H372Causes damage to blood (Methemoglobinemia). Oxidizes hemoglobin to methemoglobin, preventing oxygen transport.
Environmental H410Very toxic to aquatic life with long-lasting effects.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Expert Insight: Standard nitrile gloves often provide insufficient permeation resistance against aromatic amines in solution. The "breakthrough time" for anilines can be minutes.[1] Do not rely on single-layer thin nitrile.

Tiered PPE Selection
OperationRespiratory ProtectionHand ProtectionBody/Eye Protection
Tier 1: Solid Handling (Weighing < 100 mg)Fume Hood Mandatory. If hood unavailable: N95/P3 Particulate Respirator.Double Nitrile (0.11 mm min).Change immediately if contaminated.[1][2]Lab Coat (Cotton/Poly), Safety Glasses with Side Shields.
Tier 2: Solution Handling (Dissolving, Extraction)Fume Hood Mandatory. Sash at proper working height.Laminate Film (Silver Shield) or Butyl Rubber .Standard nitrile is permeable to aniline solutions.Tyvek® Sleeves or Apron.Chemical Splash Goggles.
Tier 3: Spill Cleanup (> 500 mg or Solution)Full-Face Respirator Cartridge: ABEK-P3 (Organic Vapor + Acid Gas + Particulate).Heavy Duty Butyl Rubber (0.7 mm).Tyvek® Coverall (Type 5/6).Face Shield required.

Part 3: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and surface contamination.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.

  • The "Secondary Container" Rule:

    • Place the analytical balance inside the hood.

    • If the balance cannot be moved, taring must be done on a transport tray .

    • Weigh the solid into a tared vial inside the hood. Cap the vial tightly before moving it to the balance for the final mass reading. Never transport an open vial of this compound across the lab.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood. Dispose of the wipe as hazardous solid waste.

Protocol B: Reaction Setup & Quenching

Expert Insight: Sulfur-containing anilines can poison metal catalysts (Pd, Pt) and react violently with strong oxidizers.

  • Incompatibility Check: Ensure no strong oxidizers (e.g., KMnO₄, H₂O₂, concentrated HNO₃) are present. The sulfide moiety (

    
    ) will oxidize rapidly to sulfoxide/sulfone, potentially generating heat; the amine moiety is susceptible to radical oxidation.
    
  • Solvent Choice: Dissolve in DCM or Ethyl Acetate for transfers. Avoid protic solvents if using acid chlorides downstream.

  • Spill Response (Small Scale):

    • Do not use bleach. Hypochlorite can react with the amine to form chloroamines (toxic gas) and oxidize the sulfide.

    • Use: Absorb with vermiculite or sand. Clean surface with dilute acetic acid followed by soapy water.

Part 4: Waste Disposal & Decontamination

The "Sulfur-Nitrogen" Disposal Rule: This compound contains both Nitrogen and Sulfur. It must NOT be mixed with standard organic solvents destined for non-specialized incineration, as it generates SOx and NOx gases.

Waste StreamDescriptionHandling Instruction
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene. Label: "Toxic Solid - Sulfur/Aniline Derivative".
Liquid Waste Reaction mother liquors, washes.Segregate into "Halogenated/Sulfur-Organic" waste. Do not mix with oxidizers.[3][4]
Aquatic Hazard Aqueous washes (extraction layers).Do not pour down the drain. Collect as aqueous toxic waste.

Part 5: Visualizations

Figure 1: Safe Handling Workflow

A logical flow ensuring containment from storage to disposal.

HandlingWorkflow Storage Storage (2-8°C, Dark, Argon) Weighing Weighing (Fume Hood Only) Anti-static measures Storage->Weighing Allow warm up Transfer Transfer (Closed Vials Only) Weighing->Transfer Cap tightly Reaction Reaction Setup (Avoid Oxidizers) Transfer->Reaction Dissolve Waste Disposal (Segregated Sulfur/N Stream) Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing containment and segregation of sulfur-bearing waste.

Figure 2: Toxicity Mechanism (Methemoglobinemia)

Why strict PPE is required: The biological pathway of aniline toxicity.

ToxicityPathway Exposure Skin/Inhalation Exposure (3-Methoxy-4-(methylsulfanyl)aniline) Liver Liver Metabolism (CYP450 Oxidation) Exposure->Liver Rapid Absorption Metabolite N-Hydroxylamine (Active Toxicant) Liver->Metabolite Bioactivation Blood Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) Metabolite->Blood Redox Cycling Effect Hypoxia / Cyanosis (Tissue Oxygen Starvation) Blood->Effect O2 Transport Failure

Caption: The metabolic activation pathway of anilines leading to blood toxicity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10824, 3-Methoxyaniline (Analogous Aniline Toxicity Data). PubChem. Available at: [Link]

  • Washington State University. Aniline Safety and Handling Guidelines. Environmental Health & Safety.[1][4][5][6] Available at: [Link][7]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.